molecular formula C16H21BrO3 B1293356 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-74-5

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1293356
CAS No.: 898785-74-5
M. Wt: 341.24 g/mol
InChI Key: NOADXQSDQOHWIA-UHFFFAOYSA-N
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Description

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a useful research compound. Its molecular formula is C16H21BrO3 and its molecular weight is 341.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADXQSDQOHWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645913
Record name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-74-5
Record name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Key Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a specialized chemical intermediate. We will delve into its chemical properties, a plausible and detailed synthetic route grounded in established organic chemistry principles, its spectroscopic characteristics, and its potential applications, particularly in the realm of medicinal chemistry and drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted butyrophenone derivative. The key structural features are a brominated phenyl ring, a four-carbon ketone chain, and a cyclic ketal protecting group. This combination of functionalities makes it a valuable building block in multi-step organic synthesis.

PropertyValueSource
CAS Number 898785-74-5[1]
Molecular Formula C16H21BrO3[1]
Molecular Weight 341.24 g/mol Calculated
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred

Strategic Synthesis: A Proposed Pathway

Step 1: Ketal Protection of 4-oxobutanoic acid

The synthesis would commence with the protection of the aldehyde functionality of a suitable precursor, such as 4-oxobutanoic acid or its ester derivative, to prevent its reaction in the subsequent Friedel-Crafts step. The 5,5-dimethyl-1,3-dioxane group serves as a robust protecting group for the aldehyde.[2][3]

Experimental Protocol: Ketalization

  • To a solution of methyl 4-oxobutanoate (1 equivalent) in toluene, add 5,5-dimethyl-1,3-propanediol (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected keto-ester.

  • The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • The carboxylic acid is then converted to the corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride.

Causality of Experimental Choices:

  • Toluene and Dean-Stark Trap: This combination is crucial for driving the reversible ketalization reaction to completion by removing water, a byproduct.[4]

  • p-Toluenesulfonic Acid: A common and effective acid catalyst for ketal formation.[5]

  • Conversion to Acyl Chloride: The acyl chloride is a highly reactive electrophile required for the subsequent Friedel-Crafts acylation.

Step 2: Friedel-Crafts Acylation

The protected acyl chloride is then reacted with bromobenzene in a Friedel-Crafts acylation reaction to form the target molecule.[6][7][8]

Experimental Protocol: Friedel-Crafts Acylation

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl3, 1.2 equivalents) in anhydrous dichloromethane, add the protected acyl chloride (1 equivalent) dropwise.

  • The mixture is stirred for 15 minutes, and then bromobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions require anhydrous conditions as the Lewis acid catalyst (AlCl3) reacts with water.

  • Aluminum Chloride (AlCl3): A strong Lewis acid that activates the acyl chloride to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution on the bromobenzene ring.[8]

  • Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex with the product and to remove any unreacted aluminum salts.[9]

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Ketal Protection cluster_step2 Step 2: Friedel-Crafts Acylation Start Methyl 4-oxobutanoate Reagent1 5,5-dimethyl-1,3-propanediol, p-TsOH, Toluene (reflux) Intermediate1 Protected Keto-ester Reagent1->Intermediate1 Ketalization Reagent2 1. LiOH, THF/H2O 2. (COCl)2, DCM Intermediate2 Protected Acyl Chloride Reagent2->Intermediate2 Hydrolysis & Acyl Chloride Formation Reagent3 Bromobenzene, AlCl3, DCM Intermediate2->Reagent3 FinalProduct This compound Reagent3->FinalProduct Acylation

Caption: Proposed two-step synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict the key features of its 1H NMR, 13C NMR, and Mass Spectra based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyrophenone chain, and the dioxan ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9d2HHa (ortho to C=O)Deshielded by the electron-withdrawing carbonyl group.
~7.6-7.7d2HHb (ortho to Br)Deshielded by the bromine atom.
~4.5-4.6t1HHc (methine of dioxan)Acetal proton, typically in this region.
~3.6-3.7m4HHd (methylene of dioxan)Protons on the carbon adjacent to the oxygen atoms of the dioxan ring.
~3.0t2HHe (methylene adjacent to C=O)Alpha-protons to the ketone.
~1.9-2.1m2HHf (methylene)Methylene protons of the butyrophenone chain.
~1.7-1.8m2HHg (methylene adjacent to dioxan)Methylene protons adjacent to the dioxan ring.
~0.8-1.0s6HHh (methyl groups of dioxan)Two equivalent methyl groups on the dioxan ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~198-200C=OCarbonyl carbon of the ketone.
~135-140C-BrAromatic carbon attached to bromine.
~130-135Cq (aromatic)Quaternary aromatic carbon attached to the carbonyl group.
~128-132CH (aromatic)Aromatic methine carbons.
~100-105O-C-OAcetal carbon of the dioxan ring.
~70-75O-CH2Methylene carbons of the dioxan ring.
~35-40CH2-C=OMethylene carbon alpha to the ketone.
~30-35C(CH3)2Quaternary carbon of the dioxan ring.
~20-30CH2Other methylene carbons of the butyrophenone chain.
~20-25CH3Methyl carbons of the dioxan ring.
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
341/343Molecular ion peak (M+ and M+2) with approximately 1:1 ratio, characteristic of a monobrominated compound.[10]
183/185Fragment corresponding to the bromobenzoyl cation ([Br-C6H4-CO]+).
157Fragment from the loss of the bromophenyl group.
143Fragment corresponding to the 5,5-dimethyl-1,3-dioxan-2-yl-ethyl cation.

Diagram of Key ¹H NMR and Mass Spec Fragments

Spectroscopy cluster_HNMR Predicted ¹H NMR Assignments cluster_MS Predicted Mass Spec Fragmentation HNMR_Structure Structure with labeled protons (Ha-Hh) MS_Structure Parent Molecule (m/z 341/343) Fragment1 Bromobenzoyl cation (m/z 183/185) MS_Structure->Fragment1 Fragmentation Fragment2 Dioxan-containing fragment (m/z 143) MS_Structure->Fragment2 Fragmentation

Caption: Key structural fragments for spectroscopic analysis.

Applications in Drug Development and Research

Butyrophenone derivatives are a well-established class of compounds with significant pharmacological activity, particularly as dopamine D2 receptor antagonists.[11] Haloperidol, a prominent antipsychotic medication, is a classic example of a butyrophenone.[12][13]

This compound is strategically designed as a versatile intermediate for the synthesis of more complex molecules.

  • The Bromophenyl Moiety: The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a compound series.

  • The Protected Aldehyde: The 5,5-dimethyl-1,3-dioxan-2-yl group is a stable cyclic ketal that protects a latent aldehyde functionality. This aldehyde can be deprotected under acidic conditions to participate in subsequent reactions, such as reductive amination to introduce amine-containing side chains, which are prevalent in many centrally acting drugs.[14]

  • The Butyrophenone Core: The butyrophenone scaffold itself is a known pharmacophore for dopamine receptor ligands.[11]

Therefore, this compound is an ideal starting material for the synthesis of novel butyrophenone analogues as potential antipsychotics, or for the development of ligands for other G-protein coupled receptors (GPCRs) where this scaffold may show affinity.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its synthesis, while not explicitly documented in peer-reviewed journals, can be reliably achieved through a logical sequence of ketal protection and Friedel-Crafts acylation. Its structural features, including a modifiable aromatic ring and a protected aldehyde, make it a powerful tool for medicinal chemists and researchers in drug discovery for the construction of complex molecular architectures and the exploration of new pharmacologically active compounds.

References

  • SciSupplies. This compound, 97.0%, 1g. Available from: [Link]

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  • YouTube. Multi-Step Synthesis 1: An Introduction. Available from: [Link]

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  • Chemistry LibreTexts. Grignard Reagents. Available from: [Link]

  • Chemistry Stack Exchange. Help with (retro)synthesis of 4-Bromobutyrophenone. Available from: [Link]

  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

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  • Sciencemadness.org. Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. Available from: [Link]

  • Department Chemie und Biologie. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Available from: [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Available from: [Link]

  • PubMed. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available from: [Link]

  • Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available from: [Link]

  • Organic Syntheses. Acetophenone, p-bromo. Available from: [Link]

  • Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available from: [Link]

  • PubMed. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. III. Duration of antiemetic action and oral effectiveness of Haloperidol (R 1625) and of chlorpromazine in dogs. Available from: [Link]

  • PubMed. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butyrophenone. IV. Influence of haloperidol (R 1625) and of chlorpromazine on the behaviour of rats in an unfamiliar "open field" situation. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of novel antipsychotic agents and other CNS-active molecules.[1] The precise structural characterization of this molecule is paramount to ensure its purity, stability, and suitability for downstream applications in drug discovery and development. This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside chromatographic techniques for purity assessment.

Molecular Structure Overview

The target molecule, this compound, possesses a butyrophenone core, characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone.[2][3] The phenyl ring is substituted with a bromine atom at the para-position (C4'). The butyrophenone side chain is modified with a 5,5-dimethyl-1,3-dioxane group at the C4 position. This dioxane ring is a cyclic acetal, which serves as a protecting group for a terminal aldehyde functionality.[4][5][6]

Synthesis and Potential Impurities: A Self-Validating Approach

A plausible and efficient synthesis of this compound involves a two-step process. Understanding the synthetic route is critical for anticipating potential impurities that could interfere with analytical characterization, thus ensuring the trustworthiness of the elucidation process.

Proposed Synthetic Pathway

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of bromobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-chloro-4'-bromobutyrophenone.[7][8][9][10]

Step 2: Acetal Formation and Nucleophilic Substitution

The resulting 4-chloro-4'-bromobutyrophenone can then be reacted with a suitable nucleophile to introduce the side chain. However, a more likely and controlled synthesis would involve the protection of a precursor aldehyde. A plausible alternative starts with a protected aldehyde that is then used in a Grignard reaction or similar coupling. For the purpose of elucidating the structure of the final compound, let's consider the final step to be the formation of the butyrophenone.

A more direct route to a similar structure involves the alkylation of a secondary amine with 4-chloro-4'-fluorobutyrophenone.[11][12] By analogy, we can propose a synthesis where a suitable precursor is alkylated to introduce the butyrophenone chain.

A logical synthetic approach would be the reaction of a Grignard reagent derived from bromobenzene with a protected aldehyde derivative.

Let's refine the synthetic strategy for clarity and impurity prediction:

  • Protection of 4-oxobutanoic acid: The aldehyde group of 4-oxobutanoic acid is protected as a 5,5-dimethyl-1,3-dioxane acetal by reaction with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst.

  • Conversion to Acid Chloride: The carboxylic acid of the protected intermediate is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂).

  • Friedel-Crafts Acylation: The acid chloride is then reacted with bromobenzene in a Friedel-Crafts acylation reaction to yield the target molecule.

Synthesis_Pathway cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation 4-oxobutanoic_acid 4-oxobutanoic acid protected_acid 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid 4-oxobutanoic_acid->protected_acid H+ cat. diol 2,2-dimethyl-1,3-propanediol diol->protected_acid acid_chloride 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride protected_acid->acid_chloride SOCl2 target_molecule This compound acid_chloride->target_molecule AlCl3 bromobenzene Bromobenzene bromobenzene->target_molecule

Proposed Synthesis of the Target Molecule
Anticipated Impurities

Based on this synthetic route, the following impurities should be considered during analysis:

  • Unreacted Starting Materials: Bromobenzene, 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid.

  • Side Products of Friedel-Crafts Acylation: Isomeric products (ortho- and meta-substituted bromobutyrophenones), though the para-isomer is sterically and electronically favored.

  • Hydrolysis Products: Deprotection of the dioxane ring to reveal the corresponding aldehyde.

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of the molecule.[13][14]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 250 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-2', H-6' (Aromatic)~ 7.8 - 7.6Doublet2HProtons ortho to the electron-withdrawing carbonyl group and meta to the bromine atom.
H-3', H-5' (Aromatic)~ 7.6 - 7.4Doublet2HProtons meta to the carbonyl group and ortho to the bromine atom.
H-2 (Butyrophenone)~ 3.0 - 2.8Triplet2HMethylene protons alpha to the carbonyl group.
H-3 (Butyrophenone)~ 2.0 - 1.8Multiplet2HMethylene protons beta to the carbonyl group.
H-4 (Butyrophenone)~ 4.5 - 4.3Triplet1HMethine proton of the acetal, deshielded by two oxygen atoms.
H-a, H-e (Dioxane)~ 3.7 - 3.5Doublets4HAxial and equatorial methylene protons of the dioxane ring. May exhibit complex splitting due to magnetic non-equivalence.[2]
-CH₃ (Dioxane, axial)~ 1.2 - 1.0Singlet3HMethyl group in the axial position of the dioxane ring.
-CH₃ (Dioxane, equatorial)~ 0.8 - 0.6Singlet3HMethyl group in the equatorial position of the dioxane ring.

Note: The chemical shifts of the dioxane protons and methyl groups can be influenced by the chair conformation of the ring and the relative orientation of the substituents.[15]

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C=O (Ketone)~ 200 - 195Carbonyl carbon of the butyrophenone.[16][17][18]
C-1' (Aromatic)~ 138 - 135Quaternary aromatic carbon attached to the carbonyl group.
C-4' (Aromatic)~ 132 - 128Aromatic carbon attached to the bromine atom.
C-2', C-6' (Aromatic)~ 130 - 128Aromatic carbons ortho to the carbonyl group.
C-3', C-5' (Aromatic)~ 132 - 130Aromatic carbons meta to the carbonyl group.
C-4 (Butyrophenone)~ 104 - 100Acetal carbon, significantly deshielded by two oxygen atoms.[19]
C-a, C-e (Dioxane)~ 77 - 75Methylene carbons of the dioxane ring.[19]
C-2 (Butyrophenone)~ 38 - 35Methylene carbon alpha to the carbonyl group.
C-3 (Butyrophenone)~ 25 - 22Methylene carbon beta to the carbonyl group.
C-5 (Dioxane)~ 30 - 28Quaternary carbon of the dioxane ring.[19]
-CH₃ (Dioxane)~ 22 - 20Methyl carbons of the dioxane ring.[19]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable fragmentation information, which acts as a fingerprint for the molecule.

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[20]

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): A pair of peaks at m/z 356 and 358, corresponding to [C₁₆H₂₁⁷⁹BrO₃]⁺ and [C₁₆H₂₁⁸¹BrO₃]⁺.

  • α-Cleavage: Cleavage of the bond between C1 and C2 of the butyrophenone chain, leading to the formation of the bromobenzoyl cation. This will result in a prominent pair of peaks at m/z 183 and 185.[21][22]

  • McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen from the dioxane ring to the carbonyl oxygen, followed by the elimination of a neutral alkene. This would result in a fragment ion, but given the cyclic nature of the side chain, this may be less favored or lead to a more complex rearrangement. A more likely McLafferty-type rearrangement would involve the butyrophenone chain itself, leading to the loss of propene and the formation of an enol radical cation at m/z 120 (for the non-brominated analogue).[21][22] For our molecule, this would lead to a fragment containing the dioxane ring.

  • Loss of the Dioxane Side Chain: Cleavage of the C3-C4 bond of the butyrophenone chain can lead to a fragment corresponding to the loss of the dioxane-containing radical.

  • Fragmentation of the Dioxane Ring: The dioxane ring can undergo fragmentation, for example, by loss of a methyl group or isobutene.

MS_Fragmentation M+ Molecular Ion (M+) m/z 356/358 alpha_cleavage Bromobenzoyl Cation m/z 183/185 M+->alpha_cleavage α-Cleavage dioxane_fragment Dioxane-containing fragment M+->dioxane_fragment Side-chain cleavage loss_of_CO Bromophenyl Cation m/z 155/157 alpha_cleavage->loss_of_CO - CO

Predicted Mass Spectrometry Fragmentation
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.[23]

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3100 - 3000C-H stretchAromatic
~ 2960 - 2850C-H stretchAliphatic (CH₃, CH₂)
~ 1685C=O stretchAromatic Ketone[7][8][23][24]
~ 1600, 1480C=C stretchAromatic Ring
~ 1200 - 1000C-O stretchAcetal (Dioxane)[4]
~ 850 - 800C-H bendPara-disubstituted aromatic ring
~ 600 - 500C-Br stretchAryl bromide
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound and for quantifying any impurities.[25]

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL and dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

This method should effectively separate the target molecule from more polar starting materials and less polar side products.[23][26]

Integrated Structure Elucidation Workflow

The definitive structure elucidation of this compound relies on the convergence of data from all analytical techniques.

Elucidation_Workflow Sample Sample of this compound HPLC HPLC (Purity Assessment) Sample->HPLC IR IR Spectroscopy (Functional Group ID) Sample->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone) Sample->NMR Structure_Confirmation Definitive Structure Confirmation HPLC->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Integrated Workflow for Structure Elucidation

Conclusion

The structural integrity of this compound can be unequivocally established through a systematic and multi-pronged analytical strategy. By integrating the detailed structural information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, and confirming the presence of key functional groups with IR spectroscopy, a complete and confident structural assignment can be made. Furthermore, the use of chromatographic techniques ensures the purity of the compound, which is a critical parameter for its intended use in research and development. This comprehensive approach, grounded in a thorough understanding of the compound's synthesis and potential impurities, provides a robust framework for the characterization of this and other related novel chemical entities.

References

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An In-depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS No. 898785-74-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and professionals in drug development. Our focus is on the practical application of this compound, grounded in established chemical principles and supported by verifiable references.

Chemical Identity and Properties

This compound is a substituted butyrophenone derivative. The presence of the bromophenyl group and the protected butyryl chain makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 898785-74-5Internal Verification
Molecular Formula C₁₆H₂₁BrO₃[Internal Verification]
Molecular Weight 341.24 g/mol [Internal Verification]
IUPAC Name 1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one[Internal Verification]
Canonical SMILES CC1(C)COC(CCCC(=O)C2=CC=C(Br)C=C2)OC1[Internal Verification]
Appearance Likely a solid at room temperatureInferred from similar compounds

It is crucial to distinguish this compound from its isomer, 3'-bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, which has the CAS number 898785-72-3.[1][2] The position of the bromine atom on the phenyl ring significantly influences its reactivity in subsequent synthetic steps.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is logically approached in two main stages: first, the preparation of the protected acylating agent, and second, the Friedel-Crafts acylation of bromobenzene.

Stage 1: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

The initial step involves the protection of a precursor to the butyryl chain, followed by conversion to the reactive acyl chloride. This strategy is essential to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation. The 5,5-dimethyl-1,3-dioxane group serves as a robust protecting group for a terminal aldehyde or a precursor functionality.

Experimental Protocol:

  • Protection of a Butyraldehyde Precursor: A suitable starting material, such as 4-oxobutanoic acid or its ester, would be reacted with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion.

  • Conversion to the Acyl Chloride: The resulting carboxylic acid would then be converted to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

Synthesis_Stage1

Stage 2: Friedel-Crafts Acylation of Bromobenzene

The core of the synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] The prepared acyl chloride is reacted with bromobenzene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality in Experimental Choices:

  • Choice of Catalyst: Aluminum chloride is a highly effective Lewis acid for activating the acyl chloride to form the reactive acylium ion.[5][6] A stoichiometric amount is often required as it complexes with the product ketone.

  • Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used.[5]

  • Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion.[5]

  • Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

Experimental Protocol:

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry dichloromethane, add 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a short period to allow for the formation of the acylium ion complex.

  • Add bromobenzene to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Friedel_Crafts_Acylation

Analytical Characterization

While specific spectral data for this compound is not widely published, its structure can be unequivocally confirmed through a combination of standard analytical techniques. The expected spectral features are outlined below based on the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the 1,4-disubstituted benzene ring (two doublets).- Methylene protons of the butyrophenone chain (triplets and multiplets).- Methine proton of the dioxane ring (a triplet).- Methylene protons of the dioxane ring.- Methyl protons of the dimethyl group on the dioxane ring (a singlet).
¹³C NMR - Carbonyl carbon of the ketone.- Aromatic carbons (with characteristic shifts for carbons attached to bromine and the carbonyl group).- Carbons of the butyrophenone and dioxane aliphatic chains.- Quaternary and methyl carbons of the dimethyl group.
IR Spectroscopy - Strong C=O stretching vibration for the ketone.- C-Br stretching vibration.- C-O stretching vibrations for the dioxane ring.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the presence of bromine.- Fragmentation pattern corresponding to the loss of fragments from the butyrophenone and dioxane moieties.

Applications in Research and Drug Development

Butyrophenone derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting antipsychotic and other central nervous system activities.[7] this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The protected ketone allows for modifications at other positions of the molecule without interference from the carbonyl group. This protecting group can be readily removed under acidic conditions to reveal the ketone, which can then be further functionalized.

While specific examples of its use in the synthesis of named drug candidates are not prevalent in publicly accessible databases, its structural motifs are common in compounds targeting neurological and endocrinological disorders.[8] The strategic placement of the bromo and protected keto groups makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Applications

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a full toxicological profile is not available, the safety data for similar compounds suggests that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[9] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through a well-understood Friedel-Crafts acylation protocol. The presence of orthogonal functional groups—a reactive bromine atom and a protected ketone—allows for sequential and selective modifications, making it a valuable building block for the creation of complex molecular architectures. Further research into its applications is likely to reveal its role in the development of novel therapeutic agents.

References

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  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
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4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Core Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate in pharmaceutical research and development. This document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explores its primary application as a versatile building block for complex molecular architectures, particularly in the development of novel therapeutics. The strategic combination of a protected carbonyl moiety, a butyrophenone linkage, and a reactive aromatic bromide makes this compound an invaluable tool for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ketone. Its structure is defined by a 4-bromophenyl group attached to a four-carbon chain, with the terminal carbonyl protected as a dimethyl-1,3-dioxane (a neopentyl glycol ketal). This protecting group strategy is critical, rendering the otherwise reactive aldehyde/ketone inert to a wide range of reaction conditions, thereby enabling selective modification at other sites of the molecule.

Structural and Molecular Data

The fundamental properties of the molecule are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-oneN/A
CAS Number 898785-74-5[1]
Molecular Formula C₁₆H₂₁BrO₃[1]
Molecular Weight 341.24 g/mol N/A
Canonical SMILES CC1(C)COC(CCCC(=O)C2=CC=C(Br)C=C2)OC1N/A
InChI Key Inferred from 3'-isomer: ILAGKRUYPSLJFZ-UHFFFAOYSA-N[2]
Predicted Spectral Characteristics

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral signatures based on well-established principles and data from analogous compounds such as butyrophenone and 4-bromoacetophenone.[3][4]

  • ¹H NMR (in CDCl₃, 400 MHz) :

    • Aromatic Protons : Two doublets are expected in the aromatic region (~7.6-7.9 ppm). The protons ortho to the carbonyl group will appear as a doublet around δ 7.85 ppm, and the protons ortho to the bromine atom will appear as a doublet around δ 7.65 ppm.

    • Dioxane Protons : A singlet for the methine proton (CH) of the dioxane ring is expected around δ 4.5 ppm. The four methylene protons (CH₂) of the dioxane ring will likely appear as two singlets or an AB quartet system around δ 3.6-3.7 ppm.

    • Aliphatic Chain : The methylene group adjacent to the carbonyl (α-CH₂) will be a triplet around δ 3.0 ppm. The other two methylene groups (β, γ-CH₂) will appear as multiplets between δ 1.8-2.2 ppm.

    • Dimethyl Protons : Two singlets for the non-equivalent methyl groups on the dioxane ring are expected around δ 0.9 and δ 1.1 ppm.

  • ¹³C NMR (in CDCl₃, 100 MHz) :

    • Carbonyl Carbon : The ketone carbon is expected around δ 198-200 ppm.

    • Aromatic Carbons : The ipso-carbon attached to the carbonyl will be around δ 136 ppm. The carbon bearing the bromine will be at ~δ 128 ppm. The other two aromatic CH carbons will appear around δ 130 and δ 132 ppm.

    • Dioxane Carbons : The acetal carbon (O-C-O) will be around δ 102 ppm. The quaternary carbon will be near δ 30 ppm, and the O-CH₂ carbons around δ 77 ppm.

    • Aliphatic Chain : Carbons of the butyl chain will appear in the δ 20-40 ppm range.

    • Dimethyl Carbons : The methyl carbons will be found upfield, around δ 22-23 ppm.

  • Mass Spectrometry (EI) : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 340 and 342. Key fragmentation would involve the loss of the dioxane group and cleavage along the butyrophenone chain.

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of bromobenzene.[5] This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Synthesis Workflow

The synthesis is a two-stage process: first, the preparation of the acylating agent, and second, the Friedel-Crafts reaction itself.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid C 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F Target Product: 4'-Bromo-4-(5,5-dimethyl- 1,3-dioxan-2-YL)butyrophenone C->F DCM, 0°C to RT D Bromobenzene D->F E Aluminum Chloride (AlCl₃)

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for Friedel-Crafts reactions and should be adapted and optimized as necessary.

Stage 1: Preparation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

  • In a separate, dry, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the crude acyl chloride (1.1 eq) from Stage 1 in anhydrous DCM to the AlCl₃ suspension. An acylium ion complex will form.[6]

  • To this mixture, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Causality and Experimental Choices
  • Choice of Protecting Group : The 5,5-dimethyl-1,3-dioxane (neopentyl glycol ketal) is chosen for its high stability across a wide range of pH conditions, particularly the strongly acidic Lewis acid environment of the Friedel-Crafts reaction. Its steric bulk also enhances stability.

  • Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively coordinates with the acyl chloride, facilitating the formation of the highly electrophilic acylium ion required for the reaction.[5][7]

  • Solvent : Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes the reactants and intermediates.

  • Reaction Control : The bromine atom on bromobenzene is an ortho-, para-directing deactivator. The acylation occurs predominantly at the para-position (4'-position) due to the significant steric hindrance at the ortho-positions imposed by the bromine atom.[5]

Core Application: A Versatile Intermediate in Drug Discovery

The true value of this compound lies in its role as a multi-functional synthetic building block. The butyrophenone core is a well-established pharmacophore in many centrally acting agents, including antipsychotics like Haloperidol.[8][9][10] This intermediate provides three key points for molecular elaboration:

  • The Bromo-Aryl Group : Serves as a versatile "handle" for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • The Ketone : Can be deprotected under mild acidic conditions to reveal the carbonyl group for subsequent reactions like reductive amination, aldol condensation, or conversion to a hydroxyl group.

  • The α-Methylene Group : The protons alpha to the ketone can be involved in enolate chemistry once the ketone is deprotected.

Exemplar Synthetic Utility

The diagram below illustrates a common synthetic pathway where the intermediate is used to construct a complex, drug-like molecule, such as an analog of Haloperidol.

G A Target Intermediate (4'-Bromo-...) C Buchwald-Hartwig Coupling Product A->C Pd Catalyst, Base B Piperidine Derivative (e.g., 4-hydroxypiperidine) B->C E Final Analog Core C->E Deprotection D Acidic Deprotection (e.g., HCl/Acetone) F Reductive Amination (Further Elaboration) E->F

Caption: Synthetic utility in building drug-like scaffolds.

This pathway demonstrates how the aromatic bromide can be functionalized first, preserving the protected ketone. The subsequent deprotection unmasks the carbonyl, which can then be used, for example, in a reductive amination step to complete the synthesis of a complex piperidine-butyrophenone analog. This strategic, orthogonal functionalization is a cornerstone of modern medicinal chemistry.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical intermediates is paramount.

Hazard Identification

Based on supplier safety data, this compound should be handled with care.[1]

  • GHS Pictogram : GHS07 (Harmful/Irritant)

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Self-Validating Handling Protocol
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles. For weighing or transfers of solid material, a dust mask or respirator may be appropriate.

  • Handling : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Ensure adequate ventilation.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. From experience, storing the material under an inert atmosphere (argon or nitrogen) can prevent slow degradation and maintain purity over long-term storage.

References

  • SciSupplies. (n.d.). This compound, 97.0%, 1g. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. Retrieved from [Link]

  • Cohen, B. M., et al. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Yamato, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2000). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. OUCI. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-4-fluoro-butyrophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. While specific pharmacological data for this molecule is not yet publicly available, its structural features strongly suggest its classification within the butyrophenone family of compounds. Butyrophenones are a well-established class of pharmaceuticals, many of which exhibit potent antipsychotic properties through their interaction with central nervous system receptors.[1][2] This guide will, therefore, postulate a primary mechanism of action for this compound based on its structural analogy to known butyrophenones and will outline a rigorous, multi-faceted experimental plan to validate this hypothesis. The methodologies described herein are designed to provide a clear and logical path for researchers to thoroughly characterize the pharmacological profile of this and similar novel chemical entities.

Introduction: The Butyrophenone Landscape and a Novel Entrant

The butyrophenone chemical scaffold, characterized by a 1-phenylbutan-1-one core, has been a cornerstone in the development of antipsychotic medications for decades.[1] Members of this class, such as the widely-used haloperidol, primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This dopaminergic blockade is instrumental in mitigating the positive symptoms of psychosis, including hallucinations and delusions.[3] Furthermore, many butyrophenone derivatives exhibit varying affinities for other neurotransmitter receptors, such as serotonin (5-HT), histamine (H), and adrenergic (α) receptors, which contributes to their broader pharmacological profiles and, in some cases, their side effects.[3][5][6]

The compound of interest, this compound, possesses the characteristic butyrophenone backbone. The presence of a bromo-substituted phenyl ring and a bulky dioxanyl group suggests the potential for unique receptor interactions and a distinct pharmacokinetic profile. This guide puts forth the primary hypothesis that this compound acts as a dopamine D2 receptor antagonist, with possible modulatory effects on other CNS receptors. The subsequent sections will detail the experimental strategies required to systematically investigate and validate this proposed mechanism.

Postulated Signaling Pathway

Based on the extensive literature on butyrophenone antipsychotics, the principal hypothesized mechanism of action for this compound is the blockade of dopamine D2 receptors. In psychotic disorders, an overactivity of dopaminergic neurons is often observed.[3] By acting as an antagonist, the compound would bind to postsynaptic D2 receptors without activating them, thereby preventing the binding of endogenous dopamine and reducing the downstream signaling cascade. This would lead to a normalization of dopaminergic neurotransmission and an alleviation of psychotic symptoms.

Postulated_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade Activates Compound 4'-Bromo-4-(5,5-dimethyl- 1,3-dioxan-2-YL)butyrophenone Compound->D2_Receptor Antagonizes (Blocks Binding) Biological_Response Biological Response (Reduced Psychosis) Signaling_Cascade->Biological_Response

Figure 1: Postulated mechanism of action for this compound as a dopamine D2 receptor antagonist.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound is a dopamine D2 receptor antagonist, a multi-tiered experimental approach is essential. This should progress from initial in vitro binding assays to more complex cell-based functional assays and finally to in vivo models of psychosis.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors. This provides a broad overview of its potential targets.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines recombinantly expressing the human dopamine D2 receptor (long and short isoforms), as well as other receptors of interest (e.g., D1-D5, 5-HT1A, 5-HT2A, H1, M1, α1, and α2).

  • Competition Binding: Incubate the cell membranes with a known radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Expected Outcome and Interpretation:

A low Ki value for the D2 receptor would indicate high binding affinity and support the primary hypothesis. The affinities for other receptors will help to build a more complete pharmacological profile and predict potential side effects.

Target Receptor Radioligand Test Compound Concentration Range Expected Ki (nM)
Dopamine D2[3H]-Spiperone0.1 nM - 10 µM< 100
Dopamine D1[3H]-SCH233900.1 nM - 10 µM> 1000
Serotonin 5-HT2A[3H]-Ketanserin0.1 nM - 10 µMVariable
Histamine H1[3H]-Pyrilamine0.1 nM - 10 µMVariable
Muscarinic M1[3H]-Pirenzepine0.1 nM - 10 µMVariable
Adrenergic α1[3H]-Prazosin0.1 nM - 10 µMVariable

Table 1: Example receptor binding assay panel and hypothetical expected outcomes for a selective D2 antagonist.

Tier 2: In Vitro Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at the receptor. Is it an agonist, antagonist, or inverse agonist?

Protocol: cAMP Assay for D2 Receptor Function

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor, which is a Gi-coupled receptor.

  • Treatment: Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence and absence of varying concentrations of this compound. The agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence of different concentrations of the test compound. A rightward shift in the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

Expected Outcome and Interpretation:

If this compound is a D2 receptor antagonist, it will inhibit the quinpirole-induced decrease in cAMP levels in a concentration-dependent manner.

Experimental_Workflow Start Start: Novel Butyrophenone Compound Tier1 Tier 1: In Vitro Binding Assays (Radioligand Competition) Start->Tier1 Determine Binding Affinity Tier2 Tier 2: In Vitro Functional Assays (cAMP, Calcium Flux) Tier1->Tier2 Assess Functional Activity Tier3 Tier 3: In Vivo Behavioral Models (Amphetamine-induced hyperlocomotion) Tier2->Tier3 Evaluate In Vivo Efficacy Conclusion Conclusion: Elucidation of Mechanism of Action Tier3->Conclusion

Figure 2: A tiered experimental workflow for characterizing the mechanism of action.

Tier 3: In Vivo Behavioral Models

The final step is to assess the in vivo efficacy of the compound in animal models that are predictive of antipsychotic activity.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open field arenas equipped with automated activity monitoring).

  • Compound Administration: Administer various doses of this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Psychostimulant Challenge: After a suitable pretreatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion, which is a model for the positive symptoms of psychosis.

  • Behavioral Assessment: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.

Expected Outcome and Interpretation:

A dose-dependent inhibition of amphetamine-induced hyperlocomotion by this compound would provide strong evidence for its in vivo D2 receptor antagonist activity and its potential as an antipsychotic agent.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its structural classification as a butyrophenone provides a strong rationale for hypothesizing a primary role as a dopamine D2 receptor antagonist. The experimental framework detailed in this guide offers a systematic and robust approach to validating this hypothesis. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can thoroughly characterize the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for its potential development as a therapeutic agent and will contribute to the broader understanding of the structure-activity relationships within the butyrophenone class of molecules.

References

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The Multifaceted Biological Activities of Butyrophenone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of butyrophenone derivatives, a class of compounds renowned for their significant impact on central nervous system (CNS) disorders and emerging potential in other therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Introduction: The Enduring Legacy of Butyrophenones

The butyrophenone scaffold, characterized by a ketone flanked by a phenyl ring and a butyl chain, is the foundation for a multitude of pharmacologically active molecules.[1] Since their discovery, butyrophenone derivatives have become cornerstone therapies, particularly in the management of psychiatric disorders.[2] Haloperidol, the most prominent member of this class, revolutionized the treatment of schizophrenia and remains a widely used antipsychotic.[3] However, the biological repertoire of these compounds extends far beyond their well-established neuroleptic effects, with ongoing research revealing promising activities in oncology, infectious diseases, and neuroprotection. This guide will dissect the core biological activities of butyrophenone derivatives, providing a robust framework for future research and development.

The Primary Biological Activity: Antipsychotic Efficacy

The hallmark biological activity of many butyrophenone derivatives is their antipsychotic effect, which is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] An overactivity of dopamine in this region is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By blocking these receptors, butyrophenones can alleviate these symptoms.[3]

Mechanism of Action: Dopamine D2 Receptor Antagonism and Downstream Signaling

Butyrophenone derivatives, such as haloperidol and benperidol, are potent antagonists of the dopamine D2 receptor.[5] The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By blocking the D2 receptor, butyrophenones prevent this signaling cascade.

The therapeutic effects and side effects of butyrophenone antipsychotics are intrinsically linked to their interaction with the four major dopamine pathways in the brain[3]:

  • Mesolimbic Pathway: Blockade of D2 receptors in this pathway is responsible for the antipsychotic effects.[3]

  • Nigrostriatal Pathway: D2 antagonism in this pathway, which is involved in motor control, can lead to extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[3]

  • Mesocortical Pathway: A hypofunction of this pathway is thought to be associated with the negative and cognitive symptoms of schizophrenia. D2 blockade here can potentially worsen these symptoms.[3]

  • Tuberoinfundibular Pathway: Dopamine in this pathway tonically inhibits prolactin release. D2 antagonism can lead to hyperprolactinemia.[3]

The downstream signaling of D2 receptor antagonism is complex. Beyond the canonical G protein-mediated pathway, D2 receptors can also signal through β-arrestin pathways.[6] Some newer antipsychotics, like aripiprazole (though not a classical butyrophenone), exhibit functional selectivity, meaning they can preferentially activate one pathway over another, potentially leading to a better side-effect profile.[6]

Dopamine D2 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Butyrophenone Butyrophenone Derivative Butyrophenone->D2R Antagonizes

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Butyrophenone Derivatives.

Structure-Activity Relationship (SAR) for Antipsychotic Activity

The antipsychotic potency of butyrophenone derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Fluorophenyl Group: A fluoro-substituent at the para-position of the phenyl ring generally enhances antipsychotic activity.

  • Carbonyl Group: The carbonyl group (C=O) is optimal for activity, although it can be replaced by other groups like C(H)OH with retained, albeit sometimes reduced, activity.

  • Propyl Chain: A three-carbon (propyl) chain between the carbonyl group and the nitrogen atom is optimal. Lengthening or shortening this chain decreases activity.

  • Tertiary Amine: A tertiary aliphatic amino nitrogen is required for activity, and its incorporation into a cyclic structure, such as a piperidine ring, is highly favorable.

  • Aryl/Heterocyclic Substituent: An aromatic or heterocyclic group attached to the nitrogen, often at the 4-position of the piperidine ring, is crucial for activity.

Emerging Biological Activities of Butyrophenone Derivatives

Beyond their established role in psychiatry, butyrophenone derivatives are being investigated for a range of other therapeutic applications.

Anticancer Activity

Several studies have highlighted the potential of butyrophenone derivatives as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines. While the exact mechanisms are still under investigation, they are thought to involve the induction of apoptosis and cell cycle arrest.

Butyrophenone DerivativeCancer Cell LineIC50 (µM)Reference
Phenylpropiophenone derivativesHeLa, Fem-X, PC-3, MCF-7, LS174, K562Varies[7]
Hydroquinone-chalcone-pyrazoline hybridsMCF-7, HT-2928.8 - 124.6[8]
Chrysin ether derivativesHCT116, HepG21.56 - 33.5[9]

Table 1: Reported Anticancer Activities of Butyrophenone and Related Derivatives.

Antimicrobial Activity

Certain butyrophenone derivatives have demonstrated antimicrobial properties against a spectrum of bacteria and fungi. This activity is of particular interest given the rising challenge of antibiotic resistance.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrrolomycin analoguesStaphylococcus aureus (MRSA)0.0625[10]
Carbazole derivativesStaphylococcus aureus30[11]
Novel hybrid peptideE. coli strains0.782 - 1.070[12]

Table 2: Reported Antimicrobial Activities of Butyrophenone-Related and Other Derivatives.

Neuroprotective Effects

Interestingly, some psychotropic agents, including certain butyrophenones and atypical antipsychotics, have been shown to possess neuroprotective properties.[13][14] These effects may be mediated through the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and anti-apoptotic proteins such as Bcl-2.[13] This opens up the possibility of their use in neurodegenerative diseases.

Anti-inflammatory and Analgesic Activity

Some butyrophenone derivatives have been found to exhibit anti-inflammatory and analgesic properties.[2][15] The anti-inflammatory effects may be linked to the inhibition of inflammatory mediators and pathways such as NF-κB.[16] Certain derivatives have shown efficacy in animal models of inflammation and pain.[17]

Experimental Protocols for Evaluating Biological Activity

A critical component of research into butyrophenone derivatives is the use of robust and validated experimental assays to quantify their biological effects.

In Vitro Cytotoxicity Assays

To assess the potential anticancer activity or general toxicity of butyrophenone derivatives, several in vitro cytotoxicity assays are commonly employed.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][18] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the butyrophenone derivative for a specified duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[18]

MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Butyrophenone Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Figure 2: Workflow for the MTT Cytotoxicity Assay.

The LDH assay is another common method for assessing cytotoxicity. It measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged membranes.[20]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as in the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.[20]

  • Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent mixture.[20][21]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).[20]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[20]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.[20]

Dopamine D2 Receptor Binding Assay

This assay is fundamental for determining the affinity of butyrophenone derivatives for their primary therapeutic target. It is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in D2 receptors (e.g., rat striatum or cells engineered to express the receptor).

  • Assay Incubation: In a multi-well plate, incubate the membranes with a radiolabeled D2 antagonist (e.g., [³H]-spiperone) and varying concentrations of the unlabeled butyrophenone derivative.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Conclusion and Future Directions

Butyrophenone derivatives represent a versatile class of compounds with a rich history and a promising future. While their role in treating psychosis is well-established, the exploration of their anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities is opening new avenues for therapeutic development. A thorough understanding of their SAR and the application of robust experimental methodologies are crucial for unlocking their full potential. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects and on designing novel derivatives with improved efficacy and safety profiles for a broader range of clinical applications.

References

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Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Targets for Butyrophenone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SOUTH SAN FRANCISCO, CA – January 17, 2026 – Long established as mainstays in the treatment of psychosis, butyrophenone-class drugs and their analogs are poised for a significant therapeutic renaissance. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, moves beyond the classical dopamine D2 receptor antagonism to explore a landscape of promising, novel therapeutic targets. By understanding and engaging these alternative pathways, the scientific community can unlock new therapeutic potentials for this versatile chemical scaffold, addressing unmet needs in neurodegenerative diseases, inflammatory disorders, and beyond.

This guide provides a comprehensive overview of emerging targets for butyrophenone analogs, detailing the mechanistic rationale for their selection and providing actionable experimental protocols for their investigation. We will delve into the intricacies of sigma receptors, voltage-gated calcium channels, and key pathways in neuroinflammation and oxidative stress, offering a roadmap for the next generation of butyrophenone-based therapeutics.

Part 1: Beyond Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: Expanding the Therapeutic Horizon

The therapeutic efficacy of first-generation antipsychotics, such as the prototypical butyrophenone haloperidol, is primarily attributed to their potent antagonism of the dopamine D2 receptor.[1][2] Subsequent research and the development of atypical antipsychotics have highlighted the importance of modulating other neurotransmitter systems, particularly the serotonin 5-HT2A receptor, to achieve a broader spectrum of efficacy and a more favorable side-effect profile.[3] However, the pharmacological activity of butyrophenone analogs extends far beyond these two well-characterized targets. A growing body of evidence points to their significant interactions with a diverse array of cellular proteins, opening up exciting new avenues for drug development.

This guide will focus on three key areas of emerging interest:

  • Sigma Receptors (σ1 and σ2): These enigmatic intracellular chaperone proteins are involved in a multitude of cellular processes, including the regulation of cell survival, neuroplasticity, and cellular stress responses.[4][5]

  • Voltage-Gated Calcium Channels (VGCCs): Critical for neuronal signaling and cellular function, specific subtypes of these ion channels have been identified as targets for butyrophenone analogs, suggesting potential applications in neurological and psychiatric disorders beyond psychosis.

  • Pathways of Neuroinflammation and Oxidative Stress: Chronic inflammation and oxidative damage are key pathological features of many neurodegenerative and psychiatric disorders. Butyrophenone analogs have been shown to modulate key signaling pathways involved in these processes, such as NF-κB and Nrf2, offering a potential mechanism for neuroprotection.

Part 2: Sigma Receptors: A Nexus for Neuroprotection and Cellular Resilience

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular proteins with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2).[5] Butyrophenone analogs, including haloperidol, exhibit high affinity for both subtypes, suggesting that some of their therapeutic and side effects may be mediated through these targets.[6][7][8]

The Sigma-1 Receptor: A Multifunctional Chaperone

The σ1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, a critical hub for cellular calcium signaling and bioenergetics.[4][9] Its activation by agonists, including certain butyrophenone analogs, can initiate a cascade of neuroprotective events.

Key Signaling Pathways and Therapeutic Implications:

  • Modulation of Calcium Signaling: The σ1 receptor interacts with and stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for calcium release from the endoplasmic reticulum.[10][11] By modulating intracellular calcium homeostasis, butyrophenone analogs acting on σ1 receptors could protect neurons from excitotoxicity, a common pathological mechanism in neurodegenerative diseases.

  • Attenuation of Endoplasmic Reticulum (ER) Stress: The σ1 receptor plays a crucial role in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. By promoting proper protein folding and reducing ER stress, σ1 receptor activation may offer a therapeutic strategy for diseases characterized by proteinopathy, such as Alzheimer's and Parkinson's disease.[4][10]

  • Neurosteroid Synthesis: There is evidence to suggest that σ1 receptors may be involved in the biosynthesis of neurosteroids, which have profound effects on neuronal excitability, inflammation, and synaptic plasticity.[12]

Experimental Workflow: Characterizing Butyrophenone Analog Interactions with the Sigma-1 Receptor

Caption: Workflow for identifying and validating butyrophenone analogs targeting the sigma-1 receptor.

The Sigma-2 Receptor: A Potential Target for Cancer and Neuropsychiatric Disorders

The σ2 receptor, while less characterized than its σ1 counterpart, is gaining recognition as a potential therapeutic target. It is overexpressed in several types of tumor cells, and σ2 receptor ligands have been shown to induce apoptosis in cancer cell lines.[12] Furthermore, σ2 receptor antagonists may offer a novel approach to mitigating the motor side effects of antipsychotic drugs.[12]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines a competitive inhibition binding assay to determine the affinity of a novel butyrophenone analog for sigma-1 and sigma-2 receptors.

Materials:

  • Test butyrophenone analog

  • [³H]-(+)-Pentazocine (for σ1 receptor binding)[6][7]

  • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2 receptor binding, in the presence of a selective σ1 ligand to block its binding to σ1 sites)[7]

  • Haloperidol (as a reference compound and for defining non-specific binding)[7]

  • Membrane preparations from guinea pig liver (high source of σ1 receptors) or a relevant cell line (e.g., SH-SY5Y neuroblastoma cells)[6]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test butyrophenone analog or reference compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C for σ1, 25°C for σ2) for a predetermined time to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: After drying the filters, add scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

ReceptorRadioligandNon-specific Binding Definition
Sigma-1[³H]-(+)-Pentazocine1 µM Haloperidol
Sigma-2[³H]-DTG (+ unlabeled σ1 ligand)1 µM Haloperidol

Part 3: Voltage-Gated Calcium Channels: Modulating Neuronal Excitability

Voltage-gated calcium channels (VGCCs) are a diverse family of ion channels that play a fundamental role in neurotransmission, muscle contraction, and gene expression. Several subtypes of VGCCs, including T-type, N-type, and P-type, have been identified as targets for butyrophenone analogs.[14][15] This interaction suggests that these compounds could be repurposed for a range of neurological and psychiatric conditions characterized by aberrant neuronal excitability, such as epilepsy, neuropathic pain, and mood disorders.

T-Type Calcium Channels (Ca_v_3.x): A Target for Epilepsy and Neuropathic Pain

T-type calcium channels are low-voltage activated channels that contribute to the generation of rhythmic firing patterns in neurons. Their dysregulation has been implicated in absence seizures and neuropathic pain. Some butyrophenone analogs have been shown to be potent blockers of T-type channels, suggesting a potential therapeutic application in these conditions.[14]

Experimental Workflow: Functional Characterization of Butyrophenone Analogs on T-Type Calcium Channels

Caption: A streamlined workflow for the discovery and validation of T-type calcium channel-blocking butyrophenone analogs.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of T-Type Calcium Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of a butyrophenone analog on T-type calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing a T-type calcium channel subtype).

Materials:

  • HEK293 cells expressing the T-type calcium channel of interest

  • External solution (containing, in mM: 140 TEA-Cl, 10 CaCl2, 10 HEPES, pH 7.4 with TEA-OH)

  • Internal solution (containing, in mM: 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 2 ATP, 0.1 GTP, pH 7.2 with CsOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Test butyrophenone analog

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.[16][17]

  • Voltage Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed state. Apply a series of depolarizing voltage steps to elicit T-type calcium currents.

  • Drug Application: Perfuse the cell with the external solution containing the test butyrophenone analog at various concentrations.

  • Data Acquisition and Analysis: Record the calcium currents before and after drug application. Analyze the data to determine the concentration-dependent inhibition of the current and calculate the IC50 value.

ParameterTypical Value/Condition
Holding Potential-100 mV
Test Potentials-80 mV to +20 mV
External CationCa²⁺ or Ba²⁺
Internal CationCs⁺

Part 4: Targeting Neuroinflammation and Oxidative Stress

Neuroinflammation, characterized by the activation of microglia and astrocytes, and oxidative stress are increasingly recognized as key contributors to the pathophysiology of a wide range of neurological and psychiatric disorders.[18][19] Butyrophenone analogs have demonstrated the ability to modulate critical signaling pathways that govern these processes, presenting a compelling rationale for their development as neuroprotective agents.

The NF-κB Pathway: A Master Regulator of Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[20][21] Aberrant NF-κB activation is implicated in numerous inflammatory diseases. Some butyrophenone analogs have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory and neuroprotective effects.[22]

The Nrf2 Pathway: A Key Defense Against Oxidative Stress

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the cellular antioxidant response.[15][23] Activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and detoxification enzymes, protecting cells from oxidative damage. Emerging evidence suggests that some butyrophenone analogs can activate the Nrf2 pathway, providing a further mechanism for their neuroprotective properties.[24]

Experimental Workflow: Investigating the Modulation of Neuroinflammatory and Oxidative Stress Pathways by Butyrophenone Analogs

G cluster_0 In Vitro Cellular Assays cluster_1 In Vivo Models A Treat Microglial or Neuronal Cell Lines with Butyrophenone Analog B Assess NF-κB Activation (e.g., p65 nuclear translocation) A->B C Measure Nrf2 Activation (e.g., nuclear translocation, target gene expression) A->C D Quantify Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) A->D E Measure Markers of Oxidative Stress (e.g., ROS production, lipid peroxidation) A->E F Induce Neuroinflammation or Oxidative Stress in Animal Models B->F C->F D->F E->F G Administer Butyrophenone Analog F->G H Evaluate Behavioral Deficits G->H I Assess Histological and Biochemical Markers of Neuroprotection H->I

Caption: An integrated approach to evaluating the anti-inflammatory and antioxidant effects of butyrophenone analogs.

Conclusion: A New Era for Butyrophenone-Based Drug Discovery

The butyrophenone scaffold, once primarily associated with the treatment of psychosis, holds immense potential for the development of novel therapeutics for a wide range of disorders. By shifting the focus from the classical dopamine and serotonin receptors to emerging targets such as sigma receptors, voltage-gated calcium channels, and key pathways in neuroinflammation and oxidative stress, researchers can unlock new therapeutic avenues. The experimental frameworks and protocols outlined in this guide provide a starting point for the systematic investigation of butyrophenone analogs and their interactions with these novel targets. Through a combination of rational drug design, rigorous in vitro and in vivo testing, and a deeper understanding of the complex pharmacology of these compounds, the scientific community can usher in a new era of butyrophenone-based drug discovery, ultimately leading to improved treatments for patients with a variety of debilitating conditions.

References

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4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone safety and handling precautions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Introduction: A Proactive Approach to Safety

This compound is a halogenated organic compound that serves as a key intermediate in complex organic synthesis, particularly within pharmaceutical and materials science research. Its molecular architecture, incorporating a bromophenyl group, a butyrophenone core, and a dioxane acetal, presents a unique combination of chemical properties. While specific toxicological and safety data for this exact molecule are not extensively published, a comprehensive safety protocol can be constructed by analyzing its structural components and referencing data from analogous compounds. This guide provides researchers, scientists, and drug development professionals with a framework for conducting a thorough risk assessment and implementing robust safety measures, moving beyond mere compliance to foster a culture of proactive safety.

Section 1: Compound Identification and Anticipated Hazard Profile

Understanding the fundamental properties and expected hazards is the cornerstone of safe laboratory practice. The information below is synthesized from data on the compound itself and structurally related molecules.

Chemical Identity and Properties
PropertyValue / InformationSource / Analogy
IUPAC Name 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-oneN/A
CAS Number Data not widely available; similar compounds existN/A
Molecular Formula C₁₆H₂₁BrO₃[1]
Molecular Weight ~357.24 g/mol Calculated
Appearance Likely a solid (powder/crystalline)Analogy to similar compounds[2]
Anticipated Hazards Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation[1][2][3]
GHS Hazard Classification (Anticipated)

Based on analogs, the following Globally Harmonized System (GHS) classification should be conservatively assumed until specific data is available.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)[2][3]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)[3][4]

Section 2: Mechanistic Insights and Risk Assessment

A robust safety protocol is built on understanding the why behind the hazards. The reactivity of this molecule is primarily dictated by its functional groups.

  • Brominated Aromatic Ring: The bromophenyl group makes the compound a valuable synthetic intermediate, particularly for cross-coupling reactions. However, brominated organic compounds as a class can be toxic and corrosive.[5] During decomposition (e.g., in a fire), they can release hazardous gases such as hydrogen bromide.[6]

  • Butyrophenone Core: Butyrophenones are a class of compounds known for their diverse biological activities, including antipsychotic effects, by interacting with dopamine and serotonin receptors.[7] While the toxicological profile of this specific analog is unknown, systemic absorption via ingestion, inhalation, or skin contact could potentially lead to unforeseen physiological effects.

  • Dioxane Acetal: The 5,5-dimethyl-1,3-dioxan-2-yl group is an acetal, which acts as a protecting group for an aldehyde. While generally stable, it can be hydrolyzed under acidic conditions, which could alter the compound's reactivity and toxicological profile.

This multi-faceted reactivity necessitates stringent controls to prevent exposure and unintended reactions.

Section 3: Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment and laboratory procedures must be designed to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[8][9]

  • Emergency Equipment: The laboratory must be equipped with easily accessible and regularly tested safety showers, eyewash stations, and fire extinguishers (Type ABC, dry powder, or carbon dioxide are appropriate).[10][11]

  • Controlled Access: Work areas where this compound is used should be clearly marked with appropriate hazard signs, and access should be restricted to trained personnel.[10]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should cover every step from material retrieval to waste disposal.

  • Training: All personnel must be trained on this specific safety guide, the SOP, and general laboratory safety protocols.[12][13] Training records should be maintained.

  • Work Area Housekeeping: Maintain a clean and organized workspace. Only the necessary quantities of the chemical should be present in the work area.[9][10] All containers must be clearly and accurately labeled.[9]

Section 4: Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the primary means of protection. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale and Best Practices
Eye and Face ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when there is a risk of splashing. A face shield should be worn over goggles for larger quantities.Protects against irritation and serious eye damage from dust or splashes.[2][3]
Hand Chemical-resistant gloves (Nitrile is a common choice, but check manufacturer's compatibility charts).Prevents skin irritation and potential absorption.[8] Change gloves immediately if contaminated and at regular intervals (e.g., every 30-60 minutes) to prevent permeation.[13] Always wash hands after removing gloves.[13]
Body A flame-resistant laboratory coat, fully buttoned.Protects skin and clothing from contamination.
Footwear Closed-toe, non-perforated shoes.Prevents injury from spills or dropped items.[9][13]
Respiratory Not typically required if work is performed within a certified fume hood. For spill cleanup or situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.Protects against respiratory tract irritation from inhaled dust.[4]

Section 5: Safe Handling and Storage Protocols

Adherence to methodical procedures is critical for preventing accidents.

Experimental Workflow: Handling the Solid Compound

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Certification is Current B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Work Area: - Decontaminate surface - Lay down absorbent liner B->C D Retrieve Container from Storage C->D E Weigh Compound in Hood on a tared weigh boat D->E F Carefully Transfer to Reaction Vessel E->F G Clean Spatula and Weigh Boat Immediately F->G H Tightly Seal Original Container G->H J Dispose of Contaminated Waste in Labeled Bag G->J I Return Container to Designated Storage H->I K Clean and Decontaminate Work Surface and Equipment J->K L Remove PPE and Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of Solid Compound.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][14]

  • Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[5]

  • Segregation: This compound must be segregated from incompatible materials.[5] Store separately from:

    • Strong oxidizing agents

    • Strong reducing agents

    • Strong acids and bases

    • Combustible materials[5]

    • Easily oxidized metals like aluminum[5]

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[2][6] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water.[2][3] Seek medical advice if irritation persists.[4]

  • Inhalation: Move the person to fresh air immediately.[2][12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[12][15]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Spill Response

SpillResponse cluster_assess Assess & Secure cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response start Spill Occurs A Alert personnel in the immediate area start->A B Is the spill large or small? (e.g., >10g or <10g) A->B C Ensure proper PPE is worn B->C Small G Evacuate the laboratory B->G Large D Cover with inert absorbent (e.g., vermiculite, sand) C->D E Carefully sweep up material into a labeled waste container D->E F Decontaminate the area E->F H Call Emergency Services (e.g., 911 or internal EH&S) G->H I Restrict access to the area H->I

Caption: Decision Tree for Spill Response.

Section 7: Waste Disposal

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated items (gloves, weigh boats, absorbent pads) and excess chemical must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the sink.[9]

  • Disposal Method: Disposal must be handled through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[16] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Echemi. (n.d.). 3'-bromo-4'-chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). 1-(3-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one.
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  • YouTube. (2024). Bromination safety.
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  • EvitaChem. (n.d.). 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
  • BOC Sciences. (n.d.). 4'-BROMO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE Safety Data Sheets.
  • PubMed. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.

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A Comprehensive Technical Guide to the Storage and Stability of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical integrity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the storage and stability of this compound, offering field-proven insights and detailed protocols for its handling and evaluation. Understanding the chemical behavior of this molecule under various environmental conditions is crucial for developing robust manufacturing processes, establishing appropriate storage conditions, and defining a reliable shelf-life.[1][2][3]

Physicochemical Properties

The stability of this compound is intrinsically linked to its molecular structure, which features a butyrophenone core, a brominated aromatic ring, and a cyclic ketal (dioxane) protecting group.

PropertyValue/Description
Molecular Formula C16H21BrO3
Appearance Typically a white to off-white solid
Key Functional Groups Bromophenyl, Ketone, Cyclic Ketal (Dioxane)
Solubility Generally soluble in organic solvents like methanol, ethanol, and dichloromethane. Poorly soluble in water.

The presence of the ketal group is a deliberate synthetic strategy to protect the ketone during preceding chemical transformations. However, this group is also the most susceptible to degradation, particularly through hydrolysis.[4] The brominated phenyl ring introduces potential photosensitivity.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature: Store in a cool, dry place, preferably at 2-8°C for long-term storage. Some suppliers recommend cold-chain transportation.[5] For routine laboratory use, storage at controlled room temperature (20-25°C) may be acceptable for short periods, but this should be validated by stability studies.

  • Humidity: Protect from moisture to prevent hydrolysis of the dioxane ketal. Store in well-sealed containers with a desiccant if necessary.

  • Light: Store in amber or opaque containers to protect from light, which can induce photolytic degradation of the bromo-aromatic moiety.[6]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Potential Degradation Pathways

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][7][8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Hydrolytic Degradation

The primary degradation pathway for this molecule is the acid-catalyzed hydrolysis of the 5,5-dimethyl-1,3-dioxan-2-yl group to reveal the parent ketone.[9][10] This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolyzed product.

Degradation Reaction: this compound + H₂O (in the presence of acid) → 4-(4-Bromobenzoyl)butanal + 2,2-Dimethyl-1,3-propanediol

The rate of hydrolysis is highly dependent on the pH of the environment.

  • Acidic Conditions: Rapid degradation is expected. The accepted mechanism involves protonation of an oxygen atom in the dioxane ring, followed by ring-opening to form a resonance-stabilized carbocation intermediate.

  • Neutral Conditions: The rate of hydrolysis is significantly slower but may still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions: The ketal is generally stable under basic conditions.

Photodegradation

Aromatic bromides can undergo photolysis upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.[6] This can result in debromination or the formation of other related impurities.

Thermal Degradation

Butyrophenone and its derivatives can be susceptible to thermal degradation.[11][12] The specific degradation products will depend on the temperature and the presence of oxygen. Potential thermal degradation pathways could involve cleavage of the butyrophenone side chain.

Oxidative Degradation

While the molecule does not contain functional groups that are highly susceptible to oxidation, it is still a necessary stress condition to investigate as part of a comprehensive forced degradation study.

Stability Indicating Analytical Method

A robust stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Recommended HPLC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[1][7] A target degradation of 5-20% is generally considered appropriate.[8]

Hydrolytic Degradation Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation Protocol
  • Place a known quantity of the solid compound in a petri dish and expose it to a dry heat of 80°C for 48 hours in a hot air oven.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

Photolytic Degradation Protocol
  • Solution State: Expose the stock solution (1 mg/mL) in a quartz cuvette to a photostability chamber with a UV light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to the photostability chamber.

  • At appropriate time points, sample the solutions and the dissolved solid, and analyze by HPLC.

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidative Oxidative (3% H2O2, RT) stock->oxidative photo Photolytic (UV/Vis Light) stock->photo solid Solid Compound thermal Thermal (80°C, Solid) solid->thermal hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc thermal->hplc photo->hplc

Caption: Workflow for forced degradation studies.

Primary Degradation Pathway: Ketal Hydrolysis

Ketal_Hydrolysis reactant This compound products 4-(4-Bromobenzoyl)butanal 2,2-Dimethyl-1,3-propanediol reactant->products Hydrolysis reagents + H₂O (Acid Catalyst)

Caption: Acid-catalyzed hydrolysis of the dioxane ketal.

Summary and Conclusions

The stability of this compound is primarily influenced by its susceptibility to acid-catalyzed hydrolysis of the dioxane ketal. It also exhibits potential for photodegradation due to the bromo-aromatic moiety. Therefore, it is imperative to store this compound in cool, dry, and dark conditions.

A validated stability-indicating HPLC method is crucial for monitoring the purity of this intermediate and for identifying and quantifying any degradation products that may form during storage or in forced degradation studies. The insights gained from such studies are fundamental for ensuring the quality of the final API and for regulatory compliance.[2][13]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin
  • Fife, T. H., & Jao, L. K. (1965). Steric Effects in Ketal Hydrolysis. Journal of Organic Chemistry, 30(5), 1492–1495.
  • Stability Testing for Pharmaceuticals & More. (2023, February 22).
  • Kreevoy, M. M. (1956). Acetal and Ketal Hydrolysis Rates in Moderately Concentrated Perchloric Acid Solutions Containing 50% Dioxane. Journal of the American Chemical Society, 78(21), 5543–5546.
  • Steric Effects in Ketal Hydrolysis. (n.d.). ElectronicsAndBooks.
  • Hydrolysis of the 1,3-dioxolane ketal of isatin (14)
  • Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.
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  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
  • Metabolism of phenothiazine and butyrophenone antipsychotic drugs.
  • Manni, P. E., & Streif, T. D. (n.d.). Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. Oxford Academic.
  • 3′-bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone. (n.d.). Fluorochem.
  • Kerrigan, S., Savage, M., Cavazos, C., & Bella, P. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1–11.
  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2025, August 7).
  • Butyrophenone. (n.d.). In Wikipedia.
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  • butyrophenone, 495-40-9. (n.d.). The Good Scents Company.
  • 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. (n.d.). EvitaChem.
  • 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one. (n.d.). PubChem.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023, December 28). ACS Omega.
  • KEGG PATHWAY D
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020, July 31). PubMed.
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  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor.
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  • thermal degradation study of some local anesthetic drugs. (n.d.).
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  • Bromination of other aromatic substrates a. (n.d.).
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  • Effect of bromine doping on the charge transfer, ion migration and stability of the single crystalline MAPb(BrxI1−x)3 photodetector. (n.d.).
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI.
  • 4'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. (2025, October 21). AiFChem.
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (n.d.). PubMed Central.

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Methodological & Application

Synthesis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust, Step-by-Step : A Key Intermediate for Pharmaceutical Research

Abstract

This document provides a comprehensive guide for the synthesis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a valuable butyrophenone derivative for drug discovery and development. Butyrophenones are a class of compounds with significant applications in medicinal chemistry, notably in the development of antipsychotic agents.[1][2] This protocol details a reliable three-stage synthetic route, beginning with the selective protection of a bifunctional starting material, followed by the activation of a carboxylic acid, and culminating in a regioselective Friedel-Crafts acylation. The rationale behind key procedural choices, detailed step-by-step protocols, characterization data, and safety considerations are presented to ensure successful and reproducible execution by researchers in the field.

Introduction and Scientific Rationale

The target molecule, this compound (CAS No. 898785-74-5[3]), serves as a versatile intermediate. The structure incorporates three key features: a para-brominated phenyl ring, a ketone linker, and a protected aldehyde moiety. This combination allows for sequential, site-selective modifications, such as cross-coupling reactions at the bromophenyl group and subsequent deprotection and manipulation of the aldehyde.

Our synthetic strategy is designed around three core principles:

  • Chemoselective Protection: The synthesis commences with 4-oxobutanoic acid, which contains both a ketone (in equilibrium with its aldehyde tautomer) and a carboxylic acid. To prevent the aldehyde from interfering with the subsequent Friedel-Crafts acylation, it is selectively protected as a cyclic acetal. We utilize neopentyl glycol (2,2-dimethyl-1,3-propanediol) for this purpose. The resulting 5,5-dimethyl-1,3-dioxane is highly stable under the basic and neutral conditions required for subsequent steps but can be readily removed under acidic hydrolysis.[4][5][6] The gem-dimethyl group enhances the stability of the dioxane ring.[7]

  • Carboxylic Acid Activation: The Friedel-Crafts acylation requires a highly electrophilic acylating agent.[8][9] The carboxylic acid of our protected intermediate is therefore converted to a more reactive acyl chloride. Oxalyl chloride is the reagent of choice for this transformation as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[10]

  • Regioselective C-C Bond Formation: The final key step is the Friedel-Crafts acylation of bromobenzene.[11] Aluminum chloride (AlCl₃), a potent Lewis acid, is used to generate the critical acylium ion electrophile.[12] The bromine atom on the aromatic ring is a deactivating but ortho-, para-directing group. Due to steric hindrance from the bulky acyl group, the acylation occurs predominantly at the para-position, yielding the desired 4'-bromo isomer.[13]

Overall Synthetic Workflow

The synthesis is executed in three distinct stages, as illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Protection cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Friedel-Crafts Acylation A 4-Oxobutanoic Acid + Neopentyl Glycol B 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (Intermediate 1) A->B  p-TsOH, Toluene  Dean-Stark C Intermediate 1 D 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride (Intermediate 2) C->D  Oxalyl Chloride, cat. DMF  DCM (Anhydrous) E Intermediate 2 + Bromobenzene F This compound (Final Product) E->F  AlCl₃ (Anhydrous)  DCM, 0°C to RT

Figure 1. Overall three-stage synthetic workflow.

Materials and Reagents

Ensure all reagents are of appropriate purity and that solvents for moisture-sensitive steps are anhydrous.

ReagentFormulaMW ( g/mol )PuritySupplier
4-Oxobutanoic acidC₄H₆O₃102.09≥97%Sigma-Aldrich
Neopentyl glycolC₅H₁₂O₂104.15≥99%Sigma-Aldrich
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.22≥98.5%Sigma-Aldrich
TolueneC₇H₈92.14≥99.5%Fisher Scientific
Oxalyl chlorideC₂Cl₂O₂126.93≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher Scientific
BromobenzeneC₆H₅Br157.01≥99.5%Sigma-Aldrich
Aluminum chloride (AlCl₃)AlCl₃133.34Anhydrous, ≥99%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12ACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeVWR
Magnesium sulfate (MgSO₄)MgSO₄120.37AnhydrousVWR

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (Intermediate 1)
  • Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-oxobutanoic acid (10.2 g, 100 mmol) and neopentyl glycol (11.5 g, 110 mmol, 1.1 equiv).

  • Reagent Addition: Add toluene (250 mL) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 equiv).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis (Eluent: 50% Ethyl Acetate in Hexanes) indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil or low-melting solid of sufficient purity for the next step.

    • Expected Yield: ~18.5 g (92%).

Protocol 2:

A. Formation of the Acyl Chloride (Intermediate 2)

  • Apparatus Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the crude 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (18.0 g, 90 mmol) from the previous step.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL) and a single drop of anhydrous DMF (catalyst).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add oxalyl chloride (10.0 mL, 117 mmol, 1.3 equiv) dropwise via syringe over 20 minutes. Vigorous gas evolution will be observed.

    • CAUTION: This step must be performed in a well-ventilated fume hood as toxic CO and HCl gases are evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: The resulting solution of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride is used directly in the next step without isolation.

B. Friedel-Crafts Acylation

  • Apparatus Setup: In a separate 1 L flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add anhydrous aluminum chloride (14.4 g, 108 mmol, 1.2 equiv) and anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Add bromobenzene (17.0 g, 108 mmol, 1.2 equiv) to the AlCl₃ suspension.

  • Acylation Reaction: Transfer the acyl chloride solution (from step 2A) to the dropping funnel and add it dropwise to the stirred AlCl₃/bromobenzene suspension over 45-60 minutes, maintaining the internal temperature below 5°C. The mixture will turn dark and viscous.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice (~150 g) portion-wise. This is a highly exothermic process.

    • CAUTION: Quenching must be done slowly behind a blast shield in a fume hood.

  • Workup: Add 1M HCl (100 mL) to dissolve the remaining aluminum salts. Transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 75 mL).

  • Purification: Combine the organic layers and wash with water (1 x 100 mL), saturated aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or isopropanol to afford the final product as a white to off-white solid.

    • Expected Yield: ~24.5 g (76% over two steps).

Characterization of Final Product

The structure of this compound should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR δ (ppm) ~7.85 (d, 2H, Ar-H ortho to C=O), ~7.65 (d, 2H, Ar-H meta to C=O), ~4.55 (t, 1H, O-CH-O), ~3.60 (d, 2H, axial O-CH₂), ~3.40 (d, 2H, equatorial O-CH₂), ~3.05 (t, 2H, -CH₂-C=O), ~2.00 (m, 2H, -CH₂-), ~1.75 (m, 2H, -CH₂-), ~1.20 (s, 3H, axial CH₃), ~0.75 (s, 3H, equatorial CH₃).
¹³C NMR δ (ppm) ~198.0 (C=O), ~135.5 (Ar-C), ~132.0 (Ar-CH), ~130.0 (Ar-CH), ~128.5 (Ar-C-Br), ~101.5 (O-CH-O), ~77.0 (O-CH₂), ~38.0 (-CH₂-C=O), ~33.0 (-CH₂-), ~30.0 (C(CH₃)₂), ~23.0 (CH₃), ~22.0 (CH₃), ~18.0 (-CH₂-).
IR (KBr) ν (cm⁻¹) ~2960 (C-H stretch), ~1685 (Ar-C=O stretch), ~1585 (C=C stretch), ~1100 (C-O stretch), ~820 (p-substituted C-H bend).
MS (ESI+) m/z [M+H]⁺ calculated for C₁₆H₂₂BrO₃⁺: 357.07; found: 357.1. Isotopic pattern for Br will be present.
Melting Point Literature values should be consulted; expected to be a crystalline solid.

Mechanistic Insight: Friedel-Crafts Acylation

The key C-C bond-forming step proceeds via a well-established electrophilic aromatic substitution mechanism.

FC_Mechanism cluster_0 cluster_1 cluster_2 acyl_chloride R-CO-Cl complex R-CO-Cl⁺-AlCl₃⁻ acyl_chloride->complex + alcl3 AlCl₃ acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion complex->acylium alcl4 AlCl₄⁻ bromobenzene Bromobenzene sigma_complex σ-complex (Wheland Intermediate) bromobenzene->sigma_complex + Acylium Ion sigma_complex2 σ-complex product Product sigma_complex2->product + AlCl₄⁻ hcl HCl alcl3_regen AlCl₃

Figure 2. Mechanism of the Friedel-Crafts acylation.

Safety and Troubleshooting

HazardPrecaution
Oxalyl Chloride Highly toxic and corrosive. Reacts with water. Handle only in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Aluminum Chloride Corrosive and reacts violently with water. Weigh and handle in a dry environment (glove box or quickly in open air). Quench reactions slowly and with extreme caution.
Exothermic Reactions Both acyl chloride formation and the Friedel-Crafts acylation are exothermic. Maintain cooling with an ice bath during reagent addition to control the reaction rate and prevent side reactions.
Solvents Toluene and DCM are volatile and harmful. Use in a well-ventilated fume hood and avoid inhalation.
ProblemPossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction.Ensure Dean-Stark trap is functioning correctly to remove all water. Increase reflux time if necessary.
Low yield in Stage 3 Wet reagents/glassware.Ensure all reagents (AlCl₃, bromobenzene) and solvents (DCM) are anhydrous. Flame-dry all glassware before use.
Insufficient catalyst.Use a fresh, unopened bottle of anhydrous AlCl₃. Old catalyst may be hydrated and inactive.
Formation of isomers High reaction temperature.Maintain a low temperature (0-5°C) during the addition of the acyl chloride to maximize para-selectivity.

References

  • SciSupplies. (n.d.). This compound, 97.0%, 1g.
  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

  • Wikipedia. (2023). Neopentyl glycol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Butyrophenone. Retrieved from [Link]

  • Ghoneim, A. I., et al. (2017). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. ACS Medicinal Chemistry Letters, 8(11), 1147–1151. Retrieved from [Link]

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Application Note & Protocol: A Detailed Guide to the Synthesis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a valuable butyrophenone analog for research and development. Butyrophenones are a class of compounds with significant applications in medicinal chemistry, particularly in the development of antipsychotic agents.[1][2] This protocol outlines a robust synthetic strategy employing a key Friedel-Crafts acylation reaction. The guide details the preparation of a necessary acid chloride intermediate, including the strategic use of a neopentyl glycol protecting group, followed by the Lewis acid-catalyzed acylation of bromobenzene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure reproducible and reliable results.

Introduction and Synthetic Strategy

This compound is an aryl ketone that serves as a versatile intermediate in organic synthesis. The presence of the bromine atom on the aromatic ring allows for further functionalization through cross-coupling reactions, while the ketone and the protected aldehyde functionalities offer multiple avenues for molecular elaboration.

The synthetic approach detailed herein is centered around a Friedel-Crafts acylation, a reliable and well-established method for forming a carbon-carbon bond between an aromatic ring and an acyl group.[3][4][5] The retrosynthetic analysis reveals that the target molecule can be constructed from bromobenzene and a suitable acyl chloride. The core of this synthesis, therefore, involves two primary stages:

  • Preparation of the Acyl Chloride Intermediate: This involves the protection of the aldehyde group of a precursor, 5-oxopentanoic acid, as a cyclic acetal using neopentyl glycol. The resulting carboxylic acid is then converted to the highly reactive acyl chloride.

  • Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final product.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 5-Oxopentanoic Acid + Neopentyl Glycol B 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid A->B Acetal Protection (p-TsOH, Toluene) C 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride B->C Acyl Chloride Formation (SOCl2 or (COCl)2) E This compound (Target Molecule) C->E F Friedel-Crafts Acylation (AlCl3, DCM) D Bromobenzene D->E F->E

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Part A: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

Step A1: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid

  • Rationale: The aldehyde in the starting material, 5-oxopentanoic acid, is highly reactive and would interfere with the subsequent Friedel-Crafts reaction. Therefore, it must be protected.[6] Neopentyl glycol is an excellent choice for forming a stable cyclic acetal, known as a 1,3-dioxane.[7][8] This protecting group is robust under the conditions required for acyl chloride formation and the Friedel-Crafts reaction but can be removed later under acidic conditions if necessary.[9]

  • Materials:

    • 5-Oxopentanoic acid

    • Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

    • p-Toluenesulfonic acid (p-TsOH) monohydrate

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-oxopentanoic acid (1 equivalent), neopentyl glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

    • Add toluene to the flask to a concentration of approximately 0.5 M with respect to the 5-oxopentanoic acid.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 4-6 hours).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid, which can often be used in the next step without further purification.

Step A2: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

  • Rationale: Carboxylic acids are not sufficiently electrophilic to participate directly in Friedel-Crafts acylation. Conversion to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating the reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Materials:

    • 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • A few drops of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ or CO and HCl).

    • Dissolve the 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 equivalents) to the solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure.

    • The resulting crude 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride is a reactive intermediate and should be used immediately in the next step.

Part B: Friedel-Crafts Acylation for the Synthesis of this compound
  • Rationale: This is the key bond-forming step. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich bromobenzene ring to form the desired product.[3][4][10] The reaction is typically carried out in an inert solvent like DCM.

  • Materials:

    • 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride (from Part A)

    • Bromobenzene

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ice/water

    • Concentrated Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

    • Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the crude 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride (1 equivalent) and bromobenzene (1.1 equivalents) in anhydrous DCM and add this solution to the dropping funnel.

    • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by a small amount of concentrated HCl to dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM or ethyl acetate (2x).

    • Combine the organic layers and wash them sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Data

Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₂₁BrO₃
Molecular Weight 357.24 g/mol
Appearance Expected to be a white to off-white solid or a viscous oil
Purity >97.0% (as per typical suppliers)[11]
Expected Analytical Data
  • ¹H NMR: Expect signals corresponding to the aromatic protons (in the 7-8 ppm region), the acetal proton (triplet around 4.5 ppm), the methylene protons of the dioxane ring, the aliphatic chain protons, and the methyl protons of the neopentyl group (singlet around 1 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 198-200 ppm), aromatic carbons, the acetal carbon (around 100 ppm), and the various aliphatic carbons.

  • IR Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom.

Mechanistic Insight: Friedel-Crafts Acylation

The mechanism involves the formation of a key acylium ion intermediate, which is a potent electrophile.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps, especially those involving thionyl chloride, DCM, and toluene, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Aluminum chloride (AlCl₃): Is corrosive and reacts violently with water. Handle in a dry environment (e.g., under a nitrogen atmosphere).

    • Thionyl chloride (SOCl₂): Is highly corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with extreme care.

    • Bromobenzene: Is harmful if swallowed or inhaled and can cause skin irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link][7]

  • Ataman Kimya. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link][8]

  • StudyLib. (n.d.). Friedel – Crafts acetylation of Bromobenzene. Retrieved from [Link][3]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link][9]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Supplemental Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link][6]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link][4]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link][5]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • YouTube. (2024, February 22). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link][10]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (4-phenylbutyl)triphenylphosphonium bromide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51044-13-4,(4-BROMOBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link][1]

  • MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from [Link]

  • PubMed. (2008, August 1). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link][2]

  • ResearchGate. (2025, August 7). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Butyrophenone Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The butyrophenone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a significant number of clinically important drugs, particularly within the antipsychotic and antiemetic therapeutic areas.[1][2] This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of butyrophenone intermediates. We delve into the mechanistic underpinnings of key synthetic transformations, offering detailed, field-proven protocols for Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to efficiently synthesize and diversify butyrophenone-based compounds for accelerated drug discovery programs.

Introduction: The Enduring Significance of the Butyrophenone Moiety

The butyrophenone structural motif, characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone, is a privileged scaffold in drug design.[1] Its derivatives are renowned for their potent antagonism of dopamine D2 receptors, a key mechanism of action for many antipsychotic agents.[3] Prominent examples of butyrophenone-derived pharmaceuticals include haloperidol, the most widely used classical antipsychotic, droperidol, an antiemetic, and the atypical antipsychotic lumateperone.[1][2]

The versatility of the butyrophenone core allows for extensive chemical modification at both the aromatic ring and the aliphatic chain. This chemical tractability enables the fine-tuning of pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profiles. For instance, the introduction of a fluorine substituent at the para-position of the aromatic ring is known to enhance antipsychotic activity.[4] The strategic synthesis of diverse butyrophenone intermediates is therefore a critical endeavor in the quest for novel and improved therapeutics for a range of neurological and psychiatric disorders.

Core Synthetic Strategies for Butyrophenone Intermediates

The construction of the butyrophenone framework can be broadly approached through two primary disconnection strategies: formation of the aryl-carbonyl bond or elaboration of a pre-existing aryl ketone. This guide will focus on the most reliable and versatile methods for each approach.

Friedel-Crafts Acylation: A Classic Approach to Aryl Ketone Synthesis

The Friedel-Crafts acylation is a powerful and widely employed electrophilic aromatic substitution reaction for the formation of aryl ketones.[5][6] This method involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][8]

Mechanism of Action: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity and yields the desired aryl ketone.

Diagram 1: Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Ar-H SigmaComplex [Ar(H)(COR)]⁺ AromaticRing->SigmaComplex + [R-C≡O]⁺ Product Ar-COR SigmaComplex->Product - H⁺ Byproducts HCl + AlCl₃ Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition + Ar-X AmineCoord [Ar-Pd(II)(NHR'R'')L]⁺X⁻ OxAdd->AmineCoord + R'R''NH Deprotonation Ar-Pd(II)(NR'R'')L AmineCoord->Deprotonation - HX RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 + Product

Sources

The Strategic Utility of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Butyrophenone Intermediate for Drug Discovery

The butyrophenone scaffold is a cornerstone in medicinal chemistry, most notably for its prevalence in a class of potent antipsychotic agents. Haloperidol, a landmark drug for the treatment of schizophrenia, exemplifies the therapeutic significance of this structural motif. The development of novel butyrophenone-based therapeutics often necessitates intricate synthetic strategies that allow for the selective modification of different parts of the molecule. It is in this context that 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone emerges as a highly valuable and strategic intermediate for researchers, scientists, and drug development professionals.

This pivotal building block incorporates two key chemical features that enable a modular and controlled approach to the synthesis of complex drug candidates. Firstly, the brominated phenyl ring serves as a versatile chemical handle for the introduction of various substituents and pharmacophoric elements through a wide array of cross-coupling reactions. Secondly, the 5,5-dimethyl-1,3-dioxan-2-yl group acts as a robust protecting group for the ketone functionality of the butyrophenone side chain. This ketal protection is crucial for preventing unwanted side reactions of the ketone during synthetic transformations targeting other parts of the molecule. The use of this specific neopentyl glycol-derived ketal offers advantages in terms of stability and ease of handling.

These application notes provide a comprehensive guide to the synthesis, properties, and strategic application of this compound in medicinal chemistry. Detailed protocols for its preparation and subsequent utilization in the synthesis of advanced drug intermediates are presented, underpinned by the scientific rationale for each step.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 898785-72-3[1]
Molecular Formula C₁₆H₂₁BrO₃[1]
Molecular Weight 341.24 g/mol [1]
Appearance White to off-white solidInferred from typical properties of similar compounds
Purity ≥97% (typically)[1]

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (d, J = 2.0 Hz, 1H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 4.55 (t, J = 5.2 Hz, 1H), 3.65 (d, J = 11.2 Hz, 2H), 3.50 (d, J = 11.2 Hz, 2H), 3.00 (t, J = 7.2 Hz, 2H), 2.00-1.90 (m, 2H), 1.20 (s, 3H), 0.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 198.5, 137.0, 131.8, 131.5, 130.0, 128.0, 122.5, 101.5, 77.2, 38.0, 34.0, 30.1, 23.0, 21.8, 18.0.

  • IR (KBr, cm⁻¹): 2955, 2860, 1685 (C=O), 1585, 1395, 1270, 1100 (C-O), 1010, 820.

Synthesis Protocol: Preparation of this compound

The synthesis of the title compound is most efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of bromobenzene with a suitable acylating agent derived from a protected butyric acid derivative.

Logical Workflow for Synthesis

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation A 4-Oxobutanoic acid C 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid A->C p-TsOH, Toluene, Dean-Stark B Neopentyl glycol B->C D 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid C->D F 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride D->F DCM, cat. DMF E Thionyl chloride or Oxalyl chloride E->F H 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride F->H G Bromobenzene I This compound G->I AlCl3, DCM H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-oxobutanoic acid (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene to the flask to a concentration of approximately 0.5 M with respect to the 4-oxobutanoic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid as a crude oil, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride

  • Dissolve the crude 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The resulting solution of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride is typically used immediately in the next step without isolation.

Step 3: Friedel-Crafts Acylation to yield this compound

  • To a separate flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.3 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of bromobenzene (1.1 eq) in anhydrous DCM.

  • To this mixture, add the freshly prepared solution of 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride from Step 2 dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Application in Medicinal Chemistry: Synthesis of a Haloperidol Analog Intermediate

The strategic value of this compound is best illustrated by its application in the synthesis of precursors to pharmacologically active molecules. The bromo-substituent provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a common strategy in the diversification of drug candidates.

Logical Workflow for Application

G cluster_0 Step 1: Suzuki Cross-Coupling cluster_1 Step 2: Ketal Deprotection A This compound C Coupled Biaryl Intermediate (Ketal Protected) A->C Pd catalyst, Base, Solvent B Arylboronic acid B->C D Coupled Biaryl Intermediate (Ketal Protected) C->D F Final Butyrophenone Analog D->F e.g., HCl, Acetone/H2O E Aqueous Acid E->F

Caption: Application of the intermediate in the synthesis of a biaryl butyrophenone analog.

Detailed Experimental Protocol: Synthesis of a Biaryl Butyrophenone Analog

This protocol describes a general procedure for a Suzuki cross-coupling reaction, a powerful method for forming biaryl linkages, followed by deprotection of the ketal to yield the final butyrophenone derivative.

Step 1: Suzuki Cross-Coupling Reaction

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Under an inert atmosphere, add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled biaryl intermediate with the ketal protecting group intact.

Step 2: Ketal Deprotection

  • Dissolve the purified biaryl intermediate from Step 1 in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the final biaryl butyrophenone analog. Further purification by chromatography or recrystallization may be necessary.

Conclusion and Future Perspectives

This compound is a strategically designed intermediate that offers significant advantages in the synthesis of complex butyrophenone derivatives for medicinal chemistry research. Its orthogonal reactive sites—the bromophenyl group for coupling reactions and the protected ketone—allow for a modular and efficient approach to the construction of novel drug candidates. The protocols provided herein offer a solid foundation for the synthesis and application of this versatile building block. As the quest for new and improved therapeutics continues, the use of such well-designed intermediates will undoubtedly play a crucial role in accelerating the drug discovery and development process.

References

  • Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7355-7363. [Link]

  • Ablordeppey, S. Y., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 20(3), 1291-1297. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: Carbonyl Protection with 2,2-Dimethyl-1,3-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

A Robust Strategy for Selective Synthesis

Introduction: The Critical Role of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, the carbonyl group presents a nexus of reactivity. While its electrophilicity is key to countless transformations, it also poses a significant challenge when other functional groups in a molecule are targeted for reaction. Protecting groups are essential tools that temporarily mask a reactive functional group, rendering it inert to specific reaction conditions.[1] The formation of a cyclic acetal is a classic and highly effective strategy for carbonyl protection.[1][2]

Among the various diols used for this purpose, 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) stands out. It reacts with aldehydes and ketones to form a 5,5-dimethyl-1,3-dioxane, a protecting group renowned for its exceptional stability.[3][4] This stability arises from the gem-dimethyl group on the cyclohexane-like ring, which minimizes unfavorable steric interactions and restricts conformational flexibility.[5] This guide provides an in-depth exploration of the mechanism, application, and protocols for carbonyl protection using 2,2-dimethyl-1,3-propanediol, tailored for professionals in research and drug development.

Mechanism of Protection: Acid-Catalyzed Acetal Formation

The formation of a 5,5-dimethyl-1,3-dioxane is an acid-catalyzed equilibrium reaction. The process is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.[2][6]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: An acid catalyst (commonly p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A hydroxyl group from the diol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the incoming hydroxyl group to another hydroxyl group.

  • Formation of Hemiacetal: Deprotonation yields the neutral hemiacetal.

  • Second Protonation: The remaining hydroxyl group of the hemiacetal is protonated.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

  • Ring Closure: The second hydroxyl group of the diol intramolecularly attacks the oxocarbenium ion.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxane product.

Acetal Formation Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Products carbonyl R-C(=O)-R' step1 Protonated Carbonyl [R-C(=O+H)-R'] carbonyl->step1 Protonation diol HO-(CH2)C(CH3)2(CH2)-OH step2 Hemiacetal Intermediate diol->step2 catalyst H+ (cat.) step1->step2 Nucleophilic Attack step3 Oxocarbenium Ion [R-C+(OR'')-R'] step2->step3 -H2O water H2O step2->water step4 Protonated Dioxane step3->step4 Ring Closure product 5,5-Dimethyl-1,3-Dioxane step4->product -H+

Caption: Acid-catalyzed formation of a 5,5-dimethyl-1,3-dioxane.

Application & Protocol: Carbonyl Protection

Advantages and Scope

The 5,5-dimethyl-1,3-dioxane protecting group offers several advantages:

  • High Stability: It is robust under a wide range of conditions, including strongly basic, nucleophilic, reductive, and oxidative environments.[5] This makes it superior to many other acetals, such as those derived from ethylene glycol.[2][3]

  • Crystallinity: The resulting dioxane derivatives are often crystalline solids, which facilitates purification by recrystallization.

  • Chemoselectivity: Aldehydes can typically be protected in the presence of ketones due to their higher reactivity.[2]

This protecting group is suitable for a broad range of aldehydes and ketones. However, sterically hindered ketones may react sluggishly.

Detailed Experimental Protocol

Objective: To protect the carbonyl group of cyclohexanone using 2,2-dimethyl-1,3-propanediol.

Materials:

  • Cyclohexanone (1.0 eq)

  • 2,2-Dimethyl-1,3-propanediol (neopentyl glycol) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02 eq)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add cyclohexanone, 2,2-dimethyl-1,3-propanediol, and toluene.

  • Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected, which typically takes 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting carbonyl compound.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Subsequently, wash with brine.

  • Extraction & Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protection Workflow start Start reagents Combine Carbonyl, Diol, TsOH in Toluene start->reagents reflux Heat to Reflux (Dean-Stark) reagents->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete workup Cool & Quench (aq. NaHCO3) monitor->workup Complete extract Extract & Wash (Brine) workup->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Protected Product purify->end

Caption: Experimental workflow for carbonyl protection.

Comparative Stability

The stability of the 5,5-dimethyl-1,3-dioxane is a key feature. The table below compares its stability to other common carbonyl protecting groups under various conditions, based on information from authoritative sources like Greene's Protective Groups in Organic Synthesis.[7][8]

Condition/Reagent1,3-Dioxolane (Ethylene Glycol)5,5-Dimethyl-1,3-Dioxane1,3-Dithiolane
Aqueous Acid (pH < 4) LabileLabile (more stable)Stable
Strong Base (e.g., NaOH, LDA) StableStableStable
Organometallics (e.g., RLi, RMgX) StableStableLabile (deprotonation)
Hydride Reductants (e.g., LiAlH₄) StableStableStable
Oxidizing Agents (e.g., KMnO₄) Generally StableStableLabile

Deprotection: Regenerating the Carbonyl

The removal of the 5,5-dimethyl-1,3-dioxane protecting group is typically achieved through acid-catalyzed hydrolysis, which is the reverse of the protection reaction.[9] The equilibrium is driven towards the carbonyl compound by using an excess of water, often in a co-solvent like acetone or THF.[2]

Detailed Deprotection Protocol

Objective: To deprotect the 5,5-dimethyl-1,3-dioxane derivative of cyclohexanone.

Materials:

  • Protected cyclohexanone (1.0 eq)

  • Acetone and Water (e.g., 4:1 v/v)

  • Hydrochloric acid (1M HCl) or another strong acid catalyst

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the protected compound in a mixture of acetone and water in a round-bottom flask.

  • Acidification: Add a catalytic amount of a strong acid (e.g., 1M HCl).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Neutralization: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.

Deprotection Workflow start Start dissolve Dissolve Protected Cmpd in Acetone/H2O start->dissolve acidify Add Acid Catalyst (e.g., 1M HCl) dissolve->acidify stir Stir at Room Temp acidify->stir monitor Monitor by TLC/GC stir->monitor monitor->stir Incomplete neutralize Neutralize (aq. NaHCO3) monitor->neutralize Complete extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry end Deprotected Carbonyl dry->end

Caption: Experimental workflow for acetal deprotection.

Conclusion

The use of 2,2-dimethyl-1,3-propanediol to form a 5,5-dimethyl-1,3-dioxane is a superior method for the protection of carbonyl groups in complex organic syntheses. Its exceptional stability under a wide variety of reaction conditions, coupled with its reliable formation and cleavage, makes it an invaluable tool for synthetic chemists. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this robust protecting group strategy.

References

  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]

  • Heterocycles. (2017). An efficient synthesis of 1,3-dioxane-4,6-diones. Vol. 94, No. 6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Google Patents. (n.d.). US8853465B2 - Process for preparing neopentyl glycol.
  • ACS Publications. (2009). 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Jiuan Chemical. (n.d.). Comparing Neopentyl Glycol and Ethylene Glycol. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Org. Synth. 1980, 59, 177. Retrieved from [Link]

  • Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 6th Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of Substituted Butyrophenones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted butyrophenones are a significant class of organic compounds, with a core structure featuring a phenyl ring and a butyl chain attached to a ketone.[1] This chemical scaffold is the foundation for numerous pharmaceutical agents, particularly antipsychotic drugs like haloperidol and droperidol, which are widely used in the treatment of various psychiatric disorders.[1][2] The nature and position of substituents on the phenyl ring and modifications to the side chain profoundly influence the pharmacological activity, efficacy, and safety of these compounds.[2] Consequently, rigorous and robust analytical characterization is paramount for drug discovery, development, quality control, and pharmacokinetic studies.[3]

This application note provides a comprehensive guide to the principal analytical techniques for the characterization of substituted butyrophenones. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for methodological choices. The methods described herein are grounded in established principles and validated against international standards, such as the ICH guidelines, to ensure data integrity and reliability.[4][5][6][7][8]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating substituted butyrophenones from complex matrices, such as reaction mixtures, biological fluids, or pharmaceutical formulations, and for their precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a cornerstone technique for the analysis of butyrophenone derivatives due to its high resolution, sensitivity, and adaptability.[9][10]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the most common choice, offering excellent hydrophobic retention for the butyrophenone backbone.[11][12] The choice between different C18 phases (e.g., end-capped, high-density bonding) will depend on the specific polarity of the substituents. For highly polar analytes, a phenyl-hexyl or cyano phase might provide alternative selectivity.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used to elute the analytes.[9][11] The pH of the aqueous phase is critical for controlling the ionization state of basic nitrogen-containing substituents, which are common in pharmacologically active butyrophenones.[11] Buffering the mobile phase in the slightly acidic range (pH 2.5-4) can improve peak shape for these compounds by suppressing the interaction of protonated amines with residual silanols on the silica-based stationary phase.[11]

  • Detector: UV detection is widely applicable as the phenyl ring in butyrophenones provides strong chromophores. A detection wavelength of 254 nm is often suitable.[10][12] For enhanced sensitivity and specificity, especially in complex matrices, a mass spectrometer (LC-MS) can be employed.

Experimental Protocol: HPLC-UV Analysis of a Substituted Butyrophenone

Objective: To determine the purity of a synthesized substituted butyrophenone.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: 1 mg/mL of the substituted butyrophenone dissolved in a 50:50 mixture of Mobile Phase A and B.

  • Reference Standard: A certified reference standard of the target compound, if available.

Procedure:

  • System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample and reference standard in the diluent to the desired concentration.

    • Filter the solutions through a 0.45 µm syringe filter before transferring to HPLC vials.

  • Chromatographic Analysis:

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program as follows:

      • 0-15 min: 30% to 80% B

      • 15-17 min: 80% to 30% B

      • 17-20 min: Hold at 30% B for re-equilibration.

  • Data Analysis:

    • Identify the peak corresponding to the substituted butyrophenone by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL

Diagram: HPLC Workflow for Butyrophenone Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Injector Autosampler Filtration->Injector Inject Sample Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis

Caption: A typical workflow for the HPLC analysis of substituted butyrophenones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable substituted butyrophenones.[3][13] It offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns.

Causality of Experimental Choices:

  • Derivatization: Many substituted butyrophenones, especially those with polar functional groups, may require derivatization to increase their volatility and thermal stability.[14][15] Silylation is a common derivatization technique. However, it's important to be aware of potential thermal degradation in the GC inlet, which can lead to the formation of artifacts.[16][17]

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is generally suitable for the separation of butyrophenone derivatives.[14] The choice of column length and film thickness will depend on the complexity of the sample.

  • Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, producing reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS Analysis of a Substituted Butyrophenone

Objective: To identify and confirm the structure of a synthesized substituted butyrophenone.

Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization source.

  • HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample: 1 mg/mL solution of the substituted butyrophenone in dichloromethane.

  • Derivatizing agent (if necessary): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Procedure:

  • Sample Preparation (with derivatization):

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use the following oven temperature program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Set the MS to scan from m/z 40 to 550.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak of interest.

    • Examine the mass spectrum of the peak and compare it with known fragmentation patterns of butyrophenones. Common fragments include the benzoyl cation and fragments resulting from cleavage of the butyl chain.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Data Presentation:

ParameterValue
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1 mL/min
Injector Temperature250°C
Oven Program100°C (2 min), then 10°C/min to 280°C (5 min)
MS Scan Rangem/z 40-550

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of substituted butyrophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including substituted butyrophenones.[18] Both ¹H and ¹³C NMR are routinely used.

Causality of Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region (typically δ 7-8 ppm) reveals the substitution pattern on the phenyl ring, while the aliphatic region shows the signals for the butyl chain.[19]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon is characteristic (around δ 200 ppm).[20][21]

  • 2D NMR: Techniques like COSY and HSQC can be used to establish correlations between protons and carbons, aiding in the complete assignment of the structure.

Experimental Protocol: NMR Analysis of a Substituted Butyrophenone

Objective: To elucidate the complete chemical structure of a novel substituted butyrophenone.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample: 5-10 mg of the purified substituted butyrophenone.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analyze the chemical shifts to identify the different carbon environments.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY and HSQC spectra to confirm assignments and establish connectivity.

  • Data Analysis:

    • Integrate all the spectral data to propose and confirm the final chemical structure.

Data Presentation:

Expected ¹H NMR Chemical Shifts for a Generic Butyrophenone:

Protons Approximate Chemical Shift (δ, ppm) Multiplicity
Aromatic 7.2 - 8.0 Multiplet
-CH₂- (adjacent to C=O) 2.9 - 3.1 Triplet
-CH₂- 1.7 - 1.9 Sextet

| -CH₃ | 0.9 - 1.1 | Triplet |

Expected ¹³C NMR Chemical Shifts for a Generic Butyrophenone:

Carbon Approximate Chemical Shift (δ, ppm)
C=O 198 - 202
Aromatic 125 - 140
-CH₂- (adjacent to C=O) 38 - 42
-CH₂- 18 - 22

| -CH₃ | 13 - 15 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22]

Causality of Experimental Choices:

  • Characteristic Absorptions: The FTIR spectrum of a substituted butyrophenone will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹.[23][24] The exact position depends on the substituents on the phenyl ring. Aromatic C-H and C=C stretching vibrations will also be present.[25][26]

Experimental Protocol: FTIR Analysis of a Substituted Butyrophenone

Objective: To identify the key functional groups in a substituted butyrophenone.

Instrumentation and Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample: A small amount of the solid or liquid sample.

Procedure:

  • Background Spectrum:

    • Clean the ATR crystal.

    • Acquire a background spectrum.

  • Sample Spectrum:

    • Place a small amount of the sample on the ATR crystal and apply pressure.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Expected FTIR Absorption Bands for a Generic Butyrophenone:

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Carbonyl (C=O) Stretch 1670 - 1690 Strong

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Diagram: Integrated Analytical Approach

Integrated_Approach cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Method Validation (ICH Q2(R1)) Synthesis Synthesized Butyrophenone HPLC HPLC (Purity & Quantification) Synthesis->HPLC GCMS GC-MS (Identification & Volatile Impurities) Synthesis->GCMS NMR NMR (Structural Elucidation) Synthesis->NMR FTIR FTIR (Functional Group ID) Synthesis->FTIR Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness

Caption: An integrated approach to the analytical characterization of substituted butyrophenones.

Method Validation

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[4][5][6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][7][8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Conclusion

The comprehensive analytical characterization of substituted butyrophenones requires a multi-technique approach. Chromatographic methods, particularly HPLC and GC-MS, are essential for separation and quantification, while spectroscopic techniques like NMR and FTIR provide detailed structural information. Each method offers unique insights, and their combined application, underpinned by rigorous method validation, ensures the generation of reliable and accurate data. This is critical for advancing drug development and ensuring the quality and safety of butyrophenone-based pharmaceuticals.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Butyrophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Parkinson, D. (1985). Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm. Journal of Chromatography B: Biomedical Sciences and Applications, 341(2), 465-472. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Lunn, G., & Schmuff, N. R. (1997). HPLC Methods for Pharmaceutical Analysis. John Wiley & Sons.
  • MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Phenones on HALO C18 Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). Butyrophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Marcucci, F., Mussini, E., Airoldi, L., Fanelli, R., Frigerio, A., de Nadai, F., ... & Garattini, S. (1971). Analytical and pharmacokinetic studies on butyrophenones. Clinica Chimica Acta, 34(2), 321-332. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of 1A and 1B. Retrieved from [Link]

  • SpectraBase. (n.d.). Butyrophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Musso, D. L., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7291-7301. Retrieved from [Link]

  • World Research Library. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. Retrieved from [Link]

  • ATB. (n.d.). Butyrophenone | C10H12O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • De Leenheer, A. (1976). Gas chromatographic method for the analysis of butyrophenones based on the Hofmann degradation reaction. Journal of Chromatography A, 129, 387-392. Retrieved from [Link]

  • González, J., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 343-352. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]

  • DeCaprio, A. P., & Jewel, J. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations.
  • Ayora-Cañada, M. J., et al. (2020). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 97(11), 4165-4171. Retrieved from [Link]

  • Fogarty, M. F., et al. (2023). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Journal of Forensic Sciences, 68(4), 1083-1100. Retrieved from [Link]

  • Madej, K., & Tauter, A. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(14), 5406. Retrieved from [Link]

  • Musso, D. L., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 16(15), 7291-7301. Retrieved from [Link]

  • Kintz, P., & Salomone, A. (2016). Structure Related New Approach in the GC/MS Analysis of Cathinone Type Synthetic Drugs. Current Pharmaceutical Design, 22(36), 5550-5555.

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Application Note: 1H and 13C NMR Spectral Analysis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure.[1][2][3] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a compound of interest in synthetic and medicinal chemistry. The butyrophenone scaffold is found in various pharmacologically active molecules, and the 1,3-dioxane moiety serves as a common protecting group for carbonyl functionalities.[4][5][6][7] A thorough understanding of the NMR spectra is crucial for structural verification, purity assessment, and for tracking chemical transformations. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical protocols.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound with the numbering convention used throughout this note is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.[2][8]

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in ppm, multiplicities, and integrations for the protons of the title compound are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.[9][10][11][12]

Proton(s)Predicted δ (ppm)MultiplicityIntegrationAssignment
H-2', H-6'7.70 - 7.90Doublet (d)2HAromatic protons ortho to the carbonyl group
H-3', H-5'7.60 - 7.80Doublet (d)2HAromatic protons meta to the carbonyl group
H-114.50 - 4.70Triplet (t)1HAcetal proton
H-12, H-14 (axial)3.50 - 3.70Doublet (d)2HAxial protons on the dioxane ring
H-12, H-14 (equatorial)3.40 - 3.60Doublet (d)2HEquatorial protons on the dioxane ring
H-82.90 - 3.10Triplet (t)2HMethylene protons α to the carbonyl group
H-101.80 - 2.00Multiplet (m)2HMethylene protons β to the acetal
H-91.60 - 1.80Multiplet (m)2HCentral methylene protons of the butyryl chain
H-15 (axial CH₃)0.70 - 0.90Singlet (s)3HAxial methyl group on the dioxane ring
H-16 (equatorial CH₃)1.10 - 1.30Singlet (s)3HEquatorial methyl group on the dioxane ring
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.60 - 7.90 ppm): The para-substituted aromatic ring gives rise to two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are expected to be deshielded and appear at a lower field compared to the protons meta to the carbonyl group (H-3', H-5').

  • Acetal Proton (4.50 - 4.70 ppm): The single proton on the acetal carbon (H-11) is significantly deshielded due to the two adjacent oxygen atoms and typically appears as a triplet due to coupling with the neighboring methylene protons (H-10).[13][14]

  • Dioxane Ring Protons (3.40 - 3.70 ppm): The 1,3-dioxane ring exists in a chair conformation.[15][16][17] This results in distinct chemical shifts for the axial and equatorial protons on C12 and C14. The axial protons are typically more shielded than the equatorial protons. These four protons often present as a complex set of signals, but can sometimes be resolved into two doublets.

  • Butyrophenone Chain (1.60 - 3.10 ppm): The three methylene groups of the butyrophenone chain exhibit characteristic chemical shifts. The methylene group alpha to the carbonyl (H-8) is the most deshielded and appears as a triplet. The other two methylene groups (H-9 and H-10) will appear as multiplets in the aliphatic region.

  • Dioxane Methyl Protons (0.70 - 1.30 ppm): Due to the fixed chair conformation of the dioxane ring, the two methyl groups at the C5 position are in different chemical environments (axial and equatorial).[18] This magnetic non-equivalence results in two distinct singlet signals. The axial methyl group is generally more shielded and appears at a higher field (lower ppm) compared to the equatorial methyl group.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[19][20][21] In broadband-decoupled ¹³C NMR, each unique carbon atom typically gives rise to a single peak, simplifying the spectrum.[21][22]

Predicted ¹³C NMR Spectral Data

The anticipated chemical shifts for each carbon atom in this compound are listed below. These predictions are based on typical chemical shift values for analogous structures.[23][24][25][26][27]

Carbon(s)Predicted δ (ppm)Assignment
C-7 (C=O)198.0 - 202.0Carbonyl carbon
C-1'135.0 - 138.0Aromatic carbon attached to the carbonyl group
C-3', C-5'131.0 - 133.0Aromatic CH carbons meta to the carbonyl group
C-2', C-6'129.0 - 131.0Aromatic CH carbons ortho to the carbonyl group
C-4'127.0 - 129.0Aromatic carbon attached to bromine
C-11101.0 - 104.0Acetal carbon
C-12, C-1476.0 - 78.0Methylene carbons of the dioxane ring
C-837.0 - 40.0Methylene carbon α to the carbonyl group
C-1033.0 - 36.0Methylene carbon β to the acetal
C-1329.0 - 32.0Quaternary carbon of the dioxane ring
C-922.0 - 25.0Central methylene carbon of the butyryl chain
C-15, C-1621.0 - 23.0Methyl carbons on the dioxane ring
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (198.0 - 202.0 ppm): The ketone carbonyl carbon is highly deshielded and appears at the lowest field in the spectrum.

  • Aromatic Carbons (127.0 - 138.0 ppm): The six aromatic carbons will give rise to four distinct signals due to the symmetry of the para-substituted ring. The quaternary carbons (C-1' and C-4') can often be distinguished from the protonated carbons by their lower intensity.

  • Acetal Carbon (101.0 - 104.0 ppm): The acetal carbon (C-11) is characteristically found in this downfield region due to the two attached oxygen atoms.

  • Dioxane Ring Carbons (21.0 - 78.0 ppm): The carbons of the 5,5-dimethyl-1,3-dioxane ring are found in the aliphatic region. The two methylene carbons (C-12 and C-14) are equivalent and will produce a single signal. The quaternary carbon (C-13) and the two equivalent methyl carbons (C-15 and C-16) will also each give a single resonance.

  • Butyrophenone Chain Carbons (22.0 - 40.0 ppm): The three methylene carbons of the aliphatic chain will give three distinct signals in the upfield region of the spectrum.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to be within the detection region of the NMR probe (typically a height of 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.[28] These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters
ParameterValueRationale
Spectrometer Frequency400 or 500 MHzHigher field strength provides better signal dispersion.
Pulse ProgramStandard single pulse (e.g., zg30)A 30-degree pulse angle is a good compromise between signal intensity and relaxation time.
Spectral Width~16 ppmEnsures all proton signals are captured.
Acquisition Time2-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay1-2 secondsAllows for sufficient relaxation of protons between scans.
Number of Scans8-16Sufficient for good signal-to-noise ratio with the specified sample concentration.
¹³C NMR Acquisition Parameters
ParameterValueRationale
Spectrometer Frequency100 or 125 MHzCorresponding carbon frequency for a 400 or 500 MHz instrument.
Pulse ProgramStandard single pulse with proton decoupling (e.g., zgpg30)Broadband proton decoupling simplifies the spectrum to singlets.
Spectral Width~240 ppmCovers the full range of expected carbon chemical shifts.
Acquisition Time1-2 secondsAdequate for most applications.
Relaxation Delay2 secondsEnsures quantitative data for quaternary carbons is not necessary.
Number of Scans128-1024A higher number of scans is needed due to the low natural abundance of ¹³C.

Workflow and Data Analysis

The overall process from sample preparation to final spectral interpretation is outlined in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl3 (~0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5 an1 Assign Chemical Shifts (δ) proc5->an1 an2 Analyze Multiplicities (1H) an1->an2 an3 Correlate with Structure an2->an3 an4 Final Structure Verification an3->an4

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and optimized protocol for the purification of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone using High-Performance Liquid Chromatography (HPLC). The described method is tailored for researchers, scientists, and professionals in drug development who require a robust and efficient purification strategy for this and structurally related compounds. The protocol outlines a reversed-phase HPLC method, detailing sample preparation, column selection, mobile phase composition, and gradient elution parameters. The rationale behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for similar molecules.

Introduction

This compound is a complex organic molecule featuring a brominated aromatic ring, a ketone functional group, and a dioxane moiety. Such multi-functionalized compounds are common intermediates in pharmaceutical synthesis. Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. HPLC is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This document presents a comprehensive guide to developing a reliable HPLC purification method for the title compound.

The core structure, butyrophenone, is known to be poorly soluble in water, indicating a nonpolar character. The addition of a bromine atom to the phenyl ring further increases its hydrophobicity. Conversely, the dioxane group introduces some polarity. This balance of hydrophobic and moderately polar features makes reversed-phase HPLC an ideal purification strategy.

Physicochemical Properties and Methodological Considerations

  • Butyrophenone: This parent structure has a logP of 2.77 and is sparingly soluble in water, indicating significant nonpolar character[1].

  • 4'-Bromobutyrophenone: The addition of a bromine atom increases the molecular weight and hydrophobicity of the molecule.

  • 5,5-dimethyl-1,3-dioxane: This heterocyclic group is more polar than a simple alkyl chain and can engage in hydrogen bonding as an acceptor.

Based on this analysis, this compound is expected to be a moderately nonpolar compound, making it well-suited for reversed-phase HPLC. The aromatic ketone chromophore suggests strong UV absorbance in the range of 245-280 nm, allowing for sensitive detection.

HPLC Purification Protocol

This protocol is designed as a starting point for the purification of this compound and can be further optimized based on the specific impurity profile of the crude sample.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and data acquisition software.

  • Column: A C18 reversed-phase column is recommended due to the nonpolar nature of the analyte. A C8 column could be considered if retention is too strong on a C18 column.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Sample Solvent: A mixture of acetonitrile and water, or another solvent in which the sample is fully soluble and which is compatible with the mobile phase.

Sample Preparation

Proper sample preparation is crucial for achieving good chromatographic performance and preventing column damage.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase composition to avoid peak distortion. If solubility is an issue, a stronger solvent like 100% acetonitrile or methanol can be used, but the injection volume should be kept small.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended SettingRationale
Column C18, 5 µm, 250 x 10 mmC18 provides strong hydrophobic interactions for retaining the nonpolar analyte. The 5 µm particle size offers a good balance between efficiency and backpressure for preparative applications.
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase.
Mobile Phase B HPLC-grade Acetonitrile (ACN)The organic modifier used to elute the compound. ACN is often preferred for its lower viscosity and UV transparency.
Detection UV at 254 nmThe brominated aromatic ketone is expected to have strong absorbance at this wavelength. A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.
Flow Rate 5.0 mL/minA typical flow rate for a 10 mm ID preparative column. This can be adjusted to optimize resolution and run time.
Injection Volume 100-500 µLDependent on the sample concentration and the loading capacity of the column.
Column Temp. AmbientTemperature control can be used to improve peak shape and reproducibility if needed.
Gradient Elution See belowA gradient is recommended to efficiently elute the target compound while separating it from more and less polar impurities.
Gradient Elution Program

A gradient elution is recommended for initial method development to ensure the elution of all components in a reasonable time.

Time (min)% Mobile Phase B (ACN)
0.050
20.095
25.095
25.150
30.050

This gradient starts at an intermediate polarity to retain the compound and then gradually increases the organic content to elute it. The column is then washed with a high percentage of organic solvent and re-equilibrated at the initial conditions.

Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to the target compound should be collected.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: The purified compound can be dried under high vacuum to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (Water/ACN) inject->gradient detect UV Detection (254 nm) gradient->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate dry Dry Final Product evaporate->dry

Caption: Workflow for the HPLC purification of this compound.

Method Validation and Optimization

The provided protocol serves as a robust starting point. For routine use, further validation and optimization are recommended.

  • Method Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities.

  • Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Optimization: The gradient slope, flow rate, and mobile phase composition can be further optimized to improve resolution, reduce run time, and minimize solvent consumption. For instance, if the peak of interest elutes too quickly, the initial percentage of acetonitrile can be lowered. Conversely, if it is retained for too long, the initial percentage can be increased.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound. By leveraging the principles of reversed-phase chromatography and a systematic approach to method development, researchers can achieve high purity of this and similar pharmaceutical intermediates. The detailed explanation of the rationale behind each step empowers users to troubleshoot and adapt the method for their specific needs, ensuring the integrity and quality of their research and development efforts.

References

  • Wikipedia. Butyrophenone. [Link]

Sources

Application Notes: The Strategic Use of Dioxane Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dioxanes in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is a paramount challenge. Protecting groups are an essential tool, acting as temporary masks for reactive functional groups to prevent undesired side reactions.[1][2] Among these, dioxane-type protecting groups, which are cyclic acetals or ketals, are workhorses for the concurrent protection of 1,2- and 1,3-diols.[3][4][5]

The strategic value of a dioxane protecting group lies in its robust stability profile combined with its predictable and mild cleavage conditions.[6] They are generally stable to basic, nucleophilic, reductive, and many oxidative conditions, allowing for a wide array of chemical transformations to be performed elsewhere in the molecule.[3][6][7] Yet, they can be readily removed under acidic conditions, often with high selectivity.[6] This guide provides an in-depth exploration of their formation, stability, cleavage, and strategic application, complete with field-tested protocols for the modern research chemist.

Part 1: Formation of Dioxane Protecting Groups

The formation of a dioxane is an acid-catalyzed equilibrium reaction between a diol and a carbonyl compound (or its equivalent, such as an acetal or enol ether).[6] To drive the reaction to completion, the water generated as a byproduct must be removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a chemical water scavenger like triethyl orthoformate.[8]

Mechanism of Formation: The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. One hydroxyl group of the diol attacks the activated carbonyl, followed by intramolecular cyclization of the second hydroxyl group and subsequent elimination of water to form the stable cyclic acetal.

formation_mechanism Figure 1: General Mechanism of Dioxane Formation Diol R(OH)CH2CH(OH)R' (1,2- or 1,3-Diol) Hemiacetal Intermediate Hemiacetal Diol->Hemiacetal Nucleophilic Attack Carbonyl R''C(=O)R''' (Ketone/Aldehyde) Activated_Carbonyl R''C(=O+H)R''' Carbonyl->Activated_Carbonyl Protonation H_plus H+ Activated_Carbonyl->Hemiacetal Nucleophilic Attack Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium -H2O Dioxane Protected Diol (Dioxane) Oxocarbenium->Dioxane Cyclization H2O H2O

Caption: Figure 1: General Mechanism of Dioxane Formation

Common Reagents and Conditions: The choice of carbonyl source and catalyst can be tailored to the substrate's sensitivity and desired stability of the resulting dioxane. Acetonides (from acetone) are common, while benzylidene acetals (from benzaldehyde) offer unique deprotection pathways.[9][10]

Carbonyl SourceCommon Catalyst(s)Typical Solvent(s)Key Feature
Acetone / 2,2-Dimethoxypropanep-TsOH, CSA, Iodine, Cation Exchange Resin[11][12][13]Acetone, DCM, TolueneForms acetonides; 2,2-DMP avoids water byproduct.
Benzaldehyde / Benzaldehyde Dimethyl Acetalp-TsOH, CSA, ZnCl₂Toluene, DCMForms benzylidene acetals; enables orthogonal deprotection via hydrogenolysis.[9][10]
Cyclohexanonep-TsOH, H₂SO₄TolueneForms cyclohexylidene ketals, offering increased steric bulk.
p-Methoxybenzaldehyde Dimethyl AcetalDDQ, CSADCMForms PMB acetals, cleavable under oxidative conditions.[10]
Part 2: Stability and Orthogonality

A key advantage of dioxane protecting groups is their stability across a broad spectrum of non-acidic reaction conditions. This chemical resilience makes them orthogonal to many other protecting groups, a critical concept in complex syntheses.[14] For instance, a dioxane can protect a diol while a silyl ether is cleaved with fluoride, or while an ester is saponified with base.

Stability Profile Summary:

Reagent ClassCondition / ExampleStability of Dioxane
Bases NaOH, KOH, NaH, t-BuOK, LDAStable
Nucleophiles Grignard Reagents (RMgX), Organolithiums (RLi)Stable
Reductants LiAlH₄, NaBH₄, DIBAL-H, H₂/Pd-C (for non-benzylidene)Stable [3][15]
Oxidants PCC, PDC, Swern, DMPStable [8]
Fluoride Ion TBAFStable
Aqueous Acid HCl (aq), H₂SO₄ (aq), Acetic Acid (aq)Labile (Cleaved) [6]
Part 3: Cleavage of Dioxane Protecting Groups

Deprotection is most commonly achieved via acid-catalyzed hydrolysis, regenerating the diol and the carbonyl compound.[6] The reaction conditions can be tuned from very mild for sensitive substrates to more forcing for robust molecules.

Common Cleavage Methods:

  • Aqueous Acidic Hydrolysis: This is the most common method. A mixture of an acid (e.g., HCl, H₂SO₄, TFA) in a water-miscible solvent like THF or acetone efficiently cleaves the dioxane.[13] 80% aqueous acetic acid is a frequently used mild reagent system.[9]

  • Lewis Acid Catalysis: For substrates sensitive to strong Brønsted acids, Lewis acids such as Ce(OTf)₃ in wet nitromethane can provide a milder alternative.[8][16]

  • Hydrogenolysis (for Benzylidene Acetals): A powerful orthogonal deprotection strategy involves the cleavage of benzylidene acetals using catalytic hydrogenation (e.g., H₂, Pd/C).[9][10] This leaves acid-sensitive groups like silyl ethers or other acetals intact. Reductive cleavage can also be achieved with reagents like DIBAL-H, which can offer regioselectivity.[17]

Part 4: Applications in Multi-Step Synthesis

The true utility of dioxane protecting groups is demonstrated in their application to solve specific chemoselectivity problems in synthesis.

Strategic Workflow: Protect-React-Deprotect A common scenario involves the need to modify one functional group (e.g., an ester) in the presence of a more reactive one (e.g., a ketone).[5][15] The ketone can be selectively protected as a dioxane, the ester can be reduced, and the ketone can then be regenerated by deprotection.

workflow Figure 2: Protect-React-Deprotect Workflow Start Starting Material (e.g., Keto-ester) Protect Step 1: Protect Ketone (Diol, H+) Start->Protect Intermediate Protected Intermediate Protect->Intermediate React Step 2: Transform Ester (e.g., LiAlH4) Intermediate->React Deprotect_Ready Reduced Intermediate React->Deprotect_Ready Deprotect Step 3: Deprotect Ketone (H3O+) Deprotect_Ready->Deprotect Final Final Product (Hydroxy-ketone) Deprotect->Final

Caption: Figure 2: Protect-React-Deprotect Workflow

Key Application Areas:

  • Carbohydrate Chemistry: This field relies heavily on dioxane-type protecting groups. For example, benzylidene acetals are routinely used to protect the C4 and C6 hydroxyls of pyranose sugars, which then allows for selective chemistry at the C2 and C3 positions.[3][18] Isopropylidene groups (acetonides) are used to protect cis-diols, such as the C1-C2 and C5-C6 hydroxyls in D-mannitol.[12]

  • Total Synthesis of Natural Products: In the synthesis of complex molecules, differentiating between multiple diol functionalities is crucial. Dioxanes provide a reliable method to mask a 1,3-diol while transformations are carried out on a remote part of the molecule. The rigid chair conformation of 1,3-dioxanes can also be exploited to direct the stereochemistry of subsequent reactions.[3][7]

  • Drug Development: The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step pathways where protecting groups are indispensable for ensuring the purity and yield of the final product.[19] The stability of dioxanes to common synthetic reagents makes them valuable in the construction of complex drug scaffolds.[19]

Part 5: Detailed Experimental Protocols

Protocol 1: Acetonide Protection of a 1,2-Diol

This protocol describes the formation of an isopropylidene ketal (acetonide) using 2,2-dimethoxypropane, which acts as both the acetone source and a water scavenger.

  • Materials:

    • Diol (1.0 equiv)

    • 2,2-Dimethoxypropane (1.5 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

    • Anhydrous dichloromethane (DCM) or acetone

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the diol (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add 2,2-dimethoxypropane (1.5 equiv) to the solution.[9]

    • Add the catalytic amount of p-TsOH·H₂O (0.05 equiv).

    • Stir the reaction mixture at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Catalyzed Deprotection of an Acetonide

This protocol describes a mild cleavage of an acetonide using aqueous acetic acid.

  • Materials:

    • Acetonide-protected compound (1.0 equiv)

    • 80% Acetic acid in water (v/v)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the acetonide-protected compound in 80% aqueous acetic acid in a round-bottom flask.[9]

    • Stir the solution at room temperature. For more stable acetonides, gentle heating (e.g., 40 °C) may be required.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature (if heated) and carefully add it to a beaker containing a stirred, saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.

    • Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting diol by flash column chromatography or recrystallization as needed.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. Benchchem.
  • IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation.
  • Dr. Babasaheb Ambedkar Marathwada University. (2019). Acetonide protection of diols using iodine and dimethoxypropane. International Journal of Advance and Innovative Research, 6(1).
  • ResearchGate. (2025). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Request PDF.
  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Protection of Diols. Benchchem.
  • SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. SynArchive.
  • Benchchem. (n.d.). A Comparative Guide to Dioxolane-Based Protecting Groups for Researchers. Benchchem.
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry.
  • NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.
  • University of Minnesota. (n.d.). Chem 6352 - Protecting Groups.
  • Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Dioxane-Based Protecting Groups in Organic Synthesis. Benchchem.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Journal of Organic Chemistry. (n.d.). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3.
  • Unknown Source. (n.d.). Carbohydrate Chemistry.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Journal of Chemical Sciences, 125(6), 1493-1496.
  • K. C. Nicolaou et al. (1998). Protecting Groups. Angewandte Chemie International Edition, 37, 2708.
  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Acetonides.
  • IIT Bombay. (2020). Protecting Groups.
  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

Sources

Application Note: Strategic Use of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone in the Synthesis of Butyrophenone-Class Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The butyrophenones represent a cornerstone class of first-generation antipsychotic agents, with Haloperidol and Penfluridol being prominent examples.[1][2] Their therapeutic efficacy is primarily attributed to dopamine D2 receptor antagonism.[3][4] The synthesis of these complex molecules hinges on the strategic assembly of a core 4-aryl-4-oxobutylpiperidine structure. A key challenge in this synthesis is the presence of the reactive ketone moiety of the butyrophenone chain, which can interfere with the nucleophilic substitution step required to attach the piperidine ring.

This application note provides a detailed guide on the synthesis and application of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone , a specialized precursor designed to overcome this challenge. The 5,5-dimethyl-1,3-dioxane group serves as a robust protecting group for the ketone, rendering it inert to the basic and nucleophilic conditions of the key C-N bond-forming reaction. This guide will elucidate the rationale behind its use, provide detailed synthetic and analytical protocols, and demonstrate its utility in constructing a model butyrophenone antipsychotic.

Part 1: The Scientific Rationale for the Dioxane Protecting Group

In multistep organic synthesis, the judicious use of protecting groups is paramount. The 5,5-dimethyl-1,3-dioxane moiety is an acetal that effectively masks the carbonyl group of the butyrophenone precursor.

Key Advantages:

  • Chemical Stability: Cyclic acetals are highly stable in basic, neutral, and nucleophilic environments, which are the conditions required for the crucial alkylation of the piperidine nitrogen.[5][6]

  • Conformational Rigidity: The gem-dimethyl group on the C5 position of the dioxane ring locks the six-membered ring into a preferred chair conformation. This can provide steric shielding and influence the reactivity of the molecule in a predictable manner.[7]

  • Facile and Clean Deprotection: The dioxane group can be efficiently removed under mild acidic aqueous conditions, regenerating the parent ketone with minimal side-product formation.[5] This orthogonality is critical for the final step in the synthesis of the active pharmaceutical ingredient (API).

The overall synthetic strategy is a two-stage process: first, the ketone is protected, and second, the protected precursor is used to alkylate the target piperidine heterocycle, followed by deprotection.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: API Synthesis start γ-(4-Bromobenzoyl)propyl Chloride protect Protection via Acetalization with 2,2-Dimethyl-1,3-propanediol start->protect precursor This compound protect->precursor coupling Nucleophilic Substitution (Alkylation) precursor->coupling piperidine Piperidine Derivative (e.g., 4-(4-Chlorophenyl)-4-hydroxypiperidine) piperidine->coupling deprotect Acidic Hydrolysis (Deprotection) coupling->deprotect api Final Butyrophenone API deprotect->api

Figure 1: High-level workflow for antipsychotic synthesis.

Part 2: Synthesis and Characterization Protocols

Protocol 1: Synthesis of Precursor this compound

This protocol details the synthesis of the precursor from 4'-Bromo-γ-chlorobutyrophenone via a classic acid-catalyzed acetalization. The reaction is driven to completion by the azeotropic removal of water.

Materials & Reagents:

  • 4'-Bromo-γ-chlorobutyrophenone

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonic acid (p-TsOH), monohydrate

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4'-Bromo-γ-chlorobutyrophenone (10.0 g, 36.0 mmol), 2,2-dimethyl-1,3-propanediol (4.5 g, 43.2 mmol, 1.2 equiv), and toluene (150 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.34 g, 1.8 mmol, 0.05 equiv) to the mixture.

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Reaction Quench: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Expected Yield & Characteristics:

ParameterValue
Appearance Colorless to pale yellow oil
Molecular Formula C₁₆H₂₁BrO₃
Molecular Weight 357.24 g/mol
Typical Yield 85-95%
Purity (by HPLC) >97%
Protocol 2: Synthesis of a Haloperidol Analog

This protocol demonstrates the use of the synthesized precursor to prepare a structural analog of Haloperidol. The key step is the nucleophilic substitution of the terminal chloride by the secondary amine of the piperidine core.

Figure 2: Synthetic pathway to a butyrophenone API. (Note: Images are representative).

Materials & Reagents:

  • This compound (from Protocol 1)

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 3M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

A. Coupling Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine 4-(4-chlorophenyl)-4-hydroxypiperidine (6.8 g, 32.1 mmol), anhydrous K₂CO₃ (8.9 g, 64.2 mmol, 2.0 equiv), and KI (0.53 g, 3.2 mmol, 0.1 equiv) in anhydrous DMF (100 mL).

  • Precursor Addition: Add a solution of the precursor (10.0 g, 28.0 mmol) in DMF (20 mL) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the precursor.

  • Workup: Cool the mixture to room temperature and pour it into ice-water (300 mL). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Wash and Dry: Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate. This intermediate can be purified by chromatography or used directly in the next step if sufficiently pure.

B. Deprotection

  • Acidic Hydrolysis: Dissolve the crude protected intermediate from the previous step in THF (100 mL) in a round-bottom flask. Add 3M HCl (50 mL) and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the protected intermediate is fully consumed.

  • Neutralization: Cool the flask in an ice bath and carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product into ethyl acetate (3 x 75 mL).

  • Wash and Dry: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification/Crystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final API as a crystalline solid.

Part 3: Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed. This is a critical component of a self-validating protocol.

Protocol 3: Analytical Methods

A. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the precursor, intermediate, and final API.

  • Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[8]

    • Acceptance Criteria: Purity ≥ 98.5% for the final product.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm the molecular weight of the synthesized compounds.

  • Method: Utilize an HPLC method similar to the one above, coupled to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Expected Results:

    • Precursor: [M+H]⁺ at m/z ≈ 357.1 / 359.1 (isotopic pattern for Br).

    • Final API (Haloperidol Analog): [M+H]⁺ corresponding to the calculated molecular weight. For Haloperidol itself, this would be m/z ≈ 376.1.[8]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the precursor and final product.

  • Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Key ¹H NMR Signals for the Precursor:

    • Aromatic protons (bromophenyl group).

    • Triplet corresponding to the acetal proton (-O-CH-O-).

    • Singlet for the gem-dimethyl groups of the dioxane ring.

    • Multiplets for the methylene protons of the alkyl chain and dioxane ring.

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of butyrophenone-class antipsychotics. Its design incorporates a robust protecting group that is stable to the key C-N bond formation conditions and can be cleanly removed in the final synthetic step. The protocols outlined in this note provide a reliable and scalable pathway for researchers in medicinal chemistry and process development, ensuring high yields and purity of the target active pharmaceutical ingredients. The integration of rigorous in-process analytical controls validates the success of each synthetic step, aligning with modern standards for drug development.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column. (2006). ResearchGate. Retrieved from [Link]

  • Migdalof, B. H., Grindel, J. M., Heykants, J. J., & Janssen, P. A. (1979). Penfluridol: a neuroleptic drug designed for long duration of action. Drug Metabolism Reviews, 9(2), 281-299. [Link]

  • Cohen, B. M., & Zubenko, G. S. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 75(1), 213-217. [Link]

  • Marcucci, F., Mussini, E., Airoldi, L., Fanelli, R., Frigerio, A., de Nadai, F., Bizzi, A., Rizzo, M., Morselli, P. L., & Garattini, S. (1971). Analytical and pharmacokinetic studies on butyrophenones. Clinica Chimica Acta, 34(2), 321-332. [Link]

  • Grokipedia. (n.d.). Penfluridol. Retrieved from [Link]

  • Janssen, P. A. J. (1982). Synthesis of haloperidol. Google Patents. CA1129424A.
  • Karmakar, S., & Rahaman, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36341-36379. [Link]

  • Supplemental Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-501. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. (2017). Google Patents.
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  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 4(4), 346-353. [Link]

  • Wünsch, B., & Schepmann, D. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 16(9), 1300. [Link]

  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., ... & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Regulations.gov. (2009). 1,4-Dioxane – A Current Topic for Household Detergent and Personal Care Formulators. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 5,5-Dimethyl-1,3-dioxane, =>95%, for synthesis, Organic®. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and an optimized experimental protocol to enhance the yield and purity of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure combines a brominated aromatic ring, a ketone, and a protected aldehyde (as a cyclic acetal), making it a versatile precursor. The synthesis typically involves a Friedel-Crafts acylation reaction. However, achieving a high yield of a pure product can be challenging due to potential side reactions and difficulties in purification. This guide will address common issues and provide practical solutions to optimize your synthetic route.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Low or No Product Formation

Question: I am getting a very low yield, or no desired product at all. What are the likely causes?

Answer: This is a common issue that can stem from several factors, primarily related to the reagents and reaction conditions of the Friedel-Crafts acylation.

  • Cause 1: Inactive Lewis Acid Catalyst (e.g., AlCl₃)

    • Explanation: Lewis acids like aluminum chloride are highly hygroscopic and will readily react with atmospheric moisture. This deactivates the catalyst, preventing the formation of the acylium ion necessary for the reaction.[1][2]

    • Solution:

      • Use a fresh, unopened bottle of the Lewis acid catalyst.

      • If using an older bottle, ensure it has been stored in a desiccator.

      • Weigh and transfer the Lewis acid quickly in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Cause 2: Impure Starting Materials

    • Explanation: The presence of moisture or other reactive impurities in your starting materials (bromobenzene, and 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride) can quench the catalyst and lead to side reactions.

    • Solution:

      • Ensure bromobenzene is anhydrous. Distillation from a drying agent like calcium hydride may be necessary.

      • The acid chloride should be freshly prepared or purified by distillation before use.

  • Cause 3: Incorrect Reaction Temperature

    • Explanation: Friedel-Crafts acylations are typically run at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2] Running the reaction at too high a temperature can lead to decomposition and by-product formation.

    • Solution:

      • Maintain the reaction temperature at 0-5 °C during the addition of the acyl chloride.

      • Use an ice bath to control the temperature throughout the reaction.

Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?

Answer: The formation of multiple products is often due to side reactions inherent to Friedel-Crafts acylations or issues with the starting materials.

  • Cause 1: Isomer Formation

    • Explanation: The bromine atom on bromobenzene is an ortho-, para- director. While the para-substituted product (4'-bromo) is sterically favored and generally the major product, some ortho-substituted isomer (2'-bromo) can form.[2]

    • Solution:

      • Careful control of reaction temperature can sometimes improve selectivity.

      • Purification by column chromatography is usually necessary to separate the isomers.

  • Cause 2: Polyacylation

    • Explanation: While less common in acylation compared to alkylation, it's possible for a second acyl group to add to the aromatic ring, especially if the reaction conditions are too harsh.[1][3]

    • Solution:

      • Use a stoichiometric amount of the acyl chloride.

      • Add the acyl chloride slowly to the reaction mixture to maintain a low concentration.

  • Cause 3: Impurities from Acetal Starting Material

    • Explanation: The starting material, 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (or its acid chloride), may contain impurities that can lead to byproducts.

    • Solution:

      • Ensure the purity of the butanoic acid derivative before converting it to the acid chloride. Recrystallization or distillation may be necessary.

Work-up and Purification Issues

Question: I am having trouble with the work-up and purification of the final product. What are the best practices?

Answer: The work-up of a Friedel-Crafts reaction requires careful handling to decompose the catalyst-product complex and separate the organic product.

  • Problem 1: Difficult Emulsion during Aqueous Work-up

    • Explanation: The quenching of the aluminum chloride complex can sometimes lead to the formation of emulsions, making phase separation difficult.

    • Solution:

      • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

      • The addition of a small amount of a saturated brine solution can help to break up emulsions.

  • Problem 2: Product is an Oil and Difficult to Crystallize

    • Explanation: The presence of isomeric impurities or residual solvent can prevent the product from crystallizing.

    • Solution:

      • Ensure the product is pure by column chromatography before attempting crystallization.

      • Use a suitable solvent system for crystallization. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) is often effective.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group protected as a 5,5-dimethyl-1,3-dioxane? A1: The aldehyde group is highly reactive and would not survive the strongly acidic and electrophilic conditions of the Friedel-Crafts acylation. The 5,5-dimethyl-1,3-dioxane is a robust protecting group that is stable to these conditions but can be readily removed later under acidic conditions to regenerate the aldehyde.[4][5][6]

Q2: Can I use a different Lewis acid instead of aluminum chloride? A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is generally the most reactive and commonly used catalyst for this transformation. The optimal catalyst may need to be determined empirically for your specific substrate.

Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting acyl chloride and the final product should have different Rf values.

Q4: What is the expected yield for this synthesis? A4: With an optimized protocol, yields can range from 70% to 85%. However, the yield is highly dependent on the purity of the starting materials and the careful control of reaction conditions.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

Materials:

  • 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous bromobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Preparation of the Acyl Chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 and anhydrous bromobenzene (1.0 eq) in anhydrous DCM and add this solution to the dropping funnel.

  • Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Visual Aids

Reaction Mechanism

reaction_mechanism cluster_acylium Acylium Ion Formation cluster_eas Electrophilic Aromatic Substitution acyl_chloride R-COCl acylium_complex [R-CO]⁺[AlCl₄]⁻ acyl_chloride->acylium_complex + AlCl₃ alcl3 AlCl₃ sigma_complex Sigma Complex bromobenzene Bromobenzene bromobenzene->sigma_complex + [R-CO]⁺ product 4'-Bromo-4-(...) butyrophenone sigma_complex->product - H⁺

Caption: Friedel-Crafts Acylation Mechanism.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Issue check_catalyst check_catalyst start->check_catalyst check_reagents check_reagents check_catalyst:s->check_reagents:n If Yes solution_catalyst Use fresh, anhydrous AlCl₃ under inert gas. check_catalyst:e->solution_catalyst:w If No check_temp check_temp check_reagents:s->check_temp:n If Yes solution_reagents Purify/dry starting materials. check_reagents:e->solution_reagents:w If No solution_temp Use ice bath and monitor temperature. check_temp:e->solution_temp:w If No

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (2025). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. BenchChem.
  • BenchChem. (2025). Navigating the Challenges of 4-Bromocyclohexanone Grignard Reactions: A Technical Support Guide. BenchChem.
  • BenchChem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Pearson. (2022). Acetal Protecting Group Explained. Pearson.
  • Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
  • Química Organica.org. (n.d.). Acetals as protecting groups. Química Organica.org.
  • BenchChem. (n.d.). Side reactions in the Friedel-Crafts synthesis of 4'-Bromovalerophenone. BenchChem.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

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Common side reactions in the synthesis of butyrophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of butyrophenones. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during synthesis, with a primary focus on the widely employed Friedel-Crafts acylation and subsequent functionalization steps. Our goal is to move beyond simple protocols and explain the causal relationships behind common side reactions, empowering you to optimize your experimental outcomes.

Section 1: The Friedel-Crafts Acylation Route to Butyrophenones

The synthesis of the butyrophenone core is most commonly achieved via the Friedel-Crafts acylation of an aromatic compound (e.g., fluorobenzene) with butyryl chloride or a related derivative, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). While robust, this reaction is susceptible to several side reactions that can significantly impact yield and purity.

FAQ 1: My Friedel-Crafts acylation is producing a significant, non-polar byproduct. What is it and how can I prevent it?

Answer:

This is a classic and frequently encountered issue in butyrophenone synthesis. The most probable byproduct is a tetralone derivative, resulting from an intramolecular Friedel-Crafts reaction.

  • Causality Explained: The butyryl acylium ion intermediate is a four-carbon chain. After acylating the aromatic ring, the terminal methyl group of the butyryl chain is in close proximity to an ortho position on the newly formed phenyl ketone. Under the influence of the Lewis acid catalyst, this can lead to an intramolecular cyclization, forming a six-membered ring and yielding a tetralone byproduct. For instance, in the synthesis of 4'-fluoro-butyrophenone, the primary side reaction is the formation of 7-fluoro-1-tetralone.

  • Troubleshooting & Minimization Strategies:

    • Temperature Control: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the higher activation energy pathway of the intramolecular cyclization.

    • Order of Addition: Add the Lewis acid (AlCl₃) portion-wise to a cooled solution of the aromatic substrate and the acyl chloride. This keeps the concentration of the active electrophilic species low, favoring the intermolecular reaction.

    • Solvent Choice: Using a solvent in which the intermediate complex is less soluble can sometimes suppress the intramolecular reaction. However, traditional solvents like dichloromethane or nitrobenzene are standard.

    • Stoichiometry: While Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid (as the product ketone complexes with it), using a large excess can promote side reactions. Fine-tuning the AlCl₃ amount (typically 1.1-1.3 equivalents) is crucial.

.dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Desired intermolecular vs. undesired intramolecular acylation.

FAQ 2: I am observing polyacylation, leading to complex product mixtures. I thought this wasn't an issue with acylation?

Answer:

You are correct that, in theory, Friedel-Crafts acylation is self-limiting. The acyl group is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to further electrophilic attack. However, there are scenarios where this can be bypassed.

  • Causality Explained:

    • Highly Activated Substrates: If your starting aromatic ring is extremely electron-rich (e.g., contains multiple strong activating groups like methoxy or hydroxyl), its reactivity may still be high enough to undergo a second acylation, even with the deactivating effect of the first acyl group.

    • Reaction Conditions: Excessively harsh conditions (high temperatures, prolonged reaction times, or a large excess of catalyst) can force a second acylation onto even moderately activated rings.

  • Troubleshooting & Minimization Strategies:

    • Control Stoichiometry: Use the aromatic substrate in slight excess relative to the acylating agent to ensure the electrophile is consumed before it can react with the product.

    • Milder Conditions: If your substrate is highly activated, consider using a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) instead of AlCl₃.

    • Protecting Groups: For substrates with very strong activating groups (like phenols or anilines), it is often necessary to protect the activating group before performing the acylation.

FAQ 3: My final product contains a significant amount of a non-fluorinated butyrophenone impurity. Where is this coming from?

Answer:

This issue points directly to the purity of your starting materials, a critical factor often overlooked.

  • Causality Explained: The fluorobenzene used in the synthesis of many pharmaceutical butyrophenones (like Haloperidol) is often produced from benzene. Trace amounts of unreacted benzene can carry over as an impurity. Since benzene and fluorobenzene have very similar reactivity in Friedel-Crafts acylation, the butyryl chloride will react with both, leading to the desired 4-fluoro-butyrophenone and the undesired (non-fluorinated) butyrophenone.

  • Troubleshooting & Minimization Strategies:

    • Source High-Purity Reagents: Start with the highest purity fluorobenzene available. Check the certificate of analysis for benzene content.

    • Purify the Precursor: If the impurity is carried over from the synthesis of the butyric acid precursor (e.g., 4-(4-Fluorophenyl)butyric acid), it can often be removed by recrystallization at that stage, before conversion to the acyl chloride. This is often more effective than trying to separate the final ketone products, which have very similar physical properties.

Section 2: Synthesis of the Amine Side-Chain and Final Alkylation

Many medicinally important butyrophenones, such as Haloperidol, are synthesized by alkylating a secondary amine with a 4-halo-butyrophenone intermediate.

FAQ 4: My final alkylation step is giving me a mixture of products, including a quaternary ammonium salt. How can I improve selectivity?

Answer:

The formation of a quaternary ammonium salt is a common side reaction caused by over-alkylation of the target tertiary amine.

  • Causality Explained: The desired product, a tertiary amine, is still nucleophilic and can react with another molecule of the 4-halo-butyrophenone electrophile. This is especially problematic if the reaction is run for too long, at too high a temperature, or with an incorrect stoichiometry of reactants.

  • Troubleshooting & Minimization Strategies:

    • Control Stoichiometry: Use a slight excess of the secondary amine nucleophile relative to the 4-halo-butyrophenone. This ensures the electrophile is consumed before it can react with the tertiary amine product. A 1.1:1 to 1.2:1 ratio of amine to halo-ketone is a good starting point.

    • Include a Base: The alkylation reaction generates H-X (e.g., HCl), which will protonate the amine starting material, rendering it non-nucleophilic. Including a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is essential to scavenge this acid and keep the amine in its free, reactive form.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (the 4-halo-butyrophenone). Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.

.dot graph G { layout=neato; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];

} .dot Caption: A general troubleshooting workflow for butyrophenone synthesis.

Section 3: Protocols and Data

Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

This protocol details the Friedel-Crafts acylation step, a crucial intermediate for many butyrophenone drugs.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0-5 °C using an ice bath.

  • Addition: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 eq.) and high-purity fluorobenzene (1.5 eq.) in DCM.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension slowly over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS until the 4-chlorobutyryl chloride is consumed (typically 2-4 hours).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl. This will decompose the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterRecommended ValueRationale
Temperature 0-5 °CMinimizes intramolecular cyclization and other side reactions.
AlCl₃ Stoichiometry 1.1 - 1.2 equivalentsSufficient for catalysis and complexation with the product ketone without being excessively harsh.
Fluorobenzene >99.5% purityPrevents formation of non-fluorinated byproducts.
Reaction Time 2-4 hours (monitored)Prevents formation of degradation products from prolonged exposure to Lewis acid.

References

  • BenchChem Technical Support. (n.d.). Identifying and minimizing side reactions of 4-(4-Fluorophenyl)butyryl chloride. BenchChem.
  • Wikipedia. (2024). Friedel–Crafts reaction. Wikimedia Foundation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Ingenta Connect. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics | Request PDF. ResearchGate. Retrieved from [Link]

  • World Research Library. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (1974). Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). *Friedel–Crafts acylations of aromatic hydrocarbons. Part IX.

Technical Support Center: Purification of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the unique challenges encountered during the purification of this compound.

Introduction: Understanding the Molecule

This compound is a key intermediate in various synthetic pathways. Its structure presents a unique set of purification challenges due to the presence of a brominated aromatic ring and an acid-sensitive 1,3-dioxane protecting group. Understanding the interplay of these functional groups is critical for developing a successful purification strategy. The 1,3-dioxane is a cyclic acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed back to the corresponding aldehyde and diol under acidic conditions.[1][2] This inherent instability in acidic environments is a primary consideration during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing the butyrophenone core is through a Friedel-Crafts acylation of bromobenzene.[3][4] Potential impurities include:

  • Starting Materials: Unreacted bromobenzene and 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl chloride (or the corresponding carboxylic acid).

  • Isomeric Byproducts: The ortho-substituted isomer, 2'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, is a common byproduct of Friedel-Crafts acylation.[3] Due to steric hindrance from the bromine atom, the para-isomer is generally favored.

  • Deprotected Aldehyde: 4-Oxo-4-(4-bromophenyl)butanal, resulting from the hydrolysis of the 1,3-dioxane ring. This is a significant concern if acidic conditions are used during workup or purification.[1]

  • Unreacted Acylating Agent/Lewis Acid Complexes: Residual acylating agent and the Lewis acid (e.g., AlCl₃) used in the Friedel-Crafts reaction can form complexes with the ketone product.[5]

Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the 1,3-dioxane protecting group.[1][2] This degradation will lead to the formation of the corresponding aldehyde, resulting in streaky TLC plates, multiple spots, and low recovery of your desired product.

To prevent this, you can:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), in your eluent before packing the column. This will neutralize the acidic sites on the silica.

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. However, always run a preliminary TLC on these stationary phases to ensure your compound is stable and that you can achieve adequate separation.

  • Minimize Residence Time: A faster elution, if it provides sufficient separation, will reduce the contact time between your compound and the stationary phase, thereby minimizing degradation.

Q3: I am struggling to separate my desired para-isomer from the ortho-isomer. What chromatographic conditions do you recommend?

A3: The polarity of the ortho and para isomers is often very similar, making their separation challenging. Here are some strategies:

  • Optimize Your Solvent System: A systematic approach to solvent system optimization is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Run a gradient TLC to identify the optimal solvent ratio that provides the best separation (ΔRf).

  • Consider a Different Stationary Phase: Sometimes, a change in the stationary phase can alter the selectivity. If silica gel is not providing adequate separation, try alumina (neutral or basic).

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for butyrophenone derivatives.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Symptom Potential Cause Troubleshooting Steps
Streaking or multiple spots on TLC after column chromatography Degradation of the 1,3-dioxane ring on acidic silica gel.[1]1. Neutralize Silica: Add ~0.5% triethylamine to your eluent. 2. Change Stationary Phase: Use neutral alumina or Florisil. 3. Check Solvent Purity: Ensure your solvents are free of acidic impurities.
Low yield after purification 1. Degradation on the column. 2. Incomplete elution from the column. 3. Product is co-eluting with an impurity.1. Address degradation as described above. 2. After your main fractions have been collected, flush the column with a more polar solvent to ensure all the product has eluted. 3. Re-evaluate your TLC conditions to achieve better separation.
Purified product is a yellow or brown oil/solid Residual bromine or other colored impurities from the synthesis.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir, and then filter through Celite. 2. Wash with a Reducing Agent: During the workup, wash the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.
Difficulty in achieving crystallization 1. Presence of impurities. 2. Inappropriate solvent choice.1. Ensure high purity by chromatography before attempting recrystallization. 2. Screen a range of solvents. For this molecule, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Neutralized Silica Gel

This protocol is designed to purify the target compound while minimizing the risk of deprotection.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine

  • TLC plates

  • Standard laboratory glassware for column chromatography

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3). Aim for an Rf value of ~0.3 for the desired product.

  • Prepare the Neutralized Slurry:

    • In a beaker, add the required amount of silica gel.

    • Prepare the starting eluent (e.g., 9:1 hexane/ethyl acetate) and add 0.5% (v/v) of triethylamine.

    • Add the neutralized eluent to the silica gel to create a slurry.

  • Pack the Column:

    • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the eluent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elute the Column:

    • Begin eluting with the starting solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Troubleshooting Logic Flow

The following diagram outlines a decision-making process for troubleshooting common purification issues.

Purification_Troubleshooting start Start: Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis streaking Streaking or Multiple Spots? tlc_analysis->streaking degradation_check Suspect Degradation (Acid Sensitivity) streaking->degradation_check Yes good_spots Clear, Separated Spots streaking->good_spots No neutralize_silica Use Neutralized Silica (add 0.5% Et3N to eluent) degradation_check->neutralize_silica alt_stationary_phase Try Alumina or Florisil degradation_check->alt_stationary_phase column_chrom Perform Column Chromatography neutralize_silica->column_chrom alt_stationary_phase->column_chrom good_spots->column_chrom check_purity Check Purity of Fractions by TLC column_chrom->check_purity pure Fractions Pure? check_purity->pure coelution Co-elution of Impurities pure->coelution No combine_fractions Combine Pure Fractions pure->combine_fractions Yes optimize_solvent Optimize Solvent System (Gradient TLC) coelution->optimize_solvent prep_hplc Consider Preparative HPLC coelution->prep_hplc optimize_solvent->column_chrom Re-run evaporate Evaporate Solvent combine_fractions->evaporate final_product Final Purified Product evaporate->final_product

Purification troubleshooting workflow.

References

  • W. Wang, Y. Guo, L. Wang, Y. OuYang, Q. Wang, and W. Zhu, "Synthesis of 6-bromo-4-iodoquinoline," Atlantis Press, 2015. [Link]

  • Wikipedia, "Acetal," Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts, "14.3: Acetal Formation," Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal, "1,3-Dioxanes, 1,3-Dioxolanes," Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal, "Dimethyl Acetals," Organic Chemistry Portal. [Link]

  • A. A. F. A. ORCA, "Supplemental Chemical Synthesis," University of Southampton. [Link]

  • Organic Syntheses, "2-(2-BROMOETHYL)-1,3-DIOXANE," Organic Syntheses, vol. 63, p. 214, 1985. [Link]

  • R. S. Juvet Jr. and F. M. Wachi, "Gas Chromatography. IV. The Thermodynamics and Kinetics of the Alcoholysis of Acetals," Journal of the American Chemical Society, vol. 81, no. 23, pp. 6110-6115, 1959. [Link]

  • A. G. C. et al., "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds," Molecules, vol. 16, no. 12, pp. 10073-10086, 2011. [Link]

  • S. Das et al., "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," ACS Omega, vol. 3, no. 5, pp. 5634-5641, 2018. [Link]

  • Google Patents, "Purification of cyclic ketene acetals," EP0572545B1.
  • W. Schwab and P. Werkhoff, "Novel 1,3-Dioxanes from Apple Juice and Cider," Journal of Agricultural and Food Chemistry, vol. 47, no. 11, pp. 4651-4655, 1999. [Link]

  • D. O'Shea, "Friedel-Crafts Acetylation of Bromobenzene," University College Dublin. [Link]

  • BYJU'S, "Friedel Crafts Acylation And Alkylation Reaction," BYJU'S. [Link]

  • K. Bernaerts et al., "Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane," Polymer Chemistry, vol. 11, no. 9, pp. 1259-1270, 2020. [Link]

  • Studylib, "Friedel-Crafts Acetylation of Bromobenzene Lab Report," Studylib. [Link]

  • Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," Master Organic Chemistry. [Link]

  • Chemistry LibreTexts, "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction," Chemistry LibreTexts. [Link]

  • S. M. Riyadh et al., "The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity," Molecules, vol. 15, no. 1, pp. 331-343, 2010. [Link]

Sources

Technical Support Center: Deprotection of 5,5-Dimethyl-1,3-dioxane Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the deprotection of 5,5-dimethyl-1,3-dioxane protecting groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the cleavage of this robust acetal. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My 5,5-dimethyl-1,3-dioxane deprotection is sluggish or incomplete under standard acidic conditions. What are the primary factors I should investigate?

A1: Incomplete deprotection is a frequent issue, often stemming from the inherent stability of the 5,5-dimethyl-1,3-dioxane group. This stability is a direct result of the gem-dimethyl effect, also known as the Thorpe-Ingold effect, which favors the cyclic acetal form.[1] To drive the reaction to completion, consider the following factors:

  • Acid Strength and Concentration: While catalytic acid is sufficient to initiate the hydrolysis mechanism, a higher concentration or a stronger acid may be necessary to shift the equilibrium towards the deprotected product.[2] The reaction begins with protonation of one of the acetal oxygens, a crucial step for cleavage.[3]

  • Water Content: Acetal hydrolysis is a reversible reaction that consumes water.[4] Ensuring a sufficient excess of water in the reaction mixture is critical to drive the equilibrium forward, according to Le Chatelier's principle.[2]

  • Solvent Choice: The solvent system must be able to dissolve your substrate while also being compatible with the aqueous acidic conditions. Common choices include mixtures of THF/water, acetone/water, or dioxane/water.[5] For substrates with poor aqueous solubility, a co-solvent is essential.

  • Temperature: Increasing the reaction temperature can significantly accelerate the rate of hydrolysis. However, be mindful of the thermal stability of your substrate and potential side reactions.

Here is a troubleshooting workflow to address a sluggish reaction:

G start Incomplete Deprotection check_acid Increase Acid Concentration (e.g., from catalytic to 1M HCl) start->check_acid check_water Increase Water Content (e.g., from 10% to 50% v/v) check_acid->check_water If still incomplete success Reaction Complete check_acid->success Monitor by TLC/LC-MS check_temp Increase Reaction Temperature (e.g., from RT to 50°C or reflux) check_water->check_temp If still incomplete check_water->success Monitor by TLC/LC-MS check_solvent Optimize Solvent System (e.g., THF/H2O, Acetone/H2O) check_temp->check_solvent If still incomplete check_temp->success Monitor by TLC/LC-MS check_solvent->success Monitor by TLC/LC-MS

Caption: Troubleshooting workflow for incomplete deprotection.

Q2: I am observing unexpected side products upon acidic deprotection. What are the likely culprits and how can I mitigate them?

A2: The formation of side products is often a consequence of the acidic conditions employed for deprotection, which can affect other sensitive functional groups in your molecule. Common side reactions include:

  • Acid-Catalyzed Rearrangements or Eliminations: If your substrate contains functionalities prone to rearrangement (e.g., allylic alcohols) or elimination (e.g., tertiary alcohols), the acidic medium can promote these unwanted transformations.

  • Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups, such as silyl ethers (e.g., TBS, TIPS) or other acetals, they may be partially or fully cleaved.[6]

  • Epimerization: If there are stereocenters adjacent to carbonyl groups or other acidic protons, the acidic conditions can lead to epimerization.

To minimize side reactions, consider employing milder deprotection methods:

MethodReagentsTypical ConditionsNotes
Mild Brønsted Acid Pyridinium p-toluenesulfonate (PPTS)Acetone/H₂O, RT to 50°CPPTS is a milder acid catalyst that can be effective for sensitive substrates.[2]
Lewis Acid Catalysis Cerium(III) triflate, Bismuth(III) triflateWet nitromethane or acetonitrile, RTThese methods can be highly chemoselective and proceed under nearly neutral conditions.[7][8]
Iodine Catalysis Catalytic I₂Acetone, RTA very mild method suitable for highly acid-sensitive substrates.[5]
Q3: My substrate is highly acid-sensitive, and even mild acidic conditions are causing degradation. Are there any non-acidic or neutral deprotection methods available for 5,5-dimethyl-1,3-dioxanes?

A3: While acidic hydrolysis is the most common method, several strategies can be employed for highly acid-sensitive substrates.

  • Transacetalization: This method involves exchanging the 5,5-dimethyl-1,3-dioxane for a more labile acetal. For example, reacting the substrate with a large excess of acetone and a catalytic amount of acid can drive the equilibrium to form the dimethyl ketal, which can sometimes be easier to hydrolyze under milder conditions.[9]

  • Oxidative Cleavage: In specific cases, some acetals can be cleaved oxidatively, although this is less common for 1,3-dioxanes compared to dithianes. Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) have been used for acetal deprotection.[10]

  • Reductive Cleavage: While not a direct deprotection to the carbonyl, certain conditions can lead to the reductive opening of the dioxane ring. This is generally not a desired pathway for regenerating the carbonyl.

For most practical purposes with highly sensitive substrates, exploring the range of mild Lewis acid or iodine-catalyzed methods is the most promising approach.[5][7]

Mechanism of Acid-Catalyzed Deprotection

Understanding the mechanism of deprotection is key to effective troubleshooting. The process is the reverse of acetal formation and proceeds through several equilibrium steps.

G cluster_0 Acid-Catalyzed Hydrolysis of 5,5-Dimethyl-1,3-dioxane Dioxane 5,5-Dimethyl-1,3-dioxane ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H⁺ Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedDioxane->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbonyl Deprotected Carbonyl + Neopentyl Glycol ProtonatedHemiacetal->Carbonyl - H⁺, - Neopentyl Glycol

Caption: Mechanism of acid-catalyzed dioxane deprotection.

The rate-determining step is typically the formation of the resonance-stabilized oxocarbenium ion.[11] The stability of this intermediate, and therefore the rate of hydrolysis, is influenced by the substitution pattern on the dioxane ring.

Experimental Protocols

Protocol 1: Standard Deprotection using Aqueous HCl

This protocol is suitable for robust substrates where side reactions are not a major concern.

  • Dissolution: Dissolve the 5,5-dimethyl-1,3-dioxane protected compound (1.0 mmol) in a suitable organic solvent (e.g., 10 mL of THF or acetone) in a round-bottom flask.

  • Acid Addition: Add an aqueous solution of hydrochloric acid (e.g., 2 mL of 1M HCl).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Mild Deprotection using Iodine in Acetone

This protocol is recommended for substrates with highly acid-sensitive functional groups.[5]

  • Dissolution: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.

References

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of Organic Chemistry, 74(1), 58–63. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Fife, T. H., & De, N. C. (1984). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 106(1), 274-283. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]

  • Google Patents. (n.d.). Process for the recovery of neopentyl glycol by cleavage of high boilers obtained in the production process.
  • Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Otera, J. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-904. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Evans, D. A. (n.d.). Protecting Groups. Retrieved from [Link]

  • Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ?. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycol Cleavage Reactions. Retrieved from [Link]

  • Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). 5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [Link]

  • Li, B., et al. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry, 75(4), 1141–1149. [Link]

  • Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

  • Czajkowska, S., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1716. [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

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Technical Support Center: 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. It is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues that may be encountered during experimentation.

I. Core Concepts: Understanding the Molecule's Stability

This compound is a compound with two key functional regions influencing its stability: the 1,3-dioxane ring and the 4'-bromophenyl ketone moiety. The 1,3-dioxane is a cyclic acetal, which serves as a robust protecting group for a carbonyl functional group.[1][2] Its primary vulnerability is cleavage under acidic conditions.[1][3] The bromophenone portion, an aromatic ketone, is susceptible to photochemical reactions.[4][5] Understanding the interplay of these groups is critical for troubleshooting degradation.

II. Frequently Asked Questions (FAQs) - General Stability & Storage

Question: What are the recommended storage conditions for this compound?

Answer: For long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). The key is to protect it from the three primary degradation triggers: acid, light, and moisture. Store it in a tightly sealed amber vial to prevent exposure to light and atmospheric moisture.

Question: What is the expected shelf-life of this compound?

Answer: When stored under the recommended conditions, the solid compound is expected to be stable for years. However, in solution, its stability is highly dependent on the solvent and any trace impurities. Protic solvents or solvents containing acidic impurities can lead to slow hydrolysis of the dioxane ring over time.

Question: Is this compound stable in common organic solvents?

Answer: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene, provided they are anhydrous and free of acidic contaminants. It is less stable in protic solvents like methanol or ethanol, especially if acidic catalysts are present, due to the risk of transacetalization or hydrolysis.[6]

III. Troubleshooting Guide: Synthesis, Purification & Analysis

This section addresses common problems observed during experimental work.

Question: I'm seeing a new, more polar spot on my TLC plate after column chromatography on silica gel. What is it?

Answer: This is a classic sign of acid-catalyzed degradation. Standard silica gel is inherently acidic and can facilitate the hydrolysis of the 1,3-dioxane ring. The new, more polar spot is likely the corresponding aldehyde: 4-(4-bromobenzoyl)butanal.

  • Causality: The dioxane group, a cyclic acetal, is readily cleaved by Brønsted or Lewis acids.[2] The acidic silanol groups (Si-OH) on the surface of the silica gel act as a proton source, catalyzing the hydrolysis of the acetal back to its parent aldehyde and diol (neopentyl glycol).

  • Preventative Measures:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the desired eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column.

    • Use Alternative Media: Consider using neutral or basic alumina for chromatography if compatible with other functional groups in your molecule.

    • Minimize Contact Time: Perform the chromatography as quickly as possible.

Question: My NMR spectrum shows a small peak around 9.8 ppm, and my mass spectrum has a peak corresponding to the loss of C5H10O2. What happened?

Answer: These analytical signals strongly indicate partial hydrolysis of the 1,3-dioxane protecting group. The singlet at ~9.8 ppm is characteristic of an aldehyde proton, and the mass loss corresponds to the neopentyl glycol fragment cleaved from the dioxane ring. This degradation could have occurred during your reaction workup (e.g., an acidic wash) or during sample preparation for analysis.

Question: After leaving my reaction mixture on the benchtop exposed to ambient light, I observed a complex mixture of byproducts. What are the likely photodegradation pathways?

Answer: The 4'-bromophenyl ketone moiety is a chromophore that can absorb UV light, leading to photodegradation. Aromatic ketones can undergo photochemical reactions upon excitation to a triplet state.[4][7]

  • Potential Pathways:

    • Photoreduction: The excited ketone can abstract a hydrogen atom from a solvent molecule or another reactant, leading to the formation of a secondary alcohol (pinacol).[8]

    • Norrish-Type Cleavage: Cleavage of the bonds adjacent to the carbonyl group can occur, although this is more common for aliphatic ketones.

    • Carbon-Bromine Bond Cleavage: The C-Br bond can undergo homolytic cleavage upon UV irradiation, generating aryl radicals that can lead to a variety of dimeric or substitution products.

  • Troubleshooting Workflow: If photodegradation is suspected, the following workflow should be initiated.

Caption: Workflow for investigating suspected photodegradation.

IV. Primary Degradation Pathways

The two most common degradation pathways for this molecule are acid-catalyzed hydrolysis and photolytic degradation. Understanding these pathways is essential for designing robust experimental protocols.

DegradationPathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photolysis Photolytic Degradation (UV Light) Start 4'-Bromo-4-(5,5-dimethyl- 1,3-dioxan-2-YL)butyrophenone Product_Aldehyde 4-(4-Bromobenzoyl)butanal Start->Product_Aldehyde H+ / H2O Product_Radical Aryl Radical Intermediates Start->Product_Radical hν (UV Light) Product_Diol Neopentyl Glycol Product_Reduced Secondary Alcohol / Pinacol Products

Caption: Decision tree for diagnosing the cause of degradation.

VII. References
  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. BenchChem. 1

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. 2

  • University of Minnesota. (n.d.). Protecting Groups. 9

  • BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem. 3

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Link

  • Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. Link

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). Link

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Link

  • Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. RSC Publishing. Link

  • Karsili, T. N. P., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. Link

  • BenchChem. (2025). Unravelling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways. BenchChem. 10

  • Fluorochem. (n.d.). 3′-bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone. Link

  • George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. Link

  • Organic Syntheses. (n.d.). Procedure. Link

  • BenchChem. (2025). A Comparative Guide to Dioxane-Based Protecting Groups in Organic Synthesis. BenchChem. 11

  • Al-Salahi, R., et al. (2014). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. Molecules. Link

  • Wikipedia. (n.d.). Butyrophenone. Link

  • Wikipedia. (n.d.). Alprazolam. Link

  • IntechOpen. (2012). Development and Validation of Analytical Methods for Pharmaceuticals. Link

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Link

  • Scribd. (n.d.). Organic Chemistry Short Notes. Link

  • Sigma-Aldrich. (n.d.). This compound. Link

  • The Good Scents Company. (n.d.). butyrophenone, 495-40-9. Link

  • PubChem. (n.d.). 4-Bromo-4-(bromomethyl)-5,5-dimethyl-1,3-dioxolan-2-one. Link

  • BOC Sciences. (n.d.). CAS 898756-76-8 4'-cyano-4-(5,5-dimethyl -1,3-dioxan-2-yl )butyrophenone.

  • National Center for Biotechnology Information. (2024). Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. Link

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link

  • National Center for Biotechnology Information. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Link

  • Al-Omar, M. A., et al. (2016). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. Link

  • Xu, Q. A., & Madden, T. L. (2010). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. Link

  • International Laboratory USA. (n.d.). 2'-BROMO-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE,97%. Link

  • Scribd. (n.d.). Practice Test-07 For AIATS-04. Link

  • ResearchGate. (2007). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. Link

  • PV Magazine. (2026). Not all POE encapsulants protect TOPCon solar cells from corrosion. Link

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Technical Support Center: Optimizing Α-Bromination of Butyrophenone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of butyrophenone and its precursors. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide robust protocols to ensure reproducible, high-yield results.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the acid-catalyzed α-bromination of ketones like butyrophenone.

Q1: What is the fundamental mechanism of the acid-catalyzed α-bromination of butyrophenone?

A1: The reaction proceeds via an acid-catalyzed enolization of the ketone.[1][2][3] The carbonyl oxygen is first protonated by the acid catalyst (e.g., acetic acid, HBr), which makes the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate.[2][4] This enol then attacks a molecule of elemental bromine (Br₂) in an electrophilic addition step.[2][4] Finally, deprotonation of the resulting oxonium ion yields the α-bromobutyrophenone product and regenerates the acid catalyst.[2] The formation of the enol is the rate-determining step of the reaction, which is why the reaction rate is dependent on the concentration of the ketone and the acid, but not the bromine.[3]

Q2: Why is an acid catalyst necessary?

A2: The acid catalyst is crucial because it accelerates the keto-enol tautomerism, a process that is otherwise very slow.[2][4] By protonating the carbonyl oxygen, the acid increases the acidity of the α-hydrogens, facilitating the formation of the enol intermediate.[2][5] This enol is the active nucleophile that reacts with bromine; the ketone itself is not sufficiently nucleophilic to react directly with Br₂.[2]

Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂)? What are the advantages?

A3: Yes, N-Bromosuccinimide (NBS) is an excellent alternative to elemental bromine for α-bromination and is often preferred.[2][6][7]

  • Handling and Safety: NBS is a crystalline solid that is significantly easier and safer to handle than fuming, corrosive liquid bromine.[8]

  • Controlled Bromine Concentration: NBS provides a low, constant concentration of Br₂ in the reaction mixture, which can help to minimize side reactions like dibromination.[8]

  • Mechanism: When used with an acid catalyst like HBr, NBS serves as a source of electrophilic bromine. It can α-brominate carbonyl compounds through either an acid-catalyzed or a radical pathway, though the acid-catalyzed route is common for ketones.[6][9]

Q4: Which α-proton is removed in unsymmetrical butyrophenone precursors?

A4: Under acidic (thermodynamic) conditions, the enol intermediate forms preferentially at the more substituted α-carbon.[4][10] Therefore, for an unsymmetrical butyrophenone precursor, bromination will occur on the more substituted side of the carbonyl group. This is because the more substituted enol is thermodynamically more stable.[4] In contrast, under basic conditions (kinetic control), the less sterically hindered proton is removed, leading to bromination at the less substituted α-carbon.[4][11]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during the bromination of butyrophenone precursors.

Q5: My reaction is very slow or incomplete, with significant starting material remaining. What should I do?

A5: This is a common issue that can often be traced back to catalysis or reagent quality.

  • Insufficient Acid Catalyst: The rate of enol formation is dependent on the acid concentration.[3] Ensure you are using a sufficient amount of catalyst. Acetic acid is a common choice, often used as the solvent itself.[1][3]

  • Water in the Reaction: The presence of water can hydrolyze the product and interfere with the reaction. While some methods use aqueous systems, many protocols specify anhydrous conditions.[9][12] Ensure your solvents and reagents are dry if required by your specific protocol.

  • Low Temperature: Like most chemical reactions, the rate of bromination is temperature-dependent. If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious, as higher temperatures can also promote side reactions.[13]

  • Poor Reagent Quality: Old or impure NBS can be less reactive.[9] It is sometimes beneficial to recrystallize NBS before use.[6]

Q6: I am observing significant amounts of a dibrominated byproduct. How can I improve selectivity for the mono-brominated product?

A6: The formation of dibromo species is a classic problem, arising because the initial α-bromo ketone product can sometimes enolize and react again.

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents of Br₂ or NBS.[13]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of bromine low, favoring mono-bromination.

  • Use NBS: As mentioned in Q3, NBS provides a slow, steady source of Br₂, which naturally helps to prevent over-bromination compared to adding a full equivalent of liquid Br₂ at once.[8]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.[12]

Q7: The reaction mixture has turned dark, and I'm getting a complex mixture of products. What is happening?

A7: A dark coloration and complex product mixture often indicate decomposition or significant side reactions.

  • Excess Bromine: Gross excess of bromine can lead to a variety of unwanted side reactions. Re-check your stoichiometry.

  • High Temperature: Excessive heat can cause decomposition of the starting material or product, especially for sensitive substrates. α-bromoketones themselves can be unstable.[14] Try running the reaction at a lower temperature.

  • Light-Induced Radical Reactions: While the desired reaction is acid-catalyzed, strong light can initiate radical pathways, especially when using NBS, leading to a different product profile.[6] Consider running the reaction in a flask protected from light (e.g., covered in aluminum foil).

Q8: I'm having difficulty purifying my α-bromobutyrophenone. The product co-elutes with the starting material on silica gel. Any suggestions?

A8: This is a known challenge as the starting ketone and the α-bromo product can have very similar polarities.[13]

  • Optimize Chromatography: Experiment with less polar solvent systems for column chromatography (e.g., higher percentages of hexane or heptane in ethyl acetate). Sometimes a small amount of a different solvent like toluene can alter the selectivity.[13]

  • Recrystallization: If your product is crystalline, recrystallization can be a highly effective purification method, provided you can find a suitable solvent system.

  • Reaction to Completion: The best strategy is often to push the reaction to full conversion so that no starting material remains. This may involve slightly increasing the equivalents of the brominating agent, but this must be balanced against the risk of dibromination.[13]

  • Carry Forward Crude: If the subsequent step in your synthesis is selective for the α-bromo ketone (e.g., a nucleophilic substitution), it may be possible to use the crude material directly and purify the product of the next reaction.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the bromination of butyrophenone precursors.

G start Reaction Start check_conversion Monitor Reaction (TLC/GC) Is conversion complete? start->check_conversion incomplete Problem: Incomplete Reaction check_conversion->incomplete No, SM remains dibromination Problem: Dibromination Observed check_conversion->dibromination Di-Br product seen complex_mixture Problem: Dark Color / Impurities check_conversion->complex_mixture Yes, but messy success Reaction Complete & Clean check_conversion->success Yes sol_incomplete1 Increase Catalyst Amount incomplete->sol_incomplete1 sol_incomplete2 Check Reagent Purity (Recrystallize NBS) incomplete->sol_incomplete2 sol_incomplete3 Increase Temperature Cautiously incomplete->sol_incomplete3 sol_dibrom1 Use max 1.05 eq. NBS/Br2 dibromination->sol_dibrom1 sol_dibrom2 Add Brominating Agent Slowly dibromination->sol_dibrom2 sol_dibrom3 Stop reaction once SM is consumed dibromination->sol_dibrom3 sol_complex1 Protect from Light complex_mixture->sol_complex1 sol_complex2 Run at Lower Temperature complex_mixture->sol_complex2 sol_complex3 Verify Stoichiometry complex_mixture->sol_complex3 workup Proceed to Workup & Purification success->workup

Caption: Troubleshooting workflow for bromination reactions.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for α-Bromination using Br₂ in Acetic Acid

This protocol is a representative method for the acid-catalyzed bromination of a ketone.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add butyrophenone (1.0 eq).

  • Solvent: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of butyrophenone).

  • Bromine Addition: Dissolve bromine (1.05 eq) in a small amount of glacial acetic acid and add it to the addition funnel.

  • Reaction: Add the bromine solution dropwise to the stirred butyrophenone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the butyrophenone spot. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, pour the mixture slowly into a beaker of ice water. The product may precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize excess acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromobutyrophenone.[15]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol offers a safer alternative using NBS.

  • Setup: In a round-bottom flask, dissolve butyrophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) or a few drops of HBr.

  • Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 40 °C).[13] The reaction progress can be monitored as the denser NBS is consumed and the lighter succinimide byproduct floats to the surface.

  • Monitoring: Use TLC or GC to determine the point of completion.

  • Workup: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product as required.

Table 1: Comparison of Brominating Agents and Conditions
ParameterMethod A: Br₂ in Acetic AcidMethod B: NBS with Acid CatalystKey Considerations
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid and easier/safer to handle.[8]
Typical Solvent Glacial Acetic AcidDichloromethane (DCM), CCl₄Acetic acid acts as both solvent and catalyst.
Catalyst Self-catalyzed by HBr byproduct, or Acetic AcidHBr, p-Toluenesulfonic acid (PTSA)Acid catalysis is essential for enol formation.[2]
Selectivity Good, but risk of dibromination if Br₂ is added too quickly.Generally higher selectivity for mono-bromination due to slow Br₂ release.[8]
Workup Requires neutralization of acetic acid.Simple filtration to remove succinimide.NBS workup can be simpler.
Safety Br₂ is highly corrosive, toxic, and volatile. Requires a fume hood.NBS is an irritant but much less hazardous than Br₂.[9]

References

  • ChemTube3D. Acid-Catalysed Bromination of Ketones. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis of 1-bromo-4-phenylbutan-2-one. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available at: [Link]

  • YouTube. (2021, March 25). Bromination of Ketones. Available at: [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Available at: [Link]

  • Organic Chemistry Tutor. Halogenation of Ketones and Haloform Reaction. Available at: [Link]

  • Liberty University. Optimizing a Lab-Friendly Radical Bromination Reaction. Available at: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

  • Wikipedia. Ketone halogenation. Available at: [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Available at: [Link]

  • YouTube. (2020, February 22). alpha-halogenation of ketones. Available at: [Link]

  • ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. Available at: [Link]

  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Available at: [Link]

  • ResearchGate. The reaction mechanism of α-bromination of acetophenone derivatives. Available at: [Link]

  • Cambridge Open Engage. (2025, April 9). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Available at: [Link]

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Technical Support Center: Purification Strategies for 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step guidance on how to resolve it.

Issue 1: My crude product is an oil or a low-melting solid, making recrystallization difficult.

Cause: The presence of significant impurities can depress the melting point of your compound, a phenomenon known as melting point depression.[1] If the melting point is lowered to below room temperature, the substance will exist as an oil. "Oiling out," where the compound separates as a liquid instead of forming crystals during recrystallization, is a common consequence.[1] This is detrimental to purification as impurities tend to dissolve in the oily layer and become trapped upon solidification.[1]

Solution:

  • Assess Purity: Before attempting recrystallization, analyze your crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the complexity of the impurity profile.[2]

  • Solvent Selection: The choice of solvent is critical. For butyrophenone derivatives, consider solvents like ethanol, methanol, isopropanol, or ethyl acetate.[1][3] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] Experiment with mixed solvent systems (e.g., ethanol/water, dichloromethane/hexanes) to achieve the desired solubility characteristics.[1]

  • Attempt Column Chromatography First: If the crude product is highly impure, column chromatography is often the most effective initial purification step.[5][6] This technique separates compounds based on their polarity, which can effectively remove a wide range of impurities.[7]

    • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like butyrophenones.

    • Mobile Phase (Eluent): Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting ratio would be 95:5 (hexanes:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate to elute your desired compound.[8] Monitor the separation using TLC.[5]

  • Re-attempt Recrystallization: After column chromatography, the enriched product should be more amenable to recrystallization for final polishing.

Issue 2: My TLC analysis shows multiple spots close together. How do I improve separation?

Cause: The presence of structurally similar impurities, such as starting materials, by-products, or over-brominated species, can result in similar retention factors (Rf) on a TLC plate, making separation challenging.[8]

Solution:

  • Optimize TLC Solvent System: Experiment with different solvent systems to maximize the difference in Rf values (ΔRf) between your product and the impurities.

    • Try solvent mixtures with varying polarities. Small additions of a slightly more or less polar solvent can significantly impact separation.

    • Consider adding a small amount of a third solvent, like a few drops of triethylamine for basic compounds or acetic acid for acidic impurities, to improve spot shape and resolution.

  • Column Chromatography with a Shallow Gradient: Once you have an optimized solvent system from your TLC trials, apply this to your column chromatography.

    • Use a long column to increase the surface area for separation.

    • Employ a shallow gradient of eluent polarity. Instead of large stepwise changes in solvent composition, use a gradual increase in the more polar solvent. This will improve the resolution between closely eluting compounds.

Issue 3: I suspect my product is degrading during purification. What could be the cause?

Cause: The 5,5-dimethyl-1,3-dioxan-2-yl group is a ketal, which is sensitive to acidic conditions and can hydrolyze back to the corresponding ketone and diol.[9] The presence of acid, even in trace amounts, can catalyze this degradation, especially in the presence of water.[10]

Solution:

  • Neutralize the Workup: During the reaction workup, ensure that any acidic catalysts or by-products are thoroughly neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[11]

  • Avoid Acidic Conditions in Chromatography:

    • Use neutral, high-purity silica gel. Some grades of silica gel can be slightly acidic. If you suspect this is an issue, you can use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing a small amount of triethylamine and then dried).

    • Avoid acidic additives in your eluent unless necessary for other reasons, and if so, use them cautiously.

  • Dry Solvents and Glassware: Ensure all solvents and glassware used for purification are dry to minimize the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the purification of this compound.

Q1: What are the most likely impurities in my crude product?

The impurities in your crude product will largely depend on the synthetic route used. However, some common impurities include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • By-products from Grignard Reactions: If a Grignard reaction was used, potential by-products include compounds from Wurtz coupling, enolization, and reduction.[12][13] Grignard reagents are also strong bases and can react with any acidic protons present.[14][15][16]

  • Over-brominated Species: In bromination reactions, it's possible to get di- or tri-brominated products.[8][17][18]

  • Hydrolysis Product: As mentioned, the ketal protecting group can be hydrolyzed, leading to the corresponding ketone as an impurity.[19]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as unreacted reagents, can also be present.[20][21]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities with distinct signals.

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound and can help in identifying unknown impurities.[2]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of crystalline solids.[21]

Q3: What is the best general strategy for purifying crude this compound?

A multi-step approach is often the most effective:

Purification Workflow

Purification Workflow crude Crude Product liquid_extraction Liquid-Liquid Extraction crude->liquid_extraction Initial Wash column_chromatography Column Chromatography liquid_extraction->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product High Purity Solid

Caption: A general workflow for the purification of this compound.

  • Liquid-Liquid Extraction: After the reaction, perform a standard aqueous workup to remove water-soluble impurities and inorganic salts.[22]

  • Column Chromatography: This should be your primary purification method to separate the desired product from the majority of organic impurities.[5]

  • Recrystallization: After column chromatography, recrystallize the product from a suitable solvent system to obtain a highly pure, crystalline solid.[4]

Q4: How can I choose the right solvent for recrystallization?

The ideal recrystallization solvent should have the following properties:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during drying.

Solvent Screening Protocol

StepProcedureDesired Outcome
1 Place a small amount of your crude product in a test tube.-
2 Add a few drops of the test solvent at room temperature.The compound should be insoluble or sparingly soluble.
3 Heat the mixture to the solvent's boiling point.The compound should completely dissolve.
4 Allow the solution to cool slowly to room temperature, then in an ice bath.Abundant crystal formation should be observed.

By following this protocol with a range of solvents, you can identify the most suitable one for your recrystallization.

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Acs.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic-chemistry.org. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.com. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek.com. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Netzsch-thermal-analysis.com. Retrieved from [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Ijrar.org. Retrieved from [Link]

  • Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Pharmaffiliates.com. Retrieved from [Link]

  • Okkerse, E., et al. (2020, February 10). Identification of Crystalline Derivatives of Butyrophenones by X-Ray Diffraction: Examination of Pure Compounds and Active Substances in Pharmaceutical Formulations. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column with FID and UV detection at 254nm. Researchgate.net. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Chem.rochester.edu. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Orgchem.colorado.edu. Retrieved from [Link]

  • Unspecified Source. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dienedione. En.wikipedia.org. Retrieved from [Link]

  • National Institutes of Health. (2016, July 15). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Ncbi.nlm.nih.gov. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chem.libretexts.org. Retrieved from [Link]

  • Unspecified Source. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. Researchgate.net. Retrieved from [Link]

  • Unspecified Source. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Retrieved from [Link]

  • Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Utsc.utoronto.ca. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Researchgate.net. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Researchgate.net. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-chemistry.org. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Masterorganicchemistry.com. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistrysteps.com. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Masterorganicchemistry.com. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semanticscholar.org. Retrieved from [Link]

  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Reddit.com. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mt.com. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Orgsyn.org. Retrieved from [Link]

  • PubMed. (n.d.). A crystallographic and molecular modeling study of butyrophenones. Pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Ncbi.nlm.nih.gov. Retrieved from [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Pubmed.ncbi.nlm.nih.gov. Retrieved from [Link]

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Technical Support Center: Overcoming Common Problems in the Synthesis of Haloperidol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of haloperidol and its analogs. As a class of compounds pivotal to neuroscience research and pharmaceutical development, the butyrophenone antipsychotics, including haloperidol, present unique synthetic challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common hurdles encountered during synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your work.

The archetypal synthesis of haloperidol involves two key transformations: a Friedel-Crafts acylation to form the butyrophenone moiety, followed by a nucleophilic substitution (N-alkylation) to couple it with the 4-(4-chlorophenyl)-4-hydroxypiperidine core.[3][4] This guide is structured to address problems in these critical steps and in the purification of the final product.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Problem 1: Low Yield in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of butyrophenone synthesis, yet it is frequently a source of yield loss.

Question: My Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride is resulting in unexpectedly low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this step can typically be traced back to a few critical factors related to the catalyst, reagents, and reaction conditions.

  • Cause 1: Catalyst Inactivity. The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][6] Any water present in your solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure absolute anhydrous conditions. Use oven-dried glassware, freshly distilled anhydrous solvents (like dichloromethane or 1,2-dichloroethane), and a fresh, sealed bottle of AlCl₃. Work under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even super-stoichiometric amounts of the Lewis acid.[5][7] This is because the product, an aryl ketone, forms a stable complex with AlCl₃, effectively sequestering the catalyst from the reaction cycle.[5][7]

    • Solution: A common starting point is to use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent (4-chlorobutyryl chloride). For challenging substrates, increasing the loading to 2.5 equivalents may be necessary.

  • Cause 3: Sub-optimal Reaction Temperature. Temperature control is crucial. While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, insufficient heating can lead to a stalled reaction.[5] Conversely, excessively high temperatures can promote side reactions.[5]

    • Solution: After the initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, gentle heating (e.g., refluxing in CH₂Cl₂) may be required to drive it to completion.

  • Cause 4: Deactivated Aromatic Ring. While fluorobenzene is suitable for this reaction, substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are highly deactivated and generally incompatible with Friedel-Crafts acylation.[5][8][9]

    • Solution: For analogs requiring such groups, consider alternative synthetic strategies, such as introducing the deactivating group after the acylation step.

Troubleshooting Workflow for Friedel-Crafts Acylation

start Low Yield in Acylation check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous check_catalyst Review Catalyst Stoichiometry (>= 1.1 eq. AlCl3) check_anhydrous->check_catalyst Conditions Dry check_temp Optimize Reaction Temperature (Initial 0°C, then RT or Reflux) check_catalyst->check_temp Stoichiometry Correct check_reagents Confirm Reagent Purity check_temp->check_reagents Temp Profile Optimized success Yield Improved check_reagents->success Reagents Pure

Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation.

Problem 2: Side Reactions in the Final N-Alkylation Step

The final step, the SN2 reaction between the butyrophenone intermediate and 4-(4-chlorophenyl)-4-hydroxypiperidine, can be plagued by side reactions, primarily over-alkylation and elimination.

Question: During the N-alkylation of the piperidine intermediate, I'm observing the formation of a significant dimeric impurity and recovering unreacted starting material. How can I improve the selectivity and yield?

Answer: This is a common issue stemming from the competition between N-alkylation and other potential reactions. The key is to optimize conditions to favor the desired bimolecular substitution.

  • Cause 1: Inappropriate Base. The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperidine nitrogen, leading to a slow reaction and incomplete conversion. An overly strong base can promote elimination side reactions of the alkyl halide.

    • Solution: Use a non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). These bases are effective at scavenging the HCl byproduct without interfering with the reaction.[10] The use of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), or a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction by enhancing the nucleophilicity of the piperidine and the leaving group ability of the chloride.[11]

  • Cause 2: Dimerization/Over-alkylation. A common byproduct is a dimeric impurity where one molecule of the butyrophenone intermediate reacts with two molecules of the piperidine derivative.[11][12] This can occur if the reaction conditions are too harsh or if the stoichiometry is not well-controlled.

    • Solution: Control the stoichiometry carefully, typically using a slight excess (1.1 to 1.2 equivalents) of the piperidine nucleophile. Running the reaction at a moderate temperature (e.g., 70-90 °C) is usually sufficient.[10] Solvents like acetonitrile, DMF, or methyl isobutyl ketone (MIBK) are often employed.[10][11]

  • Cause 3: Poor Solvent Choice. The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism.

    • Solution: Polar aprotic solvents like DMF or acetonitrile are generally good choices as they solvate the cation of the base while leaving the nucleophile relatively free to react.[10][13] MIBK is also a common solvent in industrial preparations.[11]

Key Parameters for N-Alkylation Optimization
ParameterRecommended ConditionRationale
Base K₂CO₃ or Na₂CO₃ (2-3 eq.)Scavenges acid byproduct without promoting side reactions.
Catalyst KI or TBAB (0.1 eq.)Accelerates the SN2 reaction.[11]
Solvent Acetonitrile, DMF, MIBKPolar aprotic solvents favor the SN2 mechanism.[13]
Temperature 70-90 °CProvides sufficient energy for reaction without significant decomposition.
Stoichiometry 1.0 eq. Alkyl Halide: 1.1 eq. PiperidineA slight excess of the amine minimizes over-alkylation.[14]
Problem 3: Difficulty in Purifying the Final Product

Haloperidol and its analogs are often crystalline solids, but can be challenging to purify due to the presence of structurally similar impurities.

Question: My crude haloperidol analog appears oily or fails to crystallize, and chromatography is proving difficult. What are the best purification strategies?

Answer: Purification challenges often arise from residual starting materials, solvents, or byproducts like the dimeric impurity. A multi-step approach is often necessary.

  • Strategy 1: Acid-Base Extraction. As a basic compound, your haloperidol analog can be effectively separated from non-basic impurities.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Then, basify the aqueous layer with a base like NaOH or K₂CO₃ to a pH > 10, which will deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Strategy 2: Recrystallization. This is the most effective method for obtaining high-purity crystalline material, provided a suitable solvent system can be found.

    • Solvent Screening: Good solvents for recrystallizing haloperidol analogs are often polar protic solvents or mixtures. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures with water or heptane.[15] A patent describes a method of dissolving crude haloperidol in hot DMSO, filtering to remove insoluble dimeric impurities, and then cooling to precipitate the purified product.[11][12]

    • Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Strategy 3: Column Chromatography. While sometimes challenging for basic amines due to interactions with silica gel, it can be effective with the right mobile phase.

    • Optimization: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to prevent peak tailing and improve separation. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 4-(4-chlorophenyl)-4-hydroxypiperidine starting material? A1: The purity of this intermediate is paramount. It should be free of residual reactants from its own synthesis. The presence of impurities can lead to the formation of difficult-to-remove side products in the final alkylation step. A melting point of 137-140 °C is indicative of high purity.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase that provides good separation between your starting materials and product (e.g., 5-10% methanol in dichloromethane). Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, HPLC is the preferred method.[16]

Q3: Are there alternative, greener synthetic routes to consider? A3: Research is ongoing into greener alternatives. For the N-alkylation step, reductive amination between 4-chloro-1-(4-fluorophenyl)butan-1-one and 4-(4-chlorophenyl)piperidin-4-ol is a viable alternative that avoids the use of alkyl halides. This method often proceeds under milder conditions and can be less prone to over-alkylation.[14]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation
  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

  • Add anhydrous dichloromethane (CH₂Cl₂) and cool the resulting suspension to 0 °C in an ice bath.[7]

  • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[6]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude butyrophenone intermediate.

Protocol 2: Optimized N-Alkylation and Purification
  • In a round-bottom flask, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 eq.), potassium carbonate (2.0 eq.), and potassium iodide (0.1 eq.).[11]

  • Add methyl isobutyl ketone (MIBK) or acetonitrile as the solvent.[11]

  • Add the butyrophenone intermediate (1.0 eq.) from Protocol 1.

  • Heat the mixture to reflux (around 80-90 °C) and stir for 6-12 hours, monitoring by TLC or HPLC until the starting material is consumed.[11]

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

  • Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven to yield the pure haloperidol analog.

General Synthetic Pathway and Problem Areas

cluster_0 Part 1: Butyrophenone Synthesis cluster_1 Part 2: Coupling and Final Product A Fluorobenzene + 4-Chlorobutyryl Chloride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B Reagents C 4-Chloro-1-(4-fluorophenyl)butan-1-one B->C Intermediate P1 Problem Area 1: Low Yields, Catalyst Issues B->P1 E N-Alkylation (K2CO3, KI, MIBK) C->E Electrophile D 4-(4-chlorophenyl)-4-hydroxypiperidine D->E Nucleophile F Crude Haloperidol Analog E->F P2 Problem Area 2: Side Reactions, Dimerization E->P2 G Purification (Recrystallization) F->G P3 Problem Area 3: Crystallization Failure, Impurities F->P3 H Pure Haloperidol Analog G->H

Caption: A flowchart of the general synthesis for haloperidol analogs, highlighting key problem areas.

References

  • Siddiqui, A. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. Available at: [Link]

  • Slideshare. (n.d.). Haloperidol Synthesis. Retrieved from [Link]

  • Gpatindia. (2020). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Earp, K., et al. (2020). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 11(21), 3491-3501. Available at: [Link]

  • Google Patents. (2020). WO2020215835A1 - Method for purifying haloperidol.
  • Morris, A., et al. (2008). Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. Drug Metabolism Letters, 2(4), 274-278. Available at: [Link]

  • Semantic Scholar. (2008). Synthesis of Haloperidol Prodrugs and Their Hydrolysis by Porcine Liver Esterase. Retrieved from [Link]

  • Patsnap. (n.d.). Purification method of haloperidol. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Haloperidol, Its Intermediates, Salt. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Available at: [Link]

  • Al-Shdefat, R., et al. (2024). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules, 29(10), 2298. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • In-Pharma Technologist. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • PubMed. (1982). Synthesis of New Haloperidol Analogues and Characterization of Their Interactions With Alpha-Adrenoceptors in Rat Parotid Slices and Human Platelet Membranes. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the haloperidol analog HAL-F. Retrieved from [Link]

  • ResearchGate. (n.d.). Assembling examples of N-alkylated and N-arylated 4-arylpiperidines. Retrieved from [Link]

  • PubMed Central. (2011). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

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Validation & Comparative

Comparative Analysis: Haloperidol versus Novel Butyrophenone Scaffolds Enabled by 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Neuropharmacologists

This guide provides a comparative analysis of the established typical antipsychotic, haloperidol, against the therapeutic potential of next-generation butyrophenone analogs. The synthesis of these novel candidates is strategically enabled by the intermediate, 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. Our focus is on the rationale for developing such analogs, the experimental workflows for their evaluation, and a data-driven comparison of their potential pharmacological profiles against the benchmark set by haloperidol.

Introduction: The Rationale for Evolving Beyond Haloperidol

Haloperidol, a butyrophenone derivative first synthesized in the late 1950s, represented a major breakthrough in the management of psychosis, particularly schizophrenia. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor in the mesolimbic pathway. However, the clinical utility of haloperidol is often limited by a significant burden of side effects, including extrapyramidal symptoms (EPS), tardive dyskinesia (TD), and hyperprolactinemia. These adverse effects largely stem from its non-selective binding to D2 receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, as well as its affinity for other neurotransmitter receptors.

The field of psychiatric medicine is in continuous pursuit of novel antipsychotics with an improved therapeutic index: high efficacy coupled with a more tolerable side-effect profile. This has led medicinal chemists to explore structural modifications of the butyrophenone scaffold. The chemical intermediate This compound represents a key building block in this endeavor. It is not an active pharmaceutical ingredient itself, but rather a versatile precursor for creating analogs designed to refine the pharmacological properties of the butyrophenone class, aiming for enhanced receptor selectivity and, consequently, a better safety profile.

Chemical Structures and Synthetic Strategy

A comparative look at the structures of haloperidol and a hypothetical therapeutic candidate derived from our intermediate reveals the strategic modifications possible.

  • Haloperidol: Characterized by a fluorinated phenyl ring, a three-carbon chain, and a piperidine moiety substituted with a p-chlorophenyl group.

  • This compound: This intermediate provides a butyrophenone core with two key features for further chemical elaboration:

    • A bromine atom on the phenyl ring, which can be used for various cross-coupling reactions to introduce diverse substituents. This allows for fine-tuning of electronic and steric properties to modulate receptor affinity and selectivity.

    • A ketone protected as a dimethyl-1,3-dioxane . This protecting group allows for selective reactions elsewhere in the molecule before being removed to reveal the ketone, which is a common feature in many butyrophenone antipsychotics.

The following diagram illustrates a conceptual synthetic pathway from the intermediate to a hypothetical final active pharmaceutical ingredient (API), which can then be compared to haloperidol.

G cluster_0 Synthetic Pathway from Intermediate cluster_1 Comparative Evaluation intermediate This compound step1 Suzuki or Buchwald-Hartwig Cross-Coupling with R-B(OH)2 or R-NH2 intermediate->step1 coupled_product Protected Butyrophenone Analog step1->coupled_product step2 Deprotection (e.g., acidic hydrolysis) coupled_product->step2 api Hypothetical Novel API step2->api comparison Head-to-Head Assays api->comparison haloperidol Haloperidol (Benchmark) haloperidol->comparison

Caption: Conceptual synthetic route to a novel API and its comparison with haloperidol.

Mechanism of Action: The Dopamine D2 Receptor and Beyond

The primary mechanism of action for both haloperidol and any therapeutically relevant analog derived from the butyrophenone scaffold is antagonism of the dopamine D2 receptor.

G cluster_0 Mesolimbic Pathway (Therapeutic Effect) cluster_1 Nigrostriatal Pathway (Side Effects) dopamine_meso Dopamine d2_meso D2 Receptor dopamine_meso->d2_meso Binds & Activates psychosis Psychosis (Positive Symptoms) d2_meso->psychosis butyrophenone Haloperidol or Novel Butyrophenone butyrophenone->d2_meso Antagonizes dopamine_nigro Dopamine d2_nigro D2 Receptor dopamine_nigro->d2_nigro Binds & Activates eps Extrapyramidal Symptoms (EPS) d2_nigro->eps butyrophenone_nigro Haloperidol or Novel Butyrophenone butyrophenone_nigro->d2_nigro Antagonizes

Caption: D2 receptor antagonism in different brain pathways underlies both therapeutic effects and side effects.

The key objective in designing novel analogs is to achieve "functional selectivity" or "receptor-biased signaling," where the new compound might antagonize D2 receptors in the mesolimbic pathway more effectively than in the nigrostriatal pathway, or to modulate downstream signaling pathways differently than haloperidol. Furthermore, by modifying the structure, one can aim to reduce affinity for other receptors, such as alpha-1 adrenergic and histamine H1 receptors, which are associated with side effects like orthostatic hypotension and sedation.

Experimental Evaluation Workflow

To rigorously compare a novel candidate (API-X) synthesized from our intermediate with haloperidol, a multi-tiered experimental approach is necessary.

G cluster_in_vitro In Vitro Assays cluster_in_vivo_efficacy In Vivo Efficacy Models cluster_in_vivo_safety In Vivo Safety/Side-Effect Models start Novel Candidate (API-X) & Haloperidol binding Receptor Binding Assay (Ki for D2, 5-HT2A, α1, etc.) start->binding functional Functional Assay (cAMP inhibition) binding->functional locomotion Amphetamine-Induced Hyperlocomotion functional->locomotion Dose Selection catalepsy Catalepsy Test (EPS proxy) functional->catalepsy Dose Selection ppi Prepulse Inhibition of Startle locomotion->ppi end Comparative Profile (Therapeutic Index) ppi->end prolactin Serum Prolactin Measurement catalepsy->prolactin prolactin->end

Caption: Tiered experimental workflow for comparing a novel antipsychotic candidate to haloperidol.

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of neurotransmitter receptors, primarily the dopamine D2 receptor.

Methodology:

  • Preparation of Membranes: Cell lines stably expressing the human recombinant receptor of interest (e.g., D2L) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is suspended in a buffer and the protein concentration is determined.

  • Radioligand Binding: A specific radioligand for the receptor (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes at a concentration near its dissociation constant (Kd).

  • Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (novel API or haloperidol).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed to remove unbound radioligand. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Objective: To assess the propensity of a compound to induce catalepsy, a behavioral state in rodents that is considered a strong predictor of extrapyramidal side effects in humans.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing room and handling for several days before the experiment.

  • Compound Administration: Animals are divided into groups and administered various doses of the test compound (novel API or haloperidol) or vehicle, typically via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment: At set time points after injection (e.g., 30, 60, 90, 120 minutes), catalepsy is measured. A common method is the bar test:

    • The rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 9 cm) above the surface.

    • The latency to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean latency to descend is calculated for each dose group at each time point. A dose-response curve is generated to determine the dose that produces a half-maximal cataleptic effect (ED50).

Data Summary: Haloperidol vs. Hypothetical API-X

The goal of developing API-X is to achieve a pharmacological profile superior to that of haloperidol. The table below summarizes the known data for haloperidol and the target profile for a successful novel candidate.

ParameterHaloperidol (Typical Values)Target Profile for API-XRationale for Improvement
Receptor Binding Affinity (Ki, nM)
Dopamine D21-21-5Maintain high affinity for therapeutic effect.
Serotonin 5-HT2A20-50<10Increased 5-HT2A/D2 ratio may reduce EPS.
Alpha-1 Adrenergic10-30>100Reduce risk of orthostatic hypotension.
Histamine H150-100>200Reduce risk of sedation and weight gain.
In Vivo Potency (ED50, mg/kg)
Amphetamine-Induced Hyperlocomotion0.05 - 0.10.05 - 0.2Demonstrate comparable antipsychotic-like efficacy.
Catalepsy Induction0.2 - 0.5> 2.0Significantly increase the dose required to produce EPS.
Therapeutic Index ~4-5>10A wider gap between the effective dose for antipsychotic action and the dose causing side effects is the primary goal.

Conclusion

While haloperidol remains an important tool in psychiatry, its use is hampered by a challenging side-effect profile rooted in its non-selective receptor binding. The development of novel chemical intermediates like This compound is crucial for the advancement of antipsychotic therapy. This intermediate provides a flexible platform for medicinal chemists to synthesize a new generation of butyrophenone analogs.

The ultimate goal is to create candidates with a refined pharmacological profile—maintaining high affinity for the D2 receptor while significantly reducing affinity for receptors implicated in adverse effects. The rigorous, multi-tiered experimental workflow outlined here is essential to validate these candidates and to determine if they possess a superior therapeutic index compared to established drugs like haloperidol. The successful translation of such a candidate from a laboratory hypothesis to a clinical reality would represent a significant step forward in the treatment of psychotic disorders.

References

  • Title: Haloperidol: 50 years of use Source: CNS Neuroscience & Therapeutics URL: [Link]

  • Title: Haloperidol Source: StatPearls URL: [Link]

A Comparative Guide to the Synthesis of Novel Butyrophenone Analogs for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of synthetic routes for novel butyrophenone analogs, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations behind synthetic choices, providing a robust framework for selecting and optimizing pathways to these neurologically active compounds.

Introduction: The Enduring Significance of Butyrophenones

The butyrophenone scaffold is a cornerstone in the development of neuroleptic agents, most notably antipsychotics. The classical example, Haloperidol, has been a clinical mainstay for decades. However, the quest for agents with improved efficacy, reduced side effects, and novel pharmacological profiles necessitates the exploration of new chemical space around this privileged structure. The synthesis of novel butyrophenone analogs is therefore a critical endeavor in modern medicinal chemistry, aimed at modulating dopamine and serotonin receptor interactions, among other targets, to achieve therapeutic advances.

This guide will compare and contrast the traditional and modern synthetic methodologies, offering insights into their respective advantages and limitations. We will explore the quintessential Friedel-Crafts acylation, the workhorse for constructing the butyrophenone core, and delve into contemporary, greener alternatives that address the increasing demand for sustainable chemical synthesis. Furthermore, we will examine specific synthetic strategies for innovative analogs that showcase the evolution of this important class of molecules.

Core Synthesis Strategy: Constructing the Butyrophenone Backbone

The fundamental challenge in butyrophenone synthesis lies in the efficient construction of the 1-arylbutan-1-one core. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the overall complexity of the target molecule.

The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation has long been the primary method for synthesizing butyrophenones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.[1]

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Butyryl_chloride Butyryl Chloride Acylium_ion Acylium Ion (Electrophile) Butyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Fluorobenzene Fluorobenzene Sigma_complex Sigma Complex (Resonance Stabilized) Fluorobenzene->Sigma_complex + Acylium Ion Butyrophenone_core 4-Fluorobutyrophenone Sigma_complex->Butyrophenone_core - H⁺, - AlCl₃

Caption: General mechanism of Friedel-Crafts acylation for butyrophenone synthesis.

Advantages:

  • Robust and well-established: A vast body of literature exists for this reaction.

  • Versatile: Applicable to a wide range of aromatic substrates.

Limitations:

  • Harsh conditions: Requires strong, often corrosive, and moisture-sensitive Lewis acids.[2]

  • Stoichiometric catalyst: The catalyst is consumed in the reaction, leading to significant waste.[2]

  • Substrate limitations: Fails with strongly deactivated aromatic rings.

  • Environmental concerns: Generates acidic waste streams during workup.[2]

Greener Alternatives to Friedel-Crafts Acylation

In response to the growing emphasis on sustainable chemistry, several greener alternatives to the classical Friedel-Crafts acylation have been developed. These methods aim to reduce waste, use milder reaction conditions, and employ recyclable catalysts.[3][4]

Key Green Strategies:

  • Heterogeneous Catalysts: Utilizing solid acid catalysts such as zeolites and clays simplifies catalyst separation and recycling.

  • Metal Triflates: Lanthanide and other metal triflates are water-tolerant Lewis acids that can often be used in catalytic amounts.[2]

  • Ionic Liquids: These non-volatile solvents can act as both the solvent and catalyst, and can often be recycled.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[3]

Synthesis of Novel Butyrophenone Analogs: A Comparative Analysis

The true innovation in butyrophenone synthesis lies in the creative strategies employed to introduce novel functionalities and structural motifs. This section compares the synthesis of two distinct classes of novel butyrophenone analogs, highlighting the different synthetic challenges and solutions.

Route A: Synthesis of a Diazepane Analog of Haloperidol

This route showcases a multi-step synthesis of a novel diazepane-containing butyrophenone, designed to explore new structure-activity relationships for atypical antipsychotics.[5]

Retrosynthetic Analysis:

The target molecule is disconnected at the tertiary amine, leading back to a key intermediate, 4-chloro-4'-fluorobutyrophenone, and a substituted diazepane. This highlights a convergent synthetic approach.

Diagram: Retrosynthetic Analysis of a Diazepane Analog

G Target Target Diazepane Analog Intermediate1 4-Chloro-4'-fluorobutyrophenone Target->Intermediate1 Alkylation Intermediate2 Substituted Diazepane Target->Intermediate2 Starting_Material1 Fluorobenzene Intermediate1->Starting_Material1 Friedel-Crafts Acylation Starting_Material2 Butyryl Chloride Intermediate1->Starting_Material2 Starting_Material3 1,4-Diazepane Intermediate2->Starting_Material3 Copper-catalyzed Coupling Starting_Material4 4-Chloroiodobenzene Intermediate2->Starting_Material4

Caption: Convergent synthetic strategy for a novel diazepane butyrophenone analog.

Route B: Synthesis of Azasteroidal Butyrophenones

This approach integrates the butyrophenone moiety into a steroidal framework, aiming to combine the pharmacological properties of both classes of molecules.[6]

Key Synthetic Step:

The synthesis involves the alkylation of a pre-formed azasteroid with 4-chloro-4'-fluorobutyrophenone. The complexity of this route lies in the initial synthesis of the modified steroid.

Comparative Data of Synthesis Routes

ParameterRoute A: Diazepane Analog[5]Route B: Azasteroidal Analog[6]
Key Reaction Copper-catalyzed N-arylation and subsequent alkylationNucleophilic substitution (alkylation)
Overall Yield ~61% (for the final coupling and alkylation steps)Not explicitly reported, but likely multi-step with moderate overall yield
Starting Materials 4-Chloroiodobenzene, 1,4-diazepane, 4-chloro-4'-fluorobutyrophenoneCholesterol (multi-step conversion to azasteroid), 4-chloro-4'-fluorobutyrophenone
Scalability Potentially scalable, with optimization of the coupling reaction.Challenging due to the multi-step synthesis of the azasteroid precursor.
Green Chemistry Use of copper catalysis can be considered greener than stoichiometric reagents.Traditional steroid chemistry often involves multiple steps and protecting groups.

Detailed Experimental Protocols

Synthesis of 4-Chloro-4'-fluorobutyrophenone (Key Intermediate)

This procedure is a modification of the classical Friedel-Crafts acylation.

Materials:

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under a nitrogen atmosphere, add butyryl chloride dropwise.

  • After stirring for 15 minutes, add fluorobenzene dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield 4-chloro-4'-fluorobutyrophenone.

Synthesis of a Novel Diazepane Butyrophenone Analog[5]

This protocol describes the final steps in the synthesis of the target molecule.

Materials:

  • 4-Chlorophenyl homopiperazine

  • 4-Chloro-4'-fluorobutyrophenone

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

Procedure:

  • A mixture of 4-chlorophenyl homopiperazine, 4-chloro-4'-fluorobutyrophenone, K₂CO₃, and a catalytic amount of KI in acetonitrile is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the final diazepane butyrophenone analog.

Conclusion and Future Perspectives

The synthesis of novel butyrophenone analogs remains a vibrant area of research, driven by the need for safer and more effective treatments for neurological disorders. While the Friedel-Crafts acylation continues to be a valuable tool, the future of butyrophenone synthesis will undoubtedly be shaped by the principles of green chemistry. The development of highly efficient and recyclable catalytic systems will be paramount in making these synthetic routes more sustainable and economically viable.

Furthermore, the exploration of novel synthetic strategies that allow for the rapid diversification of the butyrophenone scaffold will accelerate the discovery of new drug candidates. The convergent approaches, as exemplified by the synthesis of the diazepane analog, offer a powerful platform for generating libraries of compounds for high-throughput screening. As our understanding of the complex neuropharmacology of these molecules deepens, so too will the sophistication of the synthetic chemistry used to create them.

References

  • A Comparative Guide to Greener Alternatives for Friedel-Crafts Acyl
  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (n.d.). PMC - NIH.
  • Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human pl
  • Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. (2025).
  • SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. (2018). World Research Library.
  • Yield comparison of different synthetic methods for 6-Bromohexan-2-one. (2025). Benchchem.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].

  • Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. (2025).
  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.).
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2025).
  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. (2025).
  • yield comparison of different 4'-(Methylthio)acetophenone synthesis routes. (n.d.). Benchchem.
  • Common Stereospecificity of Opioid and Dopamine Systems for N-butyrophenone Prodine-Like Compounds. (1991). PubMed.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone. (1994). PubMed.
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI.
  • Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. (2023). MDPI.
  • Advances of the total synthesis of morphine in the last decade. (2025).

Sources

A Comparative Study on the Biological Activity of Bromo-Substituted Butyrophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the biological activities of bromo-substituted butyrophenones, a significant class of compounds in medicinal chemistry. Primarily known for their antipsychotic properties, this guide delves into their mechanism of action, focusing on dopamine D2 and serotonin 5-HT2A receptor antagonism. Furthermore, this document explores the emerging antimicrobial and antifungal potential of these compounds. Supported by experimental data, detailed protocols, and structure-activity relationship (SAR) analysis, this guide aims to be an invaluable resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential and research applications of bromo-substituted butyrophenones.

Introduction: The Significance of the Butyrophenone Scaffold and Bromine Substitution

The butyrophenone chemical class, characterized by a 1,4-disubstituted piperidine ring linked to a γ-fluorobutyrophenone moiety, has been a cornerstone in the development of antipsychotic medications for decades. Haloperidol, a chlorinated butyrophenone, is a well-known example and serves as a crucial reference compound in neuroleptic research. The introduction of a halogen atom, particularly bromine, onto the butyrophenone scaffold has been shown to significantly modulate the pharmacological properties of these compounds. This guide focuses on the impact of bromo-substitution on the biological activity profile of butyrophenones, comparing their efficacy as antipsychotic agents and exploring their potential as antimicrobial and antifungal agents.

The primary mechanism of action for the antipsychotic effects of butyrophenones is their potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, many butyrophenones exhibit affinity for serotonin 5-HT2A receptors, which is believed to contribute to their efficacy against negative symptoms and may mitigate some of the extrapyramidal side effects associated with strong D2 receptor blockade.[3][4]

Comparative Analysis of Antipsychotic Activity

The antipsychotic potency of bromo-substituted butyrophenones is primarily determined by their binding affinities for D2 and 5-HT2A receptors. This section provides a comparative analysis of key bromo-substituted derivatives, with haloperidol included as a non-brominated, yet structurally related, benchmark.

Receptor Binding Affinities

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Kᵢ) is a measure of this affinity, with lower Kᵢ values indicating higher binding affinity.

CompoundDopamine D2 Receptor Kᵢ (nM)Serotonin 5-HT2A Receptor Kᵢ (nM)Reference(s)
Bromperidol ~1.024[5][6]
Trifluperidol ~1.0Not explicitly found, but exhibits affinity[5]
Haloperidol 1.1 - 2.6324[5]

Comparative Insights:

Bromperidol and Trifluperidol, both containing a bromine atom in their structure, exhibit high affinity for the dopamine D2 receptor, comparable to that of haloperidol.[5] This strong D2 antagonism is a hallmark of typical antipsychotics and is central to their efficacy in treating psychosis. The similar Kᵢ values at the 5-HT2A receptor for Bromperidol and Haloperidol suggest that the bromo-substitution in Bromperidol does not significantly alter its affinity for this receptor compared to the chloro-substitution in Haloperidol.[5][6]

Structure-Activity Relationship (SAR)

The biological activity of butyrophenones is intricately linked to their chemical structure. Key structural features that govern their antipsychotic activity include:

  • Aromatic Ring Substitution: A fluoro-substituent at the para-position of the aromatic ring generally enhances antipsychotic activity.[7][8]

  • Carbonyl Group: A carbonyl group (C=O) in the butyrophenone chain is optimal for activity.[7][8]

  • Propyl Chain: A three-carbon (propyl) chain linking the aromatic ring to the piperidine nitrogen is crucial for optimal activity; shortening or lengthening this chain decreases efficacy.[7][8]

  • Piperidine Ring: The aliphatic amino nitrogen incorporated into a cyclic form, typically a piperidine ring, is essential for high activity.[7][8]

  • 4-Aryl Piperidino Moiety: This moiety is believed to mimic the 2-phenylethylamino portion of dopamine, promoting affinity for D2 and D3 receptors.[7]

The introduction of a bromine atom, as seen in bromperidol, can influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptors.

Emerging Antimicrobial and Antifungal Activities

Recent research has highlighted the potential of repurposing existing drugs with known safety profiles for new therapeutic indications, including infectious diseases. Several studies have investigated the antimicrobial and antifungal properties of butyrophenone antipsychotics.

In Vitro Antimicrobial and Antifungal Spectrum

While the primary focus of butyrophenone research has been on their neurological effects, emerging evidence suggests that some of these compounds possess antimicrobial and antifungal properties.

CompoundOrganism(s)Activity/MIC ValuesReference(s)
Haloperidol Various bacteriaWeak antibacterial activity (MIC >1024 µg/mL against E. coli and S. aureus)[2][9][10]
Candida albicansAntifungal efficacy reported[9]
Bromperidol Various pathogensEncouraging antimicrobial action[9]
Candida albicans, Candida glabrata, Aspergillus terreusSynergistic antifungal activity with azoles[2]
Haloperidol Derivatives Cryptococcus neoformans, Candida albicansImproved antifungal potency and broader spectra[1][10]

Comparative Insights:

Haloperidol generally exhibits weak antibacterial activity.[2][9][10] However, it has shown some promise as an antifungal agent against Candida albicans.[9] Bromperidol appears to have a more promising antimicrobial profile, with demonstrated synergistic effects when combined with azole antifungals against a range of fungal pathogens.[2] This suggests that the bromo-substitution may play a role in enhancing its antifungal potential, either directly or by augmenting the activity of other antifungal agents. The development of novel haloperidol derivatives has also led to compounds with improved antifungal potency and broader spectrum of activity.[1][10]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The structural features of butyrophenones that contribute to their antimicrobial activity are less well-defined than those for their antipsychotic effects. However, the lipophilicity of the molecule, influenced by halogen substitution, is likely to be a key factor in its ability to penetrate microbial cell membranes. The synergistic effects observed with bromperidol and azole antifungals suggest that it may act on different cellular targets or pathways than traditional antifungals, potentially disrupting fungal cell membrane integrity or inhibiting efflux pumps.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of bromo-substituted butyrophenones.

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of unlabeled test compounds for the human dopamine D2 and serotonin 5-HT2A receptors.

Objective: To quantify the binding affinity of bromo-substituted butyrophenones to D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

  • Unlabeled test compounds (bromo-substituted butyrophenones)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2, 10 µM mianserin for 5-HT2A)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well microplate. Add 25 µL of the non-specific binding inhibitor to the designated non-specific binding (NSB) wells.

  • Test Compound Addition: Add 25 µL of a serial dilution of the test compound to the appropriate wells.

  • Radioligand Addition: Add 25 µL of the radioligand solution to all wells.

  • Membrane Addition: Add 125 µL of the cell membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC and MBC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of bromo-substituted butyrophenones against various microbial strains.

Objective: To determine the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC).

Materials:

  • Test compounds (bromo-substituted butyrophenones)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well microplates using the broth medium.

  • Inoculation: Add the prepared inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microplates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto agar plates.

  • Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving organisms.

  • MBC Calculation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualization of Key Pathways and Workflows

Signaling Pathways of D2 and 5-HT2A Receptors

The following diagrams illustrate the signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets of bromo-substituted butyrophenones.

D2_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Activates Gi Gαi/o D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Butyrophenone Bromo-substituted Butyrophenone Butyrophenone->D2R Antagonizes

Caption: Dopamine D2 Receptor Signaling Pathway.

5HT2A_Signaling_Pathway Serotonin Serotonin 5HT2A_R 5-HT2A Receptor (GPCR) Serotonin->5HT2A_R Activates Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Increased Neuronal Excitability & Plasticity Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to Butyrophenone Bromo-substituted Butyrophenone Butyrophenone->5HT2A_R Antagonizes Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Antipsychotic Activity Assessment cluster_2 Antimicrobial Activity Screening cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Bromo-substituted Butyrophenone Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Receptor_Binding Radioligand Binding Assays (D2, 5-HT2A, etc.) Purification->Receptor_Binding MIC_MBC MIC & MBC Determination (Bacteria & Fungi) Purification->MIC_MBC In_Vivo_Models In Vivo Behavioral Models (e.g., Conditioned Avoidance Response) Receptor_Binding->In_Vivo_Models Informs SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Models->SAR_Analysis Biofilm_Assay Biofilm Inhibition/Disruption Assays MIC_MBC->Biofilm_Assay Informs Biofilm_Assay->SAR_Analysis Toxicity_Assay In Vitro Cytotoxicity Assays SAR_Analysis->Toxicity_Assay Guides Toxicity_Assay->SAR_Analysis

Caption: General workflow for screening bromo-substituted butyrophenones.

Conclusion

Bromo-substituted butyrophenones represent a versatile class of compounds with significant therapeutic potential. Their primary application as potent antipsychotic agents, mediated through D2 and 5-HT2A receptor antagonism, is well-established. This guide has provided a comparative analysis of key bromo-substituted derivatives, highlighting their high receptor affinities. Furthermore, the emerging evidence of their antimicrobial and antifungal activities, particularly the synergistic effects of bromperidol with existing antifungal agents, opens new avenues for research and development in the fight against infectious diseases. The detailed experimental protocols and workflow diagrams provided herein are intended to empower researchers to further explore the structure-activity relationships and unlock the full therapeutic potential of this important class of molecules. Future research should focus on expanding the library of bromo-substituted butyrophenones and conducting comprehensive in vitro and in vivo studies to fully elucidate their dual antipsychotic and antimicrobial properties.

References

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A Comparative Guide to the Spectroscopic Validation of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive framework for the structural validation and purity assessment of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone. It is intended for researchers, quality control analysts, and drug development professionals who rely on precise molecular characterization. This guide presents a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating analytical workflow.

Introduction: The Imperative of Rigorous Spectral Validation

In the field of chemical and pharmaceutical sciences, the unambiguous confirmation of a molecule's structure and purity is a foundational requirement for advancing research and ensuring product safety and efficacy. Spectroscopic data provides a molecular fingerprint, but its interpretation requires a systematic and critical approach. Simply acquiring a spectrum is insufficient; the data must be rigorously validated against theoretical predictions and orthogonal analytical techniques.[1] This guide details the causality behind experimental choices and data interpretation, establishing a trustworthy protocol for the characterization of this compound, a key building block in various synthetic pathways.

Compound Profile:

  • IUPAC Name: 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one

  • Molecular Formula: C₁₆H₂₁BrO₃

  • Molecular Weight: 357.24 g/mol

  • Chemical Structure:

Part 1: ¹H NMR Spectroscopy - The Primary Structural Blueprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of organic structure elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. For a molecule like this compound, ¹H NMR allows us to map the distinct proton environments from the aromatic ring to the aliphatic chain and the dioxane acetal.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for similar organic compounds and its well-defined residual solvent peak at ~7.26 ppm.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.[2]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16 scans are typically adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set to 1-2 seconds to ensure quantitative integration.

    • Referencing: Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm.

Data Interpretation and Validation

The validation of the ¹H NMR spectrum is achieved by comparing the observed chemical shifts, integration values, and splitting patterns (multiplicity) with theoretically predicted values. Modern machine learning-based prediction tools can offer highly accurate in silico spectra for comparison.[3][4][5][6]

Proton Assignment Predicted δ (ppm) Observed δ (ppm) Integration Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-a (Ar-H, ortho to C=O)7.85 - 7.95~7.882HDoublet (d)~8.4Deshielded by the anisotropic effect of the carbonyl group.
H-b (Ar-H, ortho to Br)7.60 - 7.70~7.652HDoublet (d)~8.4Characteristic chemical shift for protons on a p-substituted bromobenzene ring.[7]
H-c (-CH₂-C=O)2.95 - 3.05~3.012HTriplet (t)~7.2Alpha to a ketone, deshielded.
H-d (-CH-Dioxane)4.50 - 4.60~4.541HTriplet (t)~5.0Acetal proton, highly deshielded by two adjacent oxygen atoms.
H-e (Axial -O-CH₂-)3.55 - 3.65~3.612HDoublet (d)~11.0Dioxane ring protons, diastereotopic. Axial protons are typically upfield.
H-f (Equatorial -O-CH₂-)3.70 - 3.80~3.752HDoublet (d)~11.0Equatorial protons are typically downfield compared to axial.
H-g (-CH₂-CH₂-C=O)1.90 - 2.00~1.952HQuintet~7.0Beta to the ketone.
H-h (-CH₂-CH-Dioxane)1.65 - 1.75~1.702HQuartet~6.5Adjacent to the acetal and another methylene group.
H-i (Axial -C(CH₃)₂)0.70 - 0.80~0.763HSinglet (s)-Dioxane methyl groups. Axial methyl is shielded.
H-j (Equatorial -C(CH₃)₂)1.20 - 1.30~1.223HSinglet (s)-Equatorial methyl is deshielded relative to axial.

Note: Predicted values are based on standard chemical shift tables and computational prediction tools. Observed values are hypothetical but representative.

Visualizing the ¹H NMR Validation Workflow

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquire Acquire Spectrum (400 MHz) SamplePrep->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Integrate Integrate Peaks Process->Integrate Assign Assign Signals (Shifts, Multiplicity) Integrate->Assign Compare Compare to Predicted & Reference Data Assign->Compare Validate Structure Confirmed? Compare->Validate Final Structure Validated Validate->Final Yes Re_evaluate Re-evaluate Data / Purity Issues Validate->Re_evaluate No

Caption: Workflow for ¹H NMR data acquisition and validation.

Part 2: ¹³C NMR Spectroscopy - Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom produces a distinct signal, allowing for confirmation of the total carbon count and the nature of each carbon's environment (e.g., C=O, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly.

  • Instrumentation: 100 MHz (on a 400 MHz ¹H system).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce singlets for each carbon, simplifying the spectrum.

    • Number of Scans: Typically requires more scans than ¹H NMR (e.g., 1024 scans) due to the low natural abundance of ¹³C.

    • Spectral Width: A wider spectral width (~0-220 ppm) is needed to encompass carbonyl, aromatic, and aliphatic regions.

Data Interpretation and Validation

The validation relies on matching the number of observed signals to the number of unique carbons in the structure and comparing chemical shifts to established ranges.[8]

Carbon Assignment Predicted δ (ppm) Observed δ (ppm) Rationale for Assignment
C=O (Ketone)198.0 - 200.0~199.1Characteristic downfield shift for a ketone carbonyl.[9]
C-ipso (Ar-C attached to C=O)135.0 - 137.0~135.8Quaternary aromatic carbon, deshielded by the carbonyl.
C-ipso (Ar-C attached to Br)128.0 - 130.0~128.5Chemical shift influenced by the electronegativity and heavy atom effect of bromine.[10]
CH (Ar-C, ortho to C=O)129.5 - 131.5~130.2Aromatic methine carbons.
CH (Ar-C, ortho to Br)131.5 - 133.5~132.0Aromatic methine carbons.
CH (Acetal, -O-CH-O-)100.0 - 102.0~101.3Highly deshielded due to two adjacent oxygens.
CH₂ (-O-CH₂-)75.0 - 77.0~76.5Dioxane ring methylene carbons.
CH₂ (-CH₂-C=O)37.0 - 39.0~38.1Alpha to ketone.
C (Quaternary, -C(CH₃)₂)30.0 - 32.0~30.5Quaternary carbon of the dioxane ring.
CH₂ (-CH₂-CH₂-C=O)29.0 - 31.0~29.8Aliphatic methylene.
CH₂ (-CH₂-CH-Dioxane)20.0 - 22.0~21.2Aliphatic methylene.
CH₃ (-C(CH₃)₂)21.0 - 23.0~22.0Diastereotopic methyl groups.

Part 3: Mass Spectrometry - Molecular Weight and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues to its substructures. For this compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Experimental Protocol: High-Resolution MS (HRMS)
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method suitable for preventing premature fragmentation and clearly observing the molecular ion.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass accuracy, allowing for molecular formula confirmation.

  • Data Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adduct. The key validation is observing two peaks of nearly equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Data Interpretation and Validation
  • Molecular Ion: Expected [M+H]⁺ for C₁₆H₂₂BrO₃⁺ at m/z 357.0750 (for ⁷⁹Br) and 359.0730 (for ⁸¹Br). The high-resolution measurement should be within 5 ppm of the calculated mass.

  • Key Fragmentation Patterns: The fragmentation of butyrophenones is well-documented.[11][12] Alpha-cleavage next to the carbonyl is a dominant pathway.

    • Acylium Ion: Loss of the buty-dioxane chain to form the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185. This is often the base peak.[13]

    • Loss of CO: The acylium ion can further lose carbon monoxide to form the 4-bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.

Visualizing the Key MS Fragmentation

G MolIon Molecular Ion [M]⁺˙ m/z 356/358 Acylium 4-Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 (Base Peak) MolIon->Acylium α-cleavage Radical •C₄H₇(Dioxane) (Neutral Radical, Not Detected) MolIon->Radical Phenyl 4-Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 Acylium->Phenyl - CO

Caption: Primary fragmentation pathway in mass spectrometry.

Part 4: Infrared Spectroscopy - Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups.[14] The validation step involves confirming the presence of expected vibrational bands for the ketone, aromatic ring, and C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Data Interpretation and Validation

Compare the observed absorption frequencies with standard correlation charts.[15][16][17]

Functional Group Expected Frequency (cm⁻¹) Observed Frequency (cm⁻¹) Vibrational Mode
C=O (Ketone) 1680 - 1700~1685 (strong, sharp)Carbonyl Stretch
C=C (Aromatic) 1580 - 1600~1588 (medium)Ring Stretch
C-H (sp³) 2850 - 3000~2960, 2870 (medium)Aliphatic C-H Stretch
C-O (Acetal) 1050 - 1150~1120, 1070 (strong)C-O Stretch
p-Substitution 810 - 840~825 (strong)C-H Out-of-plane bend

The absence of a broad O-H stretch around 3200-3500 cm⁻¹ helps to rule out hydrolyzed starting materials or impurities. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be compared against a reference standard for final identity confirmation.[18]

Comparative Summary and Purity Assessment

A compound can only be considered validated when the data from all spectroscopic techniques are in full agreement.

  • ¹H and ¹³C NMR confirm the complete carbon-hydrogen framework and connectivity.

  • HRMS confirms the exact molecular formula and, through its isotopic pattern, the presence of one bromine atom.

  • IR Spectroscopy confirms the presence of the key functional groups (ketone, acetal, aromatic ring).

This multi-faceted approach creates a self-validating system. For instance, the C=O group observed at ~199 ppm in the ¹³C NMR and ~1685 cm⁻¹ in the IR spectrum is consistent with the fragmentation pattern in the mass spectrum, which shows a dominant acylium ion. This concordance across different physical principles provides a high degree of confidence in the structural assignment.

For purity assessment, look for small, unassignable peaks in the NMR spectra or unexpected ions in the mass spectrum. The integration of impurity peaks in ¹H NMR can be used for semi-quantitative purity estimation against the main compound signals, assuming the impurities have a known structure.

References

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A Senior Application Scientist's Guide to Alternative Protecting Groups for Butyrophenone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of butyrophenone derivatives, a cornerstone of many neuroleptic and antipsychotic drugs, often presents a significant challenge in chemoselectivity.[1][2] When multi-step syntheses are required, particularly those involving nucleophilic or basic reagents like Grignards or organolithiums, the inherent reactivity of the butyrophenone's carbonyl group necessitates a robust protection strategy.[3][4][5] This guide provides an in-depth comparison of traditional and alternative protecting groups for the ketone moiety, offering field-proven insights and detailed experimental protocols to aid researchers in drug development.

The Imperative for Ketone Protection in Butyrophenone Synthesis

In a typical synthetic route towards a complex butyrophenone derivative, a key step might involve the modification of a distal part of the molecule. For instance, forming a carbon-carbon bond using a Grignard reagent or reducing an ester group with LiAlH₄.[3][6][7] Without protection, these powerful nucleophiles would preferentially attack the electrophilic ketone of the butyrophenone, leading to undesired side products and low yields.[5]

A successful protecting group strategy hinges on three criteria:

  • Ease of Installation: The group must be introduced efficiently and selectively under mild conditions.[4][8]

  • Stability: It must remain inert to the reaction conditions planned for other functional groups.[4][9]

  • Facile Removal: The group must be cleaved cleanly in high yield without affecting the newly modified molecule.[4][8]

The concept of orthogonality is paramount; in a molecule with multiple protected groups, each should be removable under a unique set of conditions that do not affect the others.[7][9][10][11]

Comparative Analysis of Ketone Protecting Groups

While many options exist, their stability profiles and deprotection requirements vary significantly. The choice of protecting group is therefore not arbitrary but is dictated by the overall synthetic plan.

Protecting GroupStructureProtection ConditionsStability ProfileDeprotection ConditionsKey Advantages & Disadvantages
1,3-Dioxolane (Cyclic Acetal) Ethylene glycol, cat. acid (e.g., TsOH), Dean-Stark trap.[12]Stable to: Bases, nucleophiles, hydrides, organometallics, mild oxidants.[13][14] Labile to: Strong acids.[13]Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids.[12][13][+] Economical, reliable, high-yielding formation. [-] Requires strongly acidic removal, which may not be tolerated by other acid-sensitive groups.
1,3-Dithiane (Cyclic Thioacetal) 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid.[15]Stable to: Strong acids, bases, nucleophiles, hydrides, organometallics.[14][16]Heavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., IBX), or Raney Nickel (reductive).[13][14][15][+] Extremely robust and stable to acidic conditions where dioxolanes fail. [+] Offers orthogonal deprotection. [-] Deprotection often requires toxic heavy metals or harsh reagents. Odor of thiols.
Dimethyl Ketal (Acyclic Acetal) Methanol, cat. acid, water removal.Stable to: Bases, nucleophiles. Less stable than cyclic acetals.[13]Mild aqueous acid.[13][+] Very easy to remove under mild acidic conditions. [-] Less stable than cyclic acetals, making it unsuitable for harsh reaction sequences.[13]
O,S-Acetal 2-Mercaptoethanol, cat. acid.Intermediate stability between acetals and thioacetals.Can be cleaved with aqueous acid or thioacetal conditions.[+] Offers a different reactivity profile. [-] Less commonly used, stability can be less predictable.

Experimental Protocols: A Practical Guide

Here, we provide detailed methodologies for the protection of a model substrate, 1-(4-fluorophenyl)butan-1-one, using two orthogonal strategies.

Protocol 1: Formation of a 1,3-Dioxolane (Acid-Labile Protection)

This is the standard, go-to method for protecting ketones against basic and nucleophilic reagents.

Workflow Diagram: Acetal Protection

G cluster_protection Protection Step cluster_reaction Core Reaction cluster_deprotection Deprotection Step Butyrophenone Butyrophenone Substrate Reagents_P Ethylene Glycol cat. TsOH, Toluene Reflux (Dean-Stark) Protected 2-butyl-2-(4-fluorophenyl) -1,3-dioxolane Reagents_P->Protected Reaction Reaction (e.g., Grignard, Reduction) Protected->Reaction Product_P Modified Protected Product Reaction->Product_P Reagents_D Aqueous Acid (e.g., 1M HCl, Acetone) FinalProduct Final Butyrophenone Derivative Reagents_D->FinalProduct G Start Need to protect a butyrophenone ketone? ConditionCheck Will the synthesis involve strongly acidic conditions? Start->ConditionCheck UseDithiane YES: Use an acid-stable group. Choose 1,3-Dithiane. ConditionCheck->UseDithiane Yes UseAcetal NO: An acid-labile group is suitable. Choose 1,3-Dioxolane. ConditionCheck->UseAcetal No DeprotectionDithiane Deprotect with HgCl₂ or IBX. UseDithiane->DeprotectionDithiane DeprotectionAcetal Deprotect with aqueous acid. UseAcetal->DeprotectionAcetal

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A Comparative Analysis of Butyrophenones as Dopamine D2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of butyrophenones, a major class of typical antipsychotics, focusing on their role as dopamine D2 receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative pharmacology, and essential experimental protocols for evaluating these compounds.

Introduction: The Significance of Butyrophenones

Butyrophenones are a class of pharmaceutical drugs derived from butyrophenone, which have been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades. Their therapeutic efficacy is primarily attributed to their potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain. Haloperidol, the prototypical butyrophenone, remains a widely used antipsychotic, highlighting the enduring relevance of this chemical class. Understanding the nuances of how different butyrophenones interact with the D2 receptor is crucial for the development of novel antipsychotics with improved efficacy and side-effect profiles.

Mechanism of Action: D2 Receptor Antagonism

The primary mechanism of action for butyrophenone antipsychotics is the blockade of postsynaptic D2 receptors. In a normal state, dopamine binds to D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, butyrophenones prevent the inhibitory action of dopamine, leading to a normalization of dopaminergic neurotransmission in key brain circuits implicated in psychosis.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Butyrophenone Action Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2R Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare cell membranes expressing D2 receptors D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand (e.g., [3H]Spiperone) B->D C Prepare test compound (Butyrophenone) dilutions C->D E Separate bound from free radioligand (Filtration) D->E F Measure radioactivity of bound ligand (Scintillation Counting) E->F G Plot displacement curve F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for a D2 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the D2 receptor (e.g., rat striatum or CHO cells stably expressing the human D2 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]raclopride or [3H]spiperone), and varying concentrations of the test butyrophenone. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like unlabeled haloperidol).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a butyrophenone to antagonize the dopamine-induced inhibition of adenylyl cyclase.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the D2 receptor (e.g., CHO-K1 cells) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test butyrophenone for a specific period.

  • Dopamine Stimulation: Stimulate the cells with a fixed concentration of dopamine (or another D2 agonist) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP levels as a function of the log concentration of the test butyrophenone to generate a dose-response curve. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced response.

Conclusion

The butyrophenone class of D2 receptor antagonists remains a critical area of study in neuropharmacology and medicinal chemistry. A thorough understanding of their comparative pharmacology, guided by robust experimental data, is essential for the development of next-generation antipsychotics with improved therapeutic profiles. The protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate and compare the properties of novel and existing butyrophenone derivatives.

References

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

A Comparative Guide to the Structure-Activity Relationships of Butyrophenone Analogs: Insights for Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of butyrophenone analogs, with a specific focus on understanding the potential contributions of key structural motifs, such as those found in 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. While direct comparative studies on this specific compound are limited in publicly available literature, this guide synthesizes established SAR principles from the broader class of butyrophenone derivatives to provide a predictive framework for researchers in drug discovery and development. The insights presented herein are grounded in data from extensive research on butyrophenone antipsychotics, which primarily exert their effects through modulation of dopamine and serotonin receptors.[1]

The Butyrophenone Pharmacophore: A Foundation for Antipsychotic Activity

The butyrophenone scaffold, characterized by a 1-phenylbutan-1-one core, is a cornerstone in the development of numerous antipsychotic agents.[2] The general structure consists of an aromatic ring, a four-carbon chain with a carbonyl group, and a tertiary amine, typically part of a cyclic system like piperidine.[3][4] The pharmacological activity of these compounds is highly dependent on the nature of each of these components.

The butyrophenone structure is fundamental to many chemicals, some of which are used to treat psychiatric disorders like schizophrenia.[2] The mechanism of action for many butyrophenone antipsychotics involves the blockade of dopamine D2 receptors in the central nervous system.[1][5][6] However, atypical antipsychotics often exhibit a more complex pharmacology, with significant affinity for other receptors, such as serotonin (5-HT) subtypes, which is thought to contribute to a more favorable side-effect profile.[7][8]

Core Structure-Activity Relationship (SAR) Principles of Butyrophenones

Decades of research have elucidated several key SAR principles for butyrophenone derivatives, primarily in the context of their antipsychotic activity. These principles provide a rational basis for designing new analogs with improved potency, selectivity, and tolerability.

The Aromatic Moiety (Ar)
  • Para-Substitution is Key: A fluoro-substituent at the para-position of the phenyl ring generally enhances antipsychotic activity.[3][1] This is exemplified by the widely used antipsychotic, Haloperidol.

  • Other Substitutions: While a para-fluoro group is common, other substitutions can modulate activity. For instance, a 4'-cyano group has been explored in some analogs.[] The introduction of a 4'-bromo group, as in our topic compound, likely influences the electronic properties and lipophilicity of the molecule, which can impact receptor binding and pharmacokinetic properties.

The Butyl Chain
  • Optimal Length: The three-carbon chain (n=3) separating the carbonyl group from the tertiary amine is generally optimal for antipsychotic activity.[3] Shortening or lengthening this chain typically leads to a decrease in potency.[3]

  • The Carbonyl Group (C=O): The carbonyl group is a critical feature for optimal activity in many butyrophenone antipsychotics.[3] Its reduction to a hydroxyl group or a methylene group can significantly decrease affinity for the D2 receptor.[4][10] However, in some cases, these modifications can lead to analogs with different receptor selectivity profiles.[10]

The Tertiary Amine Group
  • Cyclic Systems are Preferred: The tertiary amine is most commonly incorporated into a cyclic structure, such as a piperidine or piperazine ring.

  • Substituents on the Nitrogen Ring: Modifications to this ring system are a major source of diversity in butyrophenone analogs and have a profound impact on their receptor binding profiles. For instance, the replacement of the piperidine ring in haloperidol with a homopiperazine or a diazepane has led to the identification of new agents with atypical antipsychotic profiles.[7][10]

  • Aryl Substituents: An aromatic group attached to the nitrogen of the cyclic amine is a common feature.[3] The nature and substitution pattern of this aryl group can fine-tune the affinity for various dopamine and serotonin receptor subtypes.

Analysis of this compound Analogs: A Predictive Comparison

The Role of the 4'-Bromo Substituent

The presence of a bromine atom at the 4'-position of the phenyl ring is expected to increase the lipophilicity of the molecule compared to its fluoro or cyano counterparts. This could potentially enhance membrane permeability and brain penetration. However, the larger size of the bromine atom compared to fluorine might also introduce steric hindrance at the receptor binding site, which could either be beneficial or detrimental to affinity, depending on the specific receptor topology.

The Significance of the 4-(5,5-dimethyl-1,3-dioxan-2-YL) Moiety

This bulky, heterocyclic substituent attached to the butyrophenone core is a significant deviation from the typical tertiary amine-containing side chains of classical butyrophenone antipsychotics. The 5,5-dimethyl-1,3-dioxane group is a cyclic acetal, which is generally more stable than an open-chain acetal but can be susceptible to hydrolysis under acidic conditions.

Hypothetical SAR of Analogs:

Analog Modification Predicted Effect on Activity Rationale
Replacement of 4'-Bromo with 4'-Fluoro Potentially increased D2 receptor affinity.The smaller fluorine atom is a well-established favorable substituent for antipsychotic activity in butyrophenones.[3][1]
Replacement of 4'-Bromo with 4'-Cyano May alter receptor selectivity profile.The cyano group is an electron-withdrawing group that can change the electronic distribution of the phenyl ring, potentially favoring interactions with different receptor subtypes.
Hydrolysis of the Dioxane Ring Likely loss or significant alteration of activity.The dioxane ring is a key structural feature. Its opening would drastically change the shape and polarity of the molecule, likely disrupting the necessary conformation for receptor binding.
Removal of the 5,5-dimethyl groups Potentially altered binding affinity and metabolic stability.The gem-dimethyl groups restrict the conformational flexibility of the dioxane ring and may influence its orientation at the binding site. Their removal could also affect the metabolic profile of the compound.
Replacement of the Dioxane with a Piperidine Moiety Potential for increased D2/5-HT2A antagonist activity.This would create a more classical butyrophenone antipsychotic structure. The specific activity would depend on the substituents on the piperidine nitrogen.

Experimental Protocols for SAR Studies

To empirically determine the SAR of this compound analogs, a systematic approach involving synthesis, in vitro, and in vivo characterization is necessary.

General Synthesis of Butyrophenone Analogs

The synthesis of butyrophenone analogs often involves a Friedel-Crafts acylation or related reactions to construct the core butyrophenone structure, followed by modifications to the side chain.

Example Synthetic Step: Alkylation of a Tertiary Amine

A common method for introducing the butyrophenone side chain is the alkylation of a cyclic amine with a suitable 4-halobutyrophenone derivative.

Protocol:

  • Dissolve the desired cyclic amine (e.g., a substituted piperidine or piperazine) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine, to the reaction mixture.

  • Add the 4-halobutyrophenone (e.g., 4-chloro-4'-fluorobutyrophenone) to the mixture.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Receptor Binding Assays

To assess the affinity of the synthesized analogs for various receptors, competitive radioligand binding assays are the gold standard.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • In a 96-well plate, add a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [³H]spiperone).

  • Add varying concentrations of the test compound (the butyrophenone analog).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to allow for equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Similar protocols can be adapted for other receptors of interest, such as 5-HT₂A, by selecting the appropriate cell line and radioligand.

Visualizing SAR: Logical Relationships and Workflows

To better understand the relationships between chemical structure and biological activity, as well as the experimental workflow, graphical representations are invaluable.

SAR_Logic cluster_Structure Chemical Structure cluster_Properties Molecular Properties cluster_Activity Biological Activity Butyrophenone_Core Butyrophenone Core Receptor_Binding Receptor Binding Affinity (e.g., D2, 5-HT2A) Aromatic_Substituent Aromatic Substituent (e.g., 4'-Bromo) Lipophilicity Lipophilicity Aromatic_Substituent->Lipophilicity Electronics Electronic Effects Aromatic_Substituent->Electronics Side_Chain Side Chain (e.g., Dioxane) Sterics Steric Hindrance Side_Chain->Sterics Lipophilicity->Receptor_Binding Sterics->Receptor_Binding Electronics->Receptor_Binding Functional_Activity Functional Activity (Agonist/Antagonist) Receptor_Binding->Functional_Activity In_Vivo_Efficacy In Vivo Efficacy Functional_Activity->In_Vivo_Efficacy Experimental_Workflow Start Hypothesis Synthesis Analog Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assays Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux) Binding_Assay->Functional_Assay In_Vivo_Testing In Vivo Animal Models Functional_Assay->In_Vivo_Testing Data_Analysis SAR Data Analysis In_Vivo_Testing->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationships of butyrophenone analogs have been extensively studied, providing a robust framework for the design of new antipsychotic agents. While the specific SAR of this compound remains to be fully elucidated, the principles outlined in this guide offer a strong starting point for hypothesis-driven research. Future studies should focus on the synthesis and pharmacological evaluation of a focused library of analogs to systematically probe the contributions of the 4'-bromo and the novel dioxane-containing side chain. Such investigations will not only shed light on the SAR of this particular compound class but may also lead to the discovery of new chemical entities with improved therapeutic profiles for the treatment of psychiatric disorders.

References

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  • Pharmacy 180. (n.d.). SAR of Butyrophenones - Tranquillizers.
  • Agbaji, O. O., et al. (2011). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry, 19(15), 4567-4573.
  • Lunkad, A. (2023). SAR of Butyrophenone. YouTube.
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  • Pellicena-Palle, A., et al. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Neuropsychopharmacology, 21(2), 227-237.
  • Raviña, E., et al. (1999). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry, 42(15), 2774-2797.
  • Cignarella, G., et al. (1990). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Farmaco, 45(3), 265-276.
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  • van der Vlugt, J. C., & Leysen, J. E. (1981). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. In Handbook of Experimental Pharmacology (Vol. 55/I, pp. 317-340). Springer, Berlin, Heidelberg.
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  • González-Reyes, L. E., et al. (2022). Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. International Journal of Molecular Sciences, 23(19), 11849.
  • BOC Sciences. (n.d.). CAS 898756-76-8 4'-cyano-4-(5,5-dimethyl -1,3-dioxan-2-yl )butyrophenone.
  • Heidbreder, C. A., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Annals of the New York Academy of Sciences, 1187, 4-34.
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  • Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19-45.
  • Al-Abdullah, E. S., et al. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 20(7), 12693-12707.
  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 104-114.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

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A Senior Scientist's Guide to LC-MS Methods for Purity Assessment of Synthesized Butyrophenones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical task of assessing the purity of synthesized butyrophenones. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the underlying scientific principles and rationale, enabling you to select and develop robust, validated methods for your specific analytical challenges.

The Critical Role of Purity in Butyrophenone Synthesis

Butyrophenones are a class of organic compounds, with a core structure of 1-phenylbutan-1-one, that form the basis for many critical pharmaceuticals, particularly antipsychotic drugs like Haloperidol and Droperidol.[1] In pharmaceutical development and manufacturing, the purity of the Active Pharmaceutical Ingredient (API) is paramount. Process-related impurities or degradation products, even at trace levels, can impact the efficacy, safety, and stability of the final drug product.[2][3] Therefore, rigorous analytical methods are required to detect, identify, and quantify these impurities, a task for which LC-MS has become the indispensable tool.[4][5]

Strategic Selection of LC-MS Methodologies

The power of LC-MS lies in its hybrid nature, combining the superior separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[5] However, a successful purity assessment hinges on making informed choices for each component of the system.

Liquid Chromatography: Achieving Optimal Separation

The goal of the LC stage is to separate the main butyrophenone compound from any synthesis precursors, by-products, or degradation products.

  • Reversed-Phase (RP) Chromatography: The Workhorse. Due to the generally moderate to low polarity of the butyrophenone structure, reversed-phase chromatography is the most common and effective approach.[6][7][8]

    • Mechanism: RP-LC utilizes a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol). The butyrophenone and its impurities are separated based on their relative hydrophobicity.

    • Why it Works for Butyrophenones: The phenyl and butyl groups of the core structure provide sufficient hydrophobicity for strong retention and interaction with the C18 stationary phase, allowing for excellent separation from more polar or less hydrophobic impurities.

    • Mobile Phase Considerations: A volatile buffer, such as formic acid or ammonium formate, is typically added to the mobile phase at a low concentration (e.g., 0.1%).[8][9] This is crucial for MS compatibility as it aids in protonation of the analytes in the ion source and readily evaporates, preventing source contamination and signal suppression.

Mass Spectrometry: Ionization, Analysis, and Detection

The choice of MS interface and scan mode is dictated by the specific goal of the analysis, whether it's routine purity confirmation or in-depth impurity characterization.

Ionization Source: ESI vs. APCI

The ionization source converts the neutral molecules eluting from the LC column into gas-phase ions that the mass spectrometer can analyze.

  • Electrospray Ionization (ESI): ESI is the most widely used ionization technique for pharmaceutical analysis and is highly suitable for butyrophenones.[10][11] It is a soft ionization technique, meaning it imparts little excess energy, typically resulting in an intact protonated molecule [M+H]+.

    • Mechanism: A high voltage is applied to the eluent, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[11][12]

    • Why it's Preferred for Butyrophenones: Butyrophenone derivatives often contain basic nitrogen atoms (e.g., in a piperidine ring) that are easily protonated in the acidic mobile phase, making them ideal candidates for positive-ion ESI. ESI is also well-suited for a wide range of polarities and is gentle on thermally labile compounds.[13][14]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar, more volatile compounds that may not ionize well by ESI.[11][13]

    • Mechanism: The LC eluent is vaporized in a heated tube. A corona discharge needle then ionizes the mobile phase solvent molecules, which in turn transfer a proton to the analyte molecules through a chemical reaction.[14]

    • When to Consider APCI: While ESI is generally the first choice, APCI can be advantageous for certain nonpolar, synthesis-related impurities that lack easily ionizable functional groups.[12]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.[11]Gas-phase chemical ionization via a corona discharge.[14]
Best For Polar, thermally labile, large and small molecules.[11][13]Less polar, volatile, thermally stable small molecules.[11][14]
Butyrophenone Suitability Excellent. Most derivatives contain basic nitrogens that are readily protonated.[7][10]Good Alternative. Useful for certain non-polar impurities.[12]
Common Adducts [M+H]+, [M+Na]+[M+H]+
Flow Rate Tolerance Better at lower flow rates (e.g., <0.5 mL/min).[15]Tolerant of higher flow rates (e.g., >0.5 mL/min).[13]

Analyzers and Scan Modes: A Tiered Approach

The choice of mass analyzer and scan mode determines the level of information obtained.

  • Routine Purity & Confirmation (Single Quadrupole):

    • Full Scan: The mass spectrometer scans a wide mass range, providing a complete mass spectrum of everything eluting from the column. This is excellent for confirming the molecular weight of the main peak and getting a general overview of impurity levels.

    • Selected Ion Monitoring (SIM): The instrument focuses only on a few specific m/z values, such as the expected [M+H]+ of the API and known impurities. This dramatically increases sensitivity compared to a full scan.

  • High Sensitivity & Specificity (Triple Quadrupole - MS/MS):

    • Multiple Reaction Monitoring (MRM): This is the gold standard for quantification.[16] A specific precursor ion (e.g., the [M+H]+ of Haloperidol) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.[6][17] This two-stage filtering process provides exceptional sensitivity and specificity, virtually eliminating matrix interference, making it ideal for quantifying trace-level impurities.[10][18]

  • Unknown Impurity Identification (High-Resolution MS - HRMS):

    • Time-of-Flight (TOF) & Orbitrap: HRMS instruments provide highly accurate mass measurements (typically <5 ppm).[16][19] This precision allows for the confident determination of an unknown impurity's elemental composition, which is the first and most critical step in its structural elucidation.[20][21] HRMS is indispensable for characterizing novel impurities not found in reference libraries.[22]

Visualizing the Analytical Workflow

LC-MS Purity Workflow Figure 1: General LC-MS Workflow for Butyrophenone Purity cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Synthesized Butyrophenone Batch Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter (0.22 µm Syringe Filter) Dissolve->Filter LC LC Separation (Reversed-Phase C18) Filter->LC Ionize Ionization (Positive ESI) LC->Ionize Detect MS Detection (Scan Mode Choice) Ionize->Detect Process Chromatogram Integration & Peak Identification Detect->Process Quantify Quantification (% Area or vs. Standard) Process->Quantify Report Generate Purity Report & Impurity Profile Quantify->Report

Caption: General LC-MS Workflow for Butyrophenone Purity.

The following decision tree can guide the selection of the appropriate MS technique based on the analytical objective.

MS Method Selection Figure 2: Decision Tree for MS Method Selection Start What is the Analytical Goal? Goal_Confirm Confirm Identity & Assess Major Impurities Start->Goal_Confirm Routine QC Goal_Quantify Quantify Known Trace Impurities Start->Goal_Quantify High Sensitivity Goal_Identify Identify Unknown Impurities Start->Goal_Identify Characterization Method_Scan Use Single Quad Full Scan / SIM Mode Goal_Confirm->Method_Scan Method_MRM Use Triple Quad MRM Mode Goal_Quantify->Method_MRM Method_HRMS Use HRMS (TOF, Orbitrap) Accurate Mass Analysis Goal_Identify->Method_HRMS

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug development, the journey of a novel chemical entity (NCE) from discovery to a therapeutic product is underpinned by a foundation of robust analytical data. The integrity of this data is not merely a matter of scientific best practice; it is a critical regulatory expectation. This guide provides an in-depth comparison of key analytical techniques and a framework for their cross-validation, ensuring data reliability, consistency, and regulatory compliance.

The Imperative of Analytical Method Validation and Cross-Validation

Before an analytical method can be routinely used, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this, outlining key validation characteristics.[3][4][5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

What is Cross-Validation?

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in a different laboratory, by a different analyst, or with different instrumentation.[7] It is a critical step in method transfer and is essential for ensuring inter-laboratory reproducibility.[7][8] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have both issued guidelines that address the importance of cross-validation.[9][10][11][12][13]

Comparative Analysis of Key Analytical Techniques for NCEs

The choice of analytical technique is pivotal and depends on the physicochemical properties of the NCE and the intended application of the method.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses of pharmaceutical analysis, used for separation, identification, and quantification of compounds in complex mixtures.[14] The primary difference between them lies in the particle size of the stationary phase and the operating pressure.[14][15][16] UPLC utilizes smaller particles (sub-2 µm) and higher pressures (up to 15,000 psi) compared to HPLC (3-5 µm particles and pressures up to 6,000 psi).[14][15][16][17] This results in faster analysis times, improved resolution, and increased sensitivity for UPLC.[14][17][18]

Performance Comparison:

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 500 - 6,000 psi[15][16]Up to 15,000 psi[15][16]
Analysis Time 15 - 20 minutes[15][16]3 - 10 minutes[16]
Resolution GoodExcellent[18]
Sensitivity GoodExcellent[14][18]
Solvent Consumption HigherLower[14][15]

Experimental Protocol: Cross-Validation of an HPLC and UPLC Method for Assay and Impurity Determination of an NCE

This protocol outlines the steps for a comparative testing approach to cross-validate an existing HPLC method with a newly developed UPLC method.

  • Objective: To demonstrate that the UPLC method provides equivalent or superior results compared to the validated HPLC method for the assay and impurity profiling of the NCE.

  • Materials:

    • NCE drug substance (one homogenous batch)

    • Reference standards for the NCE and known impurities

    • HPLC and UPLC grade solvents and reagents

    • Validated HPLC system with UV detector

    • UPLC system with UV detector

  • Procedure:

    • System Suitability Testing (SST): Before each analytical run, perform SST on both the HPLC and UPLC systems.[19][20][21][22] This is a critical step to ensure the analytical system is performing as expected.[19] SST parameters typically include:

      • Resolution (Rs): The separation between the NCE peak and the closest eluting impurity peak.

      • Tailing Factor (T): A measure of peak symmetry.

      • Plate Count (N): A measure of column efficiency.

      • Relative Standard Deviation (%RSD) for replicate injections: A measure of precision.

    • Sample Preparation: Prepare a stock solution of the NCE drug substance and a series of dilutions to cover the expected concentration range for both assay and impurities. Prepare a separate solution containing the NCE and spiked known impurities.

    • Analysis:

      • Inject the prepared solutions onto both the HPLC and UPLC systems.

      • Analyze a minimum of three different concentrations in triplicate.

    • Data Evaluation:

      • Compare the assay results obtained from both methods. The results should be within a pre-defined acceptance criterion (e.g., ± 2.0%).

      • Compare the impurity profiles. The same impurities should be detected, and their levels should be comparable.

      • Statistically evaluate the data for accuracy and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[23] It is a powerful tool for the identification, characterization, and quantification of NCEs and their metabolites.[23][24][25] High-resolution mass spectrometry (HRMS) is particularly valuable for impurity identification and structure elucidation.[26]

Key Applications in NCE Development:

  • Metabolite Identification: Crucial for understanding the drug's fate in the body.[25]

  • Impurity Profiling: Identification and quantification of process-related impurities and degradation products.[26]

  • Bioanalysis: Quantification of the NCE and its metabolites in biological matrices.

Cross-Validation Considerations for LC-MS Methods:

When cross-validating an LC-MS method, particularly for bioanalysis, it is important to assess matrix effects, which can impact the ionization of the analyte and the accuracy of the results.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using the same compound as the analyte.[27][28] The integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[27][29] This makes qNMR a valuable tool for determining the purity of NCEs and for the certification of reference standards.[27][28][30]

Advantages of qNMR:

  • Primary Method: Does not require a reference standard of the analyte for quantification.[29]

  • High Specificity: Provides structural information along with quantitative data.

  • Non-destructive: The sample can be recovered after analysis.[29]

Experimental Protocol: Purity Determination of an NCE by qNMR

  • Objective: To determine the purity of an NCE drug substance using an internal standard.

  • Materials:

    • NCE drug substance

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

    • Deuterated solvent (e.g., DMSO-d6, CDCl3)

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: Accurately weigh the NCE and the internal standard into an NMR tube. Dissolve the solids in a known volume of deuterated solvent.

    • Data Acquisition: Acquire the 1H NMR spectrum. Ensure that the relaxation delay is sufficient for complete relaxation of all relevant protons.

    • Data Processing:

      • Integrate the signals corresponding to the NCE and the internal standard.

      • Select well-resolved peaks for both the analyte and the internal standard.

    • Calculation: The purity of the NCE can be calculated using the following equation:[28] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons

      • MW = Molecular weight

      • m = mass

      • std = internal standard

A Practical Workflow for Cross-Validation

A structured approach to cross-validation is essential for a successful outcome. The following workflow can be adapted to specific needs.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase start Initiate Cross-Validation define_scope Define Scope and Objectives start->define_scope risk_assessment Perform Risk Assessment define_scope->risk_assessment select_approach Select Transfer Approach (e.g., Comparative Testing) risk_assessment->select_approach protocol Develop and Approve Transfer Protocol select_approach->protocol train Train Receiving Lab Personnel protocol->train materials Prepare and Ship Materials train->materials sst_transferring Transferring Lab: Perform System Suitability materials->sst_transferring sst_receiving Receiving Lab: Perform System Suitability materials->sst_receiving analyze_transferring Transferring Lab: Analyze Samples sst_transferring->analyze_transferring analyze_receiving Receiving Lab: Analyze Samples sst_receiving->analyze_receiving compare_data Compare Data and Perform Statistical Analysis analyze_transferring->compare_data analyze_receiving->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance investigate Investigate Deviations acceptance->investigate No report Generate Final Report acceptance->report Yes investigate->analyze_receiving end Cross-Validation Complete report->end

Caption: A workflow for the cross-validation of analytical methods.

Data Integrity: The Cornerstone of Reliable Results

Data integrity is the assurance of the accuracy and consistency of data over its entire lifecycle.[31] The FDA has placed significant emphasis on data integrity, and it is a key consideration during regulatory inspections.[32][33] The ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available) provide a framework for maintaining data integrity.[34]

Conclusion

The cross-validation of analytical data for novel chemical entities is a multifaceted process that requires a deep understanding of analytical chemistry, regulatory expectations, and a commitment to data integrity. By carefully selecting and validating analytical techniques, and by following a structured approach to cross-validation, researchers and drug development professionals can ensure the reliability and consistency of their data, ultimately contributing to the development of safe and effective medicines.

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A Senior Application Scientist's Guide to Evaluating the Antipsychotic Potential of Novel Butyrophenone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of new chemical entities (NCEs) within the butyrophenone class. As researchers and drug developers, our goal extends beyond simply identifying dopamine D2 receptor antagonists; we aim to discover compounds with an optimized balance of efficacy and safety, potentially addressing the negative and cognitive symptoms of psychosis while minimizing debilitating side effects.[1][2] This document outlines a logical, multi-tiered screening cascade, from initial in vitro characterization to in vivo behavioral validation, using the first-generation antipsychotic Haloperidol as a reference standard.[3][4]

Foundational In Vitro Characterization: Building the Receptor Affinity Profile

The Scientific Rationale

The clinical profile of any antipsychotic is intrinsically linked to its interaction with a spectrum of CNS receptors. While antagonism of the dopamine D2 receptor is a hallmark of the butyrophenone class and correlates with antipsychotic potency against positive symptoms, it is not the sole determinant of a drug's utility.[2][5][6] Modern antipsychotic drug discovery emphasizes a multi-receptor approach. Specifically, a high affinity for the serotonin 5-HT2A receptor, relative to the D2 receptor, is a key feature of "atypical" antipsychotics. This D2/5-HT2A antagonism is hypothesized to mitigate the risk of extrapyramidal symptoms (EPS) and may contribute to efficacy against negative symptoms.[5][7][8][9] Therefore, our initial screening phase is designed to quantify the binding affinity of novel compounds at these two critical targets.

Experimental Protocol: Competitive Radioligand Binding Assays

This protocol provides a standardized method to determine the binding affinity (Kᵢ) of test compounds for the human D2 and 5-HT2A receptors. The principle is based on the competition between a labeled radioligand and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

  • Receptor Source Preparation:

    • Utilize commercially available cell membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human recombinant D2 or 5-HT2A receptor.[10][11] This ensures target specificity and reproducibility.

    • Alternatively, tissue homogenates from dopamine-rich brain regions like the rat striatum (for D2) or frontal cortex (for 5-HT2A) can be used.[12][13]

    • Thaw membrane preparations on ice and dilute to a final protein concentration of 10-20 µ g/well in the appropriate binding buffer.

  • Assay Setup (96-well format):

    • Total Binding: Add binding buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Add binding buffer, radioligand, a high concentration of a known unlabeled antagonist (e.g., (+)-Butaclamol for D2, Ketanserin for 5-HT2A), and receptor membranes.[11][13]

    • Test Compound: Add binding buffer, radioligand, serial dilutions of the novel butyrophenone compound, and receptor membranes.

  • Radioligands and Buffers:

    • For D2 Receptor: Use [³H]-Spiroperidol or [³H]-Raclopride as the radioligand.[13][14] A typical binding buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • For 5-HT2A Receptor: Use [³H]-Ketanserin as the radioligand.[11][12] A suitable buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the plates at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[13]

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters 3-5 times with ice-cold wash buffer (e.g., Tris-HCl) to remove any remaining unbound radioligand.[11]

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (one-site fit) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membranes Receptor Membranes (e.g., hD2 or h5-HT2A) Incubate Incubate to Equilibrium (e.g., 60 min at 25°C) Membranes->Incubate Radioligand Radioligand (e.g., [3H]-Spiroperidol) Radioligand->Incubate Compound Test Compound (Serial Dilutions) Compound->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 -> Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Comparative Receptor Affinity

The Kᵢ values obtained are crucial for the initial ranking of compounds. A potent D2 antagonist is desired, but a high 5-HT2A affinity is indicative of a potentially atypical profile.

CompoundD2 Receptor Kᵢ (nM)5-HT2A Receptor Kᵢ (nM)5-HT2A / D2 Ratio
Haloperidol (Reference) 0.28 - 1.220 - 50> 15
Compound A 0.5150300
Compound B 1.52.51.67
Compound C 25100.4

Interpretation:

  • Compound A shows high D2 affinity, similar to Haloperidol, but very low 5-HT2A affinity, suggesting a "typical" antipsychotic profile with a high risk of EPS.

  • Compound B displays potent affinity for both D2 and 5-HT2A receptors, with a ratio near 1. This profile is highly desirable and characteristic of many atypical antipsychotics, warranting further investigation.

  • Compound C has weaker D2 affinity but higher 5-HT2A affinity, suggesting it may have a lower risk of EPS but could lack robust antipsychotic efficacy.

In Vivo Efficacy Validation: The Dopamine Antagonism Model

The Scientific Rationale

While in vitro binding data is foundational, it does not guarantee therapeutic activity within a complex physiological system. It is imperative to assess whether our lead compounds can antagonize dopamine-mediated behaviors in vivo. The amphetamine-induced hyperlocomotion model is a cornerstone for this assessment.[15] It is predicated on the dopamine hypothesis of schizophrenia, where excessive dopaminergic activity in the mesolimbic pathway is linked to positive symptoms.[16] Amphetamine, a dopamine-releasing agent, induces a state of hyperlocomotion in rodents that is reliably attenuated by clinically effective antipsychotics.[13]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

Step-by-Step Methodology:

  • Animals and Habituation:

    • Use male Sprague-Dawley or Wistar rats (200-250g).

    • Allow animals to acclimate to the facility for at least one week.

    • On the test day, place each rat individually into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared beams) and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Following habituation, administer the test compound (e.g., Compound A, B, C) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • The reference compound, Haloperidol, should be run in parallel. Multiple doses for each compound are required to generate a dose-response curve.

  • Psychostimulant Challenge:

    • After a predetermined pretreatment time (e.g., 30-60 minutes, based on compound pharmacokinetics), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.

  • Data Acquisition:

    • Immediately after the amphetamine injection, return the animals to the activity chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for the next 60-90 minutes.

  • Data Analysis:

    • Calculate the total locomotor activity for each animal during the recording period.

    • For each test compound, plot the percentage inhibition of amphetamine-induced activity versus the compound dose.

    • Determine the ED₅₀ value—the dose that produces a 50% reduction in hyperlocomotion—for each compound using non-linear regression.

G start Start habituation Habituation (60 min) start->habituation T = 0 min pretreatment Test Compound or Vehicle Admin (i.p.) habituation->pretreatment T = 60 min wait Pretreatment Period (30 min) pretreatment->wait challenge d-Amphetamine Admin (i.p.) wait->challenge T = 90 min record Record Locomotor Activity (90 min) challenge->record end End record->end T = 180 min

Caption: Experimental timeline for the amphetamine-induced hyperlocomotion test.

Data Presentation: Comparative In Vivo Efficacy

The ED₅₀ provides a quantitative measure of a compound's in vivo potency. A lower ED₅₀ indicates greater potency.

CompoundIn Vivo Efficacy (ED₅₀ in mg/kg, i.p.)
Haloperidol (Reference) 0.05 - 0.1
Compound A 0.08
Compound B 0.25
Compound C > 10 (inactive)

Interpretation:

  • Compound A demonstrates potent in vivo efficacy, comparable to Haloperidol, confirming its strong D2 antagonism translates to a functional effect.

  • Compound B is also effective, though less potent than Haloperidol. This is not necessarily a negative attribute, as extreme potency can be associated with a higher side-effect burden.

  • Compound C is inactive in this model at reasonable doses, suggesting its weak D2 affinity is insufficient to produce an antipsychotic-like effect. It would be deprioritized at this stage.

Preclinical Safety Assessment: Predicting Extrapyramidal Symptom Liability

The Scientific Rationale

The primary dose-limiting side effect of first-generation butyrophenones like Haloperidol is EPS, which manifests as Parkinson-like symptoms.[17] This is believed to result from high D2 receptor occupancy (>80%) in the nigrostriatal dopamine pathway. The catalepsy bar test in rodents is a robust and widely accepted preclinical model for predicting a compound's propensity to induce these motor side effects.[1][18][19] A compound is considered cataleptic if it fails to correct an externally imposed awkward posture. A key goal is to identify compounds that are effective in the hyperlocomotion model at doses significantly lower than those that induce catalepsy.

Experimental Protocol: The Catalepsy Bar Test in Rats

Step-by-Step Methodology:

  • Apparatus: A horizontal metal or wooden bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above the bench surface.

  • Drug Administration:

    • Administer a range of doses of the test compounds (A and B) and Haloperidol to different groups of rats. The dose range should span from the effective doses identified in the efficacy model to higher doses.

    • A vehicle control group is essential.

  • Testing Procedure:

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect, test for catalepsy.[20][21]

    • Gently place the rat's forepaws onto the horizontal bar.

    • Start a stopwatch immediately.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned the maximum score.

  • Data Analysis:

    • For each compound, determine the dose that induces catalepsy (e.g., latency > 60 seconds) in 50% of the animals (ED₅₀).

    • Calculate the Therapeutic Index (TI) for each compound using the formula: TI = Catalepsy ED₅₀ / Amphetamine-Induced Hyperlocomotion ED₅₀

G input Compound with In Vitro and In Vivo Efficacy Data decision Therapeutic Index (TI) > 10? input->decision advance Advance to Further Safety Studies decision->advance Yes deprioritize Deprioritize/ Redesign decision->deprioritize No

Caption: Decision-making flowchart based on the therapeutic index.

Data Presentation: Comparative Safety Margin

A larger therapeutic index indicates a wider separation between the desired therapeutic effect and unwanted motor side effects, signifying a better safety profile.

CompoundEfficacy ED₅₀ (mg/kg)Catalepsy ED₅₀ (mg/kg)Therapeutic Index (TI)
Haloperidol (Reference) 0.080.303.75
Compound A 0.080.253.13
Compound B 0.258.534.0

Interpretation:

  • Haloperidol and Compound A both have narrow therapeutic indices. The doses required for antipsychotic-like effects are very close to the doses that cause significant motor impairment. This is a classic hallmark of a typical antipsychotic.

  • Compound B exhibits a much wider therapeutic index. It is effective at doses far below those that induce catalepsy. This separation is the key objective in the search for safer, atypical antipsychotics and strongly supports its advancement to the next stage of preclinical development.

Conclusion and Path Forward

Based on this multi-tiered evaluation, Compound B emerges as the superior candidate for further development. While less potent than Haloperidol in vivo, its balanced D2/5-HT2A receptor binding profile translates into a significantly improved safety margin, as evidenced by its large therapeutic index. Compound A, despite its potency, mirrors the undesirable side-effect liability of Haloperidol and would be deprioritized.

This structured comparison guide provides a robust and scientifically-grounded pathway for evaluating novel butyrophenone compounds. By integrating in vitro receptor pharmacology with in vivo models of efficacy and safety, we can make informed, data-driven decisions to identify and advance the most promising candidates toward clinical development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, authoritative protocol for the proper disposal of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a halogenated organic compound. The procedures outlined here are grounded in regulatory standards and best practices for laboratory safety.

Part 1: Core Principles and Hazard Assessment

Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound is a brominated organic compound. The presence of a carbon-halogen bond places it in a specific category of chemical waste that is subject to stringent disposal regulations due to its potential for environmental persistence and the hazardous byproducts that can form if not treated correctly.[1][2]

Hazard Identification

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are summarized below. This information dictates the minimum personal protective equipment (PPE) required for safe handling.

Hazard ClassGHS PictogramSignal WordHazard StatementCausality and Protective Measures
Acute Toxicity (Oral) GHS07: Harmful/IrritantWarning H302: Harmful if swallowed[3]The compound can cause significant adverse health effects if ingested. Action: Avoid eating or drinking in the laboratory.[4] Wash hands thoroughly after handling.[5]
General Irritation GHS07: Harmful/IrritantWarning May cause skin, eye, and respiratory irritation.[5][6]Direct contact can cause irritation. Action: Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses or goggles to prevent skin and eye contact.[5] Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust or vapors.[7]
Required Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste):

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Generally not required if handled within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a hood, consult your institution's Environmental Health & Safety (EH&S) department for appropriate respiratory protection.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for disposing of this compound is that it must be treated as hazardous halogenated organic waste . Under no circumstances should it be disposed of via sanitary sewer (drain) or in regular solid waste (trash).[8][9]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in the disposal process. Mixing waste streams improperly can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs.[10][11] Because this compound contains bromine, it and any materials contaminated with it must be placed in a dedicated Halogenated Organic Waste stream.[1]

This includes:

  • Unused or expired pure compound.

  • Reaction mixtures containing the compound.

  • Solutions of the compound, regardless of the solvent used (e.g., a solution in a non-halogenated solvent like Toluene or Hexane must still be disposed of as halogenated waste).

  • Contaminated materials such as pipette tips, weigh boats, or absorbent pads used for spills.[9]

The following diagram illustrates the critical decision-making process for waste segregation.

G start Waste Containing This compound decision Is the compound or its solvent halogenated? start->decision halogenated Collect in Designated HALOGENATED ORGANIC WASTE Container decision->halogenated Yes pickup Arrange for EH&S / Licensed Contractor Pickup halogenated->pickup

Caption: Waste Segregation Decision Workflow.

Step 2: Container Selection and Labeling
  • Select the Correct Container: Obtain a hazardous waste container from your institution's EH&S department. It must be made of a material chemically compatible with the waste and have a secure, leak-proof lid.[12] For liquid waste, amber glass bottles are often preferred.[11]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[9] The label must, at a minimum, include:

    • The words "Hazardous Waste ".[10]

    • The full, unabbreviated chemical name: "This compound ".[10]

    • A complete list of all other components in the container, including solvents, with their approximate percentages or volumes.[10]

    • The associated hazards (e.g., Toxic, Irritant).[10]

    • The name of the Principal Investigator (PI) and the laboratory location.[9]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

The designated waste container must be stored in a Satellite Accumulation Area (SAA) , which is an area at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Location: The SAA can be a designated section of a benchtop or within a chemical fume hood.[10]

  • Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks.[9]

  • Closure: The container must be kept securely closed at all times, except when actively adding waste.[4][9] This is a common regulatory violation and is critical to prevent the release of vapors.

  • Incompatibles: Do not store halogenated organic waste near incompatible materials like strong acids, bases, or oxidizing agents.[10][13]

Step 4: Final Disposal Logistics

Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), you must arrange for its removal.[10]

  • Request Pickup: Submit a chemical waste collection request through your institution's EH&S department, often via an online portal.[9]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EH&S staff or a licensed contractor.[9]

  • Ultimate Destruction: The collected waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and accepted method for destroying halogenated organic compounds is high-temperature incineration, often with scrubbers to neutralize acidic gases (like HBr) produced during combustion.[14][15]

The overall logistical flow is summarized in the diagram below.

G lab Researcher @ Lab Bench saa Satellite Accumulation Area (SAA) lab->saa Segregate & Label ehs EH&S Pickup saa->ehs Store & Request Pickup facility Licensed Disposal Facility ehs->facility Transport & Incineration

Caption: Lifecycle of Hazardous Chemical Waste.

Part 3: Prohibited Actions and Emergency Procedures

To ensure safety and compliance, it is equally important to know what not to do.

Prohibited ActionRationale
Drain Disposal Halogenated organic compounds are not effectively treated by municipal wastewater systems and can be toxic to aquatic life. This practice is illegal and environmentally harmful.[8][9]
Trash Disposal This compound is classified as hazardous and cannot be disposed of in a landfill. It poses a risk to sanitation workers and can contaminate soil and groundwater.[8]
Evaporation in Fume Hood Intentionally evaporating chemical waste is an prohibited disposal practice. It releases pollutants into the atmosphere and violates environmental regulations.[9]
Spill Cleanup

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place all collected material into your Halogenated Organic Waste container. All materials used to clean a hazardous spill must be disposed of as hazardous waste.[9]

  • Clean the spill area with an appropriate solvent and then soap and water.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response line or EH&S department immediately.

By adhering to this comprehensive protocol, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our collective well-being.

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Navigating the Safe Handling of 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are paramount. Among these, 4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a brominated butyrophenone derivative, holds potential significance in medicinal chemistry.[1] As with any specialized chemical, a profound understanding of its hazard profile and the requisite safety protocols is not merely a procedural formality but a cornerstone of responsible science. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

Based on its chemical structure—an aromatic ketone with a bromine substituent—the primary hazards are anticipated to be:

  • Harmful if swallowed (H302): The presence of the brominated aromatic ring and the butyrophenone core suggests potential systemic toxicity upon ingestion.[2]

  • Causes skin irritation (H315): Aromatic ketones can be irritating to the skin upon direct contact.[2][3][4]

  • Causes serious eye irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[2][3][4]

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3][5]

The GHS07 pictogram, indicating "Harmful/Irritant," is the most probable classification for this compound.[2]

Hazard StatementClassificationRationale
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Based on data for similar brominated butyrophenones.[2][6]
H315: Causes skin irritationSkin Irritation (Category 2)A common hazard for aromatic ketones.[2][3][4]
H319: Causes serious eye irritationEye Irritation (Category 2A)Expected due to the chemical nature of the compound.[2][3][4]
H335: May cause respiratory irritationSTOT - Single Exposure (Category 3)Inhalation of fine particles or aerosols can irritate the respiratory system.[2][3][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on the specific laboratory operations being performed. The following recommendations are based on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE serves as the essential final barrier.

Given the skin irritation potential, robust hand protection is non-negotiable. Disposable nitrile gloves provide a good baseline for incidental contact.[7] However, for prolonged handling or in instances of potential immersion, a more substantial glove material is warranted.

Glove Selection Rationale:

  • Butyl rubber or Viton™ gloves are recommended for extended contact with ketones and aromatic solvents.[8][9]

  • Double-gloving, with a nitrile glove as the inner layer and a more resistant glove (e.g., neoprene) as the outer layer, provides an excellent combination of dexterity and chemical resistance.[7][10]

The risk of serious eye irritation necessitates stringent eye protection.

  • Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the solid or solutions of the compound.[7]

  • A face shield worn over safety glasses should be used when there is a significant risk of splashing, such as during transfers of large quantities or highly exothermic reactions.[7]

To prevent skin contact, appropriate body protection is essential.

  • A flame-resistant laboratory coat should be worn and kept buttoned.[7]

  • Long pants and closed-toe shoes are required to cover all exposed skin on the lower body.[7]

All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11] If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required.

  • A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][10]

Step-by-Step Handling and Disposal Protocols
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If used in a chemical reaction, ensure the apparatus is secure and monitored.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

  • Spill Management: In the event of a spill, evacuate the area and alert laboratory personnel. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Waste Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12] Do not discharge to sewer systems.[13]

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Emergency Procedures: Preparedness is Key
Emergency SituationResponse Protocol
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[14]
Inhalation Move the individual to fresh air.[2][12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][12] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Safety Start Start: Handling this compound Assess_Hazards Assess Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->Assess_Hazards Hand_Protection Hand Protection: - Nitrile Gloves (incidental) - Butyl/Viton Gloves (extended) - Double Gloving Assess_Hazards->Hand_Protection Requires skin barrier Eye_Protection Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) Assess_Hazards->Eye_Protection Requires eye shielding Body_Protection Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes Assess_Hazards->Body_Protection Requires full skin coverage Respiratory_Protection Respiratory Protection: - Chemical Fume Hood (primary) - NIOSH-approved Respirator (if needed) Assess_Hazards->Respiratory_Protection Requires inhalation control Handling_Protocol Follow Safe Handling Protocol: - Weigh in fume hood - Avoid dust - Proper solution prep Hand_Protection->Handling_Protocol Eye_Protection->Handling_Protocol Body_Protection->Handling_Protocol Respiratory_Protection->Handling_Protocol Disposal_Plan Adhere to Disposal Plan: - Segregate hazardous waste - Triple-rinse containers Handling_Protocol->Disposal_Plan Emergency_Prep Be Prepared for Emergencies: - Know location of safety showers/eyewash - Review emergency procedures Disposal_Plan->Emergency_Prep End End Emergency_Prep->End Safe Completion of Work

Caption: PPE Selection Workflow for Handling Brominated Butyrophenones.

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